molecular formula C10H14N2O2 B1271591 4-Isopropoxybenzohydrazide CAS No. 90873-17-9

4-Isopropoxybenzohydrazide

Cat. No.: B1271591
CAS No.: 90873-17-9
M. Wt: 194.23 g/mol
InChI Key: BMHIKEZRFTUXGI-UHFFFAOYSA-N
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Description

4-Isopropoxybenzohydrazide is a specialized benzohydrazide derivative offered for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Benzohydrazides are versatile intermediates in organic synthesis and medicinal chemistry. The hydrazide functional group is a key pharmacophore in many bioactive molecules, and compounds in this class are frequently investigated for a range of biological activities. These activities can include antimicrobial , antifungal , antitubercular , and anticancer properties, as documented in studies on similar structures (see, for example, the activities of 4-Hydroxy-N'-(4-isopropylbenzyl)benzohydrazide and GSK4716) . The isopropoxy moiety in this particular derivative can influence the compound's lipophilicity and electronic characteristics , which are critical parameters for optimizing a molecule's interaction with biological targets and its overall drug-likeness . In synthetic chemistry, this compound serves as a crucial building block ( synthon ) for the construction of more complex heterocyclic systems. It is a prime precursor for the preparation of hydrazone derivatives via condensation reactions with various aldehydes and ketones . These hydrazone products are valuable scaffolds in the discovery of new pharmaceutical agents and functional materials. Researchers can utilize this compound to develop novel compounds for high-throughput screening and to explore structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHIKEZRFTUXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365816
Record name 4-isopropoxybenzohydrazide
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90873-17-9
Record name 4-(1-Methylethoxy)benzoic acid hydrazide
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Record name 4-isopropoxybenzohydrazide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Isopropoxybenzohydrazide: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 4-isopropoxybenzohydrazide, a valuable building block in the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the process.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of heterocyclic compounds with diverse biological activities.[1] The inherent reactivity of the hydrazide functional group allows for its facile conversion into various scaffolds, such as hydrazones, oxadiazoles, pyrazoles, and triazoles, which are prevalent in many clinically approved drugs.[1][2] The isopropoxy moiety, in particular, can enhance the lipophilicity of a molecule, a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Therefore, this compound represents a strategically designed intermediate for the synthesis of novel drug candidates with potentially improved pharmacokinetic properties.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step reaction sequence commencing with the readily available 4-isopropoxybenzoic acid. This pathway involves an initial Fischer esterification to produce an ethyl ester intermediate, followed by hydrazinolysis to yield the desired benzohydrazide.

Synthesis_Workflow A 4-Isopropoxybenzoic Acid B Ethyl 4-Isopropoxybenzoate A->B Fischer Esterification (Ethanol, H₂SO₄, Reflux) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Caption: Synthetic workflow for this compound.

Part 1: Fischer Esterification of 4-Isopropoxybenzoic Acid

The initial step involves the conversion of 4-isopropoxybenzoic acid to its corresponding ethyl ester, ethyl 4-isopropoxybenzoate. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is utilized, which also serves as the solvent. Concentrated sulfuric acid is a common and effective catalyst for this transformation.[5][6]

Experimental Protocol: Synthesis of Ethyl 4-Isopropoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isopropoxybenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-isopropoxybenzoate.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Part 2: Hydrazinolysis of Ethyl 4-Isopropoxybenzoate

The second and final step is the conversion of the ethyl ester intermediate to this compound. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate.[8] The reaction is typically carried out in an alcoholic solvent, and heating is required to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 4-isopropoxybenzoate (1 equivalent) in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.[8]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and excess hydrazine.[8] The product can be further purified by recrystallization from ethanol or an ethanol-water mixture to afford pure this compound as a white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₄N₂O₂[9]
Molecular Weight 194.23 g/mol
Appearance White crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in alcohols, DMSO; sparingly soluble in water
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the hydrazide protons. Based on analogous structures, the following chemical shifts (δ) in ppm can be anticipated (in DMSO-d₆):[8][10]

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH(CH₃)₂~1.3Doublet6H
-CH(CH₃)₂~4.6-4.7Septet1H
Aromatic (ortho to -OⁱPr)~6.9-7.0Doublet2H
Aromatic (ortho to -C=O)~7.7-7.8Doublet2H
-NH₂~4.5Singlet (broad)2H
-NH-~9.5Singlet (broad)1H
  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-CH(CH₃)₂~22
-CH(CH₃)₂~70
Aromatic (ortho to -OⁱPr)~115
Aromatic (ortho to -C=O)~129
Aromatic (ipso to -OⁱPr)~162
Aromatic (ipso to -C=O)~125
-C=O~165

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
N-H stretch (NH₂)3200-3400Medium, two bands
N-H stretch (NH)~3200Medium
C-H stretch (aromatic)3000-3100Medium to weak
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (amide I)1630-1680Strong
N-H bend (amide II)1510-1580Medium
C-O stretch (ether)1200-1300Strong

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is 194.1055 Da.[9] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

IonExpected m/z
[M+H]⁺195.1128
[M+Na]⁺217.0947

Applications in Drug Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules.[11][12] The hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Furthermore, the this compound scaffold can be cyclized to form various five-membered heterocycles, such as 1,3,4-oxadiazoles and pyrazoles, which are important pharmacophores in modern drug design.[2] The strategic incorporation of the isopropoxy group can favorably modulate the pharmacokinetic profile of the resulting drug candidates, potentially leading to improved efficacy and safety.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 4-isopropoxybenzoic acid. The comprehensive characterization protocol outlined, utilizing NMR, FTIR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product. As a versatile intermediate, this compound holds significant promise for the discovery and development of novel therapeutic agents, making the methodologies described herein of great value to the scientific community.

References

  • Royal Society of Chemistry. (n.d.). Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers.
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An In-depth Technical Guide to 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. Among these, benzohydrazide derivatives have emerged as a versatile class of compounds, exhibiting a wide spectrum of biological activities. This guide focuses on a specific, promising derivative: 4-Isopropoxybenzohydrazide. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that not only details the fundamental chemical properties of this compound but also elucidates the practical methodologies for its synthesis and characterization. This document is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references, to empower researchers in their pursuit of innovative therapeutic agents.

Molecular Overview and Physicochemical Properties

This compound is an aromatic hydrazide characterized by an isopropoxy group at the para position of the benzene ring. This structural feature significantly influences its physicochemical properties and, consequently, its potential biological activity.

Structural and Chemical Identity
  • IUPAC Name: 4-(propan-2-yloxy)benzohydrazide

  • CAS Number: 90873-17-9[1]

  • Molecular Formula: C₁₀H₁₄N₂O₂[1]

  • Molecular Weight: 194.23 g/mol [1]

The molecule consists of a central phenyl ring, a hydrazide functional group (-CONHNH₂), and an isopropoxy group (-OCH(CH₃)₂). The presence of the polar hydrazide moiety suggests the potential for hydrogen bonding, which can influence its solubility and interactions with biological targets.

Table 1: Core Physicochemical Properties of this compound

PropertyValue/Information
Physical Form Solid[1]
Melting Point A precise experimental melting point is not widely published. However, related benzohydrazide compounds are crystalline solids with distinct melting points. The determination of the melting point is a crucial step in characterization and purity assessment.
Solubility Specific quantitative data for this compound is not readily available. However, benzohydrazide and its derivatives are generally moderately soluble in water and show good solubility in organic solvents like ethanol, methanol, and acetone.[2] Solubility is expected to increase with temperature.[2]
Storage Temperature Room Temperature[1]

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the hydrazinolysis of its corresponding ester, ethyl 4-isopropoxybenzoate. This method is a standard and efficient route for the preparation of various benzohydrazide derivatives.[3][4]

Synthetic Workflow

The synthesis involves a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Synthesis_Workflow Start Ethyl 4-isopropoxybenzoate Process Reflux Start->Process Reagent Hydrazine Hydrate (Excess) Reagent->Process Solvent Ethanol (Solvent) Solvent->Process Product This compound Process->Product Byproduct Ethanol Process->Byproduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzohydrazides.[3]

Materials:

  • Ethyl 4-isopropoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-isopropoxybenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess of hydrazine hydrate helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.

  • Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the protons of the hydrazide group. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern. The methine proton will be a septet, and the methyl protons will be a doublet. The hydrazide protons (-NH and -NH₂) may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the carbons of the isopropoxy group. The chemical shift of the carbonyl carbon is typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretching (amine)3300-3400 (two bands)
C-H stretching (sp³)2850-3000
C=O stretching (amide I)~1640-1680
N-H bending (amide II)~1550-1640
C-O stretching (ether)~1200-1250
Aromatic C=C stretching~1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 194. Key fragmentation patterns would likely involve the loss of the isopropoxy group, the hydrazide moiety, or parts thereof.

Potential Applications in Drug Discovery and Research

Benzohydrazide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[5][6][7][8] The isopropoxy substitution on the benzene ring of this compound may modulate these activities, offering a unique profile for drug development.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of benzohydrazide derivatives.[5][6][7] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes. The lipophilicity introduced by the isopropoxy group could enhance cell membrane permeability, potentially increasing its efficacy.

Antioxidant Activity

While the presence of a free hydroxyl group is often crucial for significant antioxidant activity in phenolic compounds, the overall electronic properties of the molecule can still contribute to some level of antioxidant capacity.[9] Further investigation into the antioxidant potential of this compound is warranted.

Precursor for Novel Compounds

The hydrazide functionality of this compound serves as a versatile synthetic handle for the creation of a diverse library of derivative compounds, such as Schiff bases and heterocyclic compounds, which are also known to possess a wide range of biological activities.[3][4]

Applications Core This compound Antimicrobial Antimicrobial Agent Core->Antimicrobial Antifungal Antifungal Agent Core->Antifungal Antioxidant Antioxidant Core->Antioxidant Precursor Synthetic Precursor Core->Precursor

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological potential of the benzohydrazide scaffold make it an attractive candidate for screening in various biological assays. Future research should focus on obtaining detailed experimental data for its physicochemical properties, including a precise melting point and solubility profile. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent or a lead compound for the development of new drugs.

References

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A Comprehensive Technical Guide to 4-Isopropoxybenzohydrazide (CAS No. 90873-17-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Isopropoxybenzohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's fundamental properties, provides a detailed, field-proven synthesis protocol, and explores its potential mechanisms of action and applications, supported by relevant data from analogous structures. The guide is structured to offer both a comprehensive overview for strategic decision-making and detailed methodologies for practical laboratory application.

Introduction: The Benzohydrazide Scaffold in Drug Discovery

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The inherent structural features of the benzohydrazide group, including its ability to form key hydrogen bonds and its conformational flexibility, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of benzohydrazide have demonstrated antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The strategic introduction of various substituents onto the phenyl ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, a cornerstone of modern drug design.

The focus of this guide, this compound, incorporates an isopropoxy group at the para position of the benzene ring. This substitution is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target interactions. This guide serves as a foundational resource for researchers interested in leveraging the this compound scaffold for the development of novel chemical entities.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 90873-17-9
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NNPubChem
InChI Key BMHIKEZRFTUXGI-UHFFFAOYSA-NPubChem

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, methyl 4-isopropoxybenzoate. This method is reliable and provides a good yield of the desired product.

Reaction Scheme

synthesis methyl_ester Methyl 4-isopropoxybenzoate product This compound methyl_ester->product Hydrazinolysis hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) hydrazine->product solvent Ethanol (Solvent) Reflux

Caption: Synthesis of this compound via hydrazinolysis.

Experimental Protocol

Materials:

  • Methyl 4-isopropoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-isopropoxybenzoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The excess hydrazine drives the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropoxy group (a doublet and a septet), aromatic protons, and the hydrazide NH and NH₂ protons.
¹³C NMR Resonances for the isopropoxy carbons, aromatic carbons (including the ipso-carbon attached to the isopropoxy group and the carbonyl carbon), and the carbonyl carbon of the hydrazide.
FT-IR Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound.

Potential Applications and Mechanism of Action in Drug Development

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, primarily in the fields of antimicrobial and anticancer research. The isopropoxy group can enhance membrane permeability and metabolic stability, making it a valuable modification in drug design.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively studied for their antimicrobial properties. The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. For instance, a related compound, isopropoxy benzene guanidine, has been shown to trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of the proton motive force.[1] This disruption of membrane integrity is a validated strategy for antibacterial drug development.

Furthermore, derivatives of benzohydrazide have been identified as inhibitors of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI).[2][3][4] FabI is a key enzyme in the bacterial fatty acid synthesis pathway, which is absent in mammals, making it an attractive target for selective antibacterial agents.

Illustrative Antimicrobial Activity of a Related Benzohydrazide Derivative:

CompoundOrganismMIC (µg/mL)
Isopropoxy Benzene GuanidineStaphylococcus aureus (MRSA)0.125 - 4

Note: Data for a related guanidine derivative, not this compound itself, is presented to illustrate the potential of the isopropoxybenzene moiety.[5]

Anticancer Activity

The benzohydrazide scaffold has also been explored for its anticancer potential. N'-substituted benzohydrazides have demonstrated cytotoxic activity against various cancer cell lines.[6][7][8][9] The mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of key signaling pathways, or the inhibition of specific enzymes crucial for cancer cell proliferation.

Illustrative Anticancer Activity of a Substituted Benzohydrazide:

CompoundCell LineIC₅₀ (µM)
N'-(substituted)-benzohydrazideMCF-7 (Breast Cancer)18
N'-(substituted)-benzohydrazideHCT116 (Colon Cancer)19

Note: Data for a representative N'-substituted benzohydrazide is shown to highlight the anticancer potential of the general scaffold.[6]

Enzyme Inhibition

The hydrazide moiety is a key pharmacophoric element that can interact with the active sites of various enzymes. Benzohydrazide derivatives have been investigated as inhibitors of several enzymes, including dihydrofolate reductase (DHFR) and enoyl ACP reductase, both of which are validated targets for antimicrobial and anticancer drug development.[2]

enzyme_inhibition cluster_compound This compound Scaffold cluster_targets Potential Enzyme Targets 4-IPBH 4-Isopropoxy- benzohydrazide Enoyl-ACP Reductase Enoyl-ACP Reductase 4-IPBH->Enoyl-ACP Reductase Inhibition of Fatty Acid Synthesis DHFR DHFR 4-IPBH->DHFR Inhibition of Folate Metabolism

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An In-depth Technical Guide to 4-Isopropoxybenzohydrazide: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Isopropoxybenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a detailed synthesis protocol, and methods for its characterization.

Introduction and Rationale

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of an isopropoxy group on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This compound, therefore, represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide will serve as a foundational resource for researchers interested in synthesizing and evaluating this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a central benzene ring substituted with an isopropoxy group at the para position and a hydrazide functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-propan-2-yloxybenzohydrazideChemSpider
CAS Number 90873-17-9Sigma-Aldrich[1]
Molecular Formula C10H14N2O2PubChem[2]
Molecular Weight 194.23 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NNPubChem[2]
InChI InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)PubChem[2]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 4-isopropoxybenzoic acid, followed by its conversion to the final benzohydrazide product.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Isopropoxybenzoic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_1 Williamson Ether Synthesis 4-Hydroxybenzoic_Acid->Reaction_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->Reaction_1 4-Isopropoxybenzoic_Acid 4-Isopropoxybenzoic Acid 4-Isopropoxybenzoic_Acid_2 4-Isopropoxybenzoic Acid Reaction_1->4-Isopropoxybenzoic_Acid Reaction_2 Fischer Esterification 4-Isopropoxybenzoic_Acid_2->Reaction_2 Acid Catalyst (e.g., H2SO4) Reflux Ethanol Ethanol Ethanol->Reaction_2 Ethyl_4-Isopropoxybenzoate Ethyl 4-Isopropoxybenzoate Ethyl_4-Isopropoxybenzoate_2 Ethyl 4-Isopropoxybenzoate Reaction_2->Ethyl_4-Isopropoxybenzoate Reaction_3 Hydrazinolysis Ethyl_4-Isopropoxybenzoate_2->Reaction_3 Ethanol Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction_3 This compound This compound Reaction_3->this compound

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Isopropoxybenzoic Acid

This step involves the Williamson ether synthesis to introduce the isopropoxy group onto the phenol of 4-hydroxybenzoic acid.

  • Materials:

    • 4-Hydroxybenzoic acid

    • Isopropyl bromide

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 4-hydroxybenzoic acid in DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add isopropyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and acidify with HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-isopropoxybenzoic acid.

Step 2: Synthesis of Ethyl 4-Isopropoxybenzoate

This step utilizes the Fischer esterification to convert the carboxylic acid to an ethyl ester.

  • Materials:

    • 4-Isopropoxybenzoic acid

    • Ethanol

    • Concentrated sulfuric acid (H2SO4)

    • Sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve 4-isopropoxybenzoic acid in an excess of ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate to yield ethyl 4-isopropoxybenzoate.

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the ethyl ester to form the desired benzohydrazide.

  • Materials:

    • Ethyl 4-isopropoxybenzoate

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve ethyl 4-isopropoxybenzoate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the hydrazide protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Isopropyl -CH3~1.3Doublet6H
Isopropyl -CH~4.6Septet1H
Aromatic (ortho to -O)~6.9Doublet2H
Aromatic (ortho to -C=O)~7.8Doublet2H
Hydrazide -NH2~4.5Singlet (broad)2H
Hydrazide -NH~9.5Singlet (broad)1H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Isopropyl -CH3~22
Isopropyl -CH~70
Aromatic (ortho to -O)~115
Aromatic (ipso to -C=O)~125
Aromatic (ortho to -C=O)~129
Aromatic (ipso to -O)~161
Carbonyl -C=O~166
FT-IR Spectroscopy

Infrared spectroscopy will confirm the presence of key functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (hydrazide)3300-3200Medium-Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium
C=O stretch (amide I)~1640Strong
N-H bend (amide II)~1570Medium
C=C stretch (aromatic)1600-1450Medium
C-O stretch (ether)~1250Strong
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Expected Molecular Ion Peak (M+) : m/z = 194.11

  • Potential Fragmentation Pathways:

    • Loss of the isopropoxy group

    • Cleavage of the N-N bond

    • Loss of the hydrazide group

Potential Applications and Future Research Directions

Based on the known biological activities of related benzohydrazide and isopropoxy-containing compounds, this compound is a promising candidate for further investigation in several areas.

Antimicrobial Activity

The isopropoxybenzene moiety has been associated with antibacterial activity. Therefore, it is logical to evaluate the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi.

Antimicrobial_Assay Compound This compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Bacteria->MIC_Assay Fungi Fungal Strains (e.g., C. albicans) Fungi->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Results Determination of Antimicrobial Efficacy MBC_MFC_Assay->Results

Caption: Workflow for assessing the antimicrobial activity.

Antioxidant Activity

Many phenolic and hydrazide-containing compounds exhibit antioxidant properties. The potential of this compound to scavenge free radicals can be assessed using standard in vitro assays.

Antioxidant_Assay Compound This compound DPPH_Assay DPPH Radical Scavenging Assay Compound->DPPH_Assay ABTS_Assay ABTS Radical Cation Decolorization Assay Compound->ABTS_Assay IC50 Calculation of IC50 Value DPPH_Assay->IC50 ABTS_Assay->IC50 Results Quantification of Antioxidant Capacity IC50->Results

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biological activity of 4-Isopropoxybenzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Isopropoxybenzohydrazide Derivatives

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of the isopropoxy group at the para-position of the benzene ring often enhances lipophilicity, potentially improving cell membrane permeability and target engagement. This document provides a comprehensive overview of the synthesis, diverse biological activities—including antitubercular, anticancer, and antimicrobial effects—and the underlying mechanisms of these compounds. We will explore key structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and summarize critical data to offer a holistic resource for researchers and drug development professionals.

The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery

Hydrazide-hydrazone derivatives, characterized by an azomethine group (–NH–N=CH–), are a class of compounds extensively studied for their versatile biological effects.[1][2] This scaffold is present in numerous bioactive molecules, demonstrating activities that span antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The pharmacological significance of this moiety is exemplified by drugs like isoniazid, a primary treatment for tuberculosis, whose mechanism is intrinsically linked to its hydrazide group.[5]

The this compound core modifies this established scaffold by incorporating an isopropoxy group. This addition is not trivial; it significantly increases the molecule's lipophilicity, a critical factor in pharmacokinetics that influences absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the specific advantages and activities conferred by this structural modification.

General Synthesis of this compound Derivatives

The primary route to synthesizing the target derivatives, particularly Schiff bases, is a straightforward two-step process involving the formation of the core hydrazide followed by condensation with an appropriate carbonyl compound.

Experimental Protocol: Synthesis of N'-substituted-4-isopropoxybenzohydrazides

Part A: Synthesis of this compound (Core Intermediate)

  • Esterification (if starting from 4-isopropoxybenzoic acid): Convert 4-isopropoxybenzoic acid to its corresponding methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).

  • Hydrazinolysis:

    • To a solution of methyl/ethyl 4-isopropoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (80-99%, 1.2-1.5 equivalents).[6]

    • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The white precipitate of this compound will form.

    • Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure intermediate.[3]

Part B: Synthesis of Schiff Base Derivatives (Condensation)

  • Reaction Setup: Dissolve the synthesized this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 2-6 hours. Monitor the formation of the product by TLC.

  • Isolation: After cooling, the resulting Schiff base derivative often precipitates out of the solution. Filter the product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Schiff Base Formation Ester Methyl 4-Isopropoxybenzoate Hydrazide This compound Ester->Hydrazide  + Hydrazine Hydrate  Ethanol, Reflux Product N'-(substituted)-4-isopropoxybenzohydrazide (Schiff Base) Hydrazide->Product  + Glacial Acetic Acid (cat.)  Ethanol, Reflux Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Product

General Synthetic Workflow for this compound Derivatives.

Antitubercular Activity: Targeting the Mycolic Acid Pathway

Hydrazide derivatives have historically been at the forefront of tuberculosis treatment. Their primary mechanism of action against Mycobacterium tuberculosis involves the inhibition of the enoyl-acyl carrier protein reductase (InhA).[7] InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the biosynthesis of mycolic acids, the major and essential component of the mycobacterial cell wall.[7] By inhibiting InhA, these compounds disrupt cell wall integrity, leading to bacterial death.

Derivatives of this compound are investigated for this activity, leveraging the established role of the hydrazide core. The lipophilic isopropoxy group may enhance the compound's ability to penetrate the complex, lipid-rich mycobacterial cell wall.

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The introduction of lipophilic groups, such as halogens (Cl, Br) on the substituted phenyl ring of the Schiff base, often increases antimycobacterial activity.[8] This is attributed to improved passage through the mycobacterial cell wall.

  • Substitution Position: Electron-withdrawing groups at the para position of the phenyl ring attached to the azomethine carbon have been shown to improve activity.[8]

Quantitative Data: In Vitro Antitubercular Activity
Compound SeriesSubstitution (R)MIC against M. tuberculosis H37Rv (µg/mL)Reference
Isatin Hydrazides5-Bromo-isatin6.25[8]
Isatin Hydrazides5-Chloro-isatin12.50[8]
Isonicotinoyl HydrazonesVaries0.07 - 0.32 (µM)[7]

Note: Data for closely related hydrazide derivatives are presented to illustrate activity ranges.

G Compound This compound Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) Compound->InhA Inhibition FAS_II FAS-II System InhA->FAS_II Essential for Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Cell_Wall->Death Disruption leads to

Inhibition of the Mycolic Acid Synthesis Pathway by Hydrazide Derivatives.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Serially dilute the test compounds (dissolved in DMSO) across the wells.

  • Inoculation: Add 100 µL of the M. tuberculosis H37Rv culture (adjusted to a McFarland standard of 1.0) to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Reading: Incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Anticancer Activity

Benzohydrazide derivatives, particularly Schiff bases, have emerged as a promising class of anticancer agents.[3][9] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), interaction with DNA, and cell cycle arrest.[10][11][12] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.

Potential Mechanisms of Action
  • Apoptosis Induction: Many Schiff bases trigger apoptosis through intrinsic or extrinsic pathways. This can be confirmed by observing nuclear fragmentation, cell membrane blebbing, and the activation of caspases (e.g., caspase-3 and -9).[10][11]

  • DNA Interaction: Some derivatives can bind to DNA, either through intercalation or electrostatic interactions, disrupting DNA replication and transcription processes in cancer cells.[10][13]

Quantitative Data: In Vitro Cytotoxicity
Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
Bromo-benzohydrazidesHCT1161.20[9]
Allylidene BenzohydrazidesHCT 1513-15 (µg/mL)[3]
Indol-ylidene BenzohydrazidesHeLa0.66[3]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.[10]

Broad-Spectrum Antimicrobial and Antioxidant Activities

Beyond specialized applications, this compound derivatives often exhibit broad-spectrum antibacterial and antifungal activities.[14][15] Furthermore, the hydrazide moiety is known to possess radical-scavenging properties, making these compounds potential antioxidants.[5]

Antimicrobial Activity

These compounds have been tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[14][15]

Antioxidant Activity

The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The hydrazide derivative donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation: Prepare a stock solution of the test compound in methanol.

  • Reaction: In a test tube, mix 1 mL of various concentrations of the compound with 2 mL of a freshly prepared DPPH solution (0.1 mM in methanol).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic inclusion of the isopropoxy group on the well-established benzohydrazide scaffold provides a valuable tool for modulating lipophilicity and enhancing biological activity. The robust antitubercular and anticancer potential, coupled with broad-spectrum antimicrobial and antioxidant properties, underscores their significance.

Future research should focus on lead optimization to improve potency and selectivity, comprehensive in vivo studies to validate the in vitro findings, and elucidation of novel molecular targets to broaden their therapeutic applications. The synthetic accessibility and rich pharmacological profile of these derivatives ensure they will remain an area of intense investigation for the development of next-generation therapeutic agents.

References

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  • Abdel-Aziz, M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
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  • Zhang, Y., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed. [Link]
  • Di Santo, D., et al. (2014). Structural, Spectroscopic and DFT Study of 4-methoxybenzohydrazide Schiff Bases. A New Series of Polyfunctional Ligands. PubMed. [Link]
  • Tran, V., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [Link]
  • El-Sayed, N. N. E., et al. (2023). New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. MDPI. [Link]
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Sources

Unlocking the Therapeutic Potential of 4-Isopropoxybenzohydrazide: A Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. Within this class, 4-Isopropoxybenzohydrazide emerges as a molecule of significant interest, representing a promising starting point for the development of novel therapeutics. While direct studies on this compound are nascent, a comprehensive analysis of its structural analogs and derivatives reveals a landscape rich with therapeutic possibilities, spanning oncology, infectious diseases, and inflammatory conditions.

This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound. By synthesizing data from closely related compounds, we will elucidate putative mechanisms of action and propose a clear, actionable roadmap for future research and drug development. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities into clinical realities.

Part 1: The Therapeutic Landscape of the Benzohydrazide Core

The inherent biological activity of the benzohydrazide moiety is well-documented, with derivatives exhibiting a broad spectrum of effects including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1][2][3]. The isopropoxy group at the para position of the benzene ring is a key structural feature that can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement. Our analysis of the existing literature suggests that the therapeutic potential of this compound and its derivatives can be categorized into three primary areas: oncology, infectious diseases, and inflammation.

Anticancer Potential: Targeting Cell Proliferation and Survival

Derivatives of benzohydrazide have consistently demonstrated significant anticancer activity. For instance, various 4-isopropylbenzoylhydrazone derivatives have shown potent activity against the MCF-7 human breast cancer cell line[1]. Furthermore, repurposing studies of pyrrolyl benzohydrazide derivatives, originally developed as anti-tubercular agents, have shown promising anticancer effects by targeting key cell cycle regulators[4].

Based on these findings, we hypothesize that this compound could exert its anticancer effects through the modulation of critical cellular pathways involved in cell cycle progression and apoptosis.

Putative Molecular Targets in Oncology:

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. Benzene carbohydrazide derivatives have been identified as potent CDK9 inhibitors, leading to the suppression of HIV-1 transcription and exhibiting anti-proliferative effects in various cancer cell lines[5].

  • Histone Deacetylases (HDACs): HDACs are key epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of 4-hydroxybenzoic acid, a related scaffold, have been identified as pan-HDAC inhibitors with significant anticancer properties[6].

  • Apoptosis Pathway Modulators: The induction of apoptosis is a hallmark of effective anticancer agents. The proapoptotic activities of benzopyran-4-one-isoxazole hybrids suggest that related structures could influence the expression or activity of proteins in the apoptotic cascade[7].

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound.

anticancer_pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition HDACs HDACs This compound->HDACs Inhibition Apoptosis Pathway Proteins Apoptosis Pathway Proteins This compound->Apoptosis Pathway Proteins Modulation Transcription Elongation Transcription Elongation CDK9->Transcription Elongation Blocks Chromatin Remodeling Chromatin Remodeling HDACs->Chromatin Remodeling Alters Apoptosis Apoptosis Apoptosis Pathway Proteins->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription Elongation->Cell Cycle Arrest Chromatin Remodeling->Cell Cycle Arrest

Caption: Putative anticancer mechanism of this compound.

Antimicrobial Activity: Disrupting Bacterial Integrity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. A structurally related compound, isopropoxy benzene guanidine (IBG), has demonstrated potent bactericidal activity against multidrug-resistant Staphylococcus aureus and Enterococci[8][9][10]. The mechanism of action for IBG involves the disruption of the bacterial cell membrane potential[8][9]. This provides a strong rationale for investigating the antimicrobial properties of this compound.

Putative Molecular Targets in Infectious Disease:

  • Bacterial Cell Membrane: The primary target is hypothesized to be the bacterial cell membrane. The lipophilic isopropoxy group may facilitate insertion into the lipid bilayer, leading to depolarization and loss of membrane integrity.

  • Enzymes in Essential Bacterial Pathways: While membrane disruption is a likely primary mechanism, inhibition of essential bacterial enzymes remains a possibility. For example, enzymes involved in isoprenoid biosynthesis, such as IspH, are attractive targets for novel antibiotics[11].

The following diagram outlines a proposed workflow for evaluating the antimicrobial activity of this compound.

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action MIC_MBC_Assay MIC/MBC Determination (vs. Gram +/- bacteria) Bactericidal_or_Bacteriostatic Bactericidal or Bacteriostatic Activity MIC_MBC_Assay->Bactericidal_or_Bacteriostatic Membrane_Potential_Assay Membrane Potential Assay (e.g., DiSC3(5) probe) Membrane_Disruption Membrane Disruption Membrane_Potential_Assay->Membrane_Disruption Membrane_Permeability_Assay Membrane Permeability Assay (e.g., SYTOX Green) Membrane_Permeability_Assay->Membrane_Disruption Enzyme_Inhibition_Assay Bacterial Enzyme Inhibition Assays (e.g., IspH) Enzyme_Inhibition Specific Enzyme Inhibition Enzyme_Inhibition_Assay->Enzyme_Inhibition This compound This compound This compound->MIC_MBC_Assay Bactericidal_or_Bacteriostatic->Membrane_Potential_Assay Bactericidal_or_Bacteriostatic->Membrane_Permeability_Assay Bactericidal_or_Bacteriostatic->Enzyme_Inhibition_Assay

Caption: Experimental workflow for antimicrobial evaluation.

Anti-inflammatory and Antioxidant Effects: Modulating Oxidative Stress and Inflammatory Cascades

Chronic inflammation and oxidative stress are implicated in a wide range of diseases, from neurodegenerative disorders to cardiovascular conditions. Benzohydrazide derivatives have been reported to possess both antioxidant and anti-inflammatory properties[2][12][13]. The antioxidant activity is often attributed to their ability to scavenge free radicals, while anti-inflammatory effects may be mediated through the inhibition of key inflammatory enzymes and signaling pathways[14][15].

Putative Molecular Targets in Inflammation and Oxidative Stress:

  • Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are central to the inflammatory response, and their inhibition is a common strategy for anti-inflammatory drugs[15][16].

  • NADPH Oxidases (NOX): NOX enzymes are a major source of reactive oxygen species (ROS), and their inhibition is a promising therapeutic strategy for neurodegenerative diseases and other conditions associated with oxidative stress[17][18].

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and mediators[19].

Part 2: Experimental Validation of Therapeutic Targets

The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against specific enzymes implicated in cancer, inflammation, and neurodegeneration.

Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Reconstitute the purified recombinant human enzyme (e.g., CDK9, HDAC1, COX-2, 5-LOX, AChE) in the appropriate assay buffer. Prepare a stock solution of the corresponding substrate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control (DMSO).

    • Incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate intervals using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Target EnzymeSubstrateDetection Method
CDK9 FRET-based peptide substrateTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
HDAC1 Fluorogenic acetylated peptideFluorescence
COX-2 Arachidonic AcidELISA for Prostaglandin E2
AChE AcetylthiocholineColorimetric (Ellman's Reagent)
Cellular Assays for Anticancer Activity

Objective: To evaluate the antiproliferative and pro-apoptotic effects of this compound in cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Antimicrobial Susceptibility and Mechanism of Action Assays

Objective: To determine the antimicrobial activity of this compound and investigate its effect on the bacterial cell membrane.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in the appropriate broth.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Bacterial Membrane Potential Assay

  • Bacterial Suspension: Prepare a suspension of bacterial cells in a suitable buffer.

  • Fluorescent Probe: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

  • Compound Addition: Add this compound at various concentrations to the cell suspension.

  • Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye and an increase in fluorescence.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence gathered from its structural analogs strongly suggests a multi-faceted therapeutic potential, with putative targets in oncology, infectious diseases, and inflammatory conditions. The experimental protocols outlined in this guide provide a robust framework for validating these targets and elucidating the precise mechanisms of action.

Future research should focus on a systematic evaluation of this compound against a panel of the proposed molecular targets. Lead optimization through medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies, will be crucial in enhancing the potency and selectivity of this promising chemical entity. Ultimately, a thorough understanding of its biological activities will pave the way for its potential translation into a clinically valuable therapeutic.

References

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  • Zhang, R., et al. (2021). Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2021.625313/full]
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropoxybenzohydrazide: Synthesis, Properties, and Therapeutic Potential

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of this compound, a specific derivative within this versatile class. We will delve into its synthesis, physicochemical characteristics, and the broad spectrum of biological activities exhibited by related benzohydrazide compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, mechanistic underpinnings, and potential therapeutic applications of this chemical entity.

Introduction: The Significance of the Benzohydrazide Moiety

Hydrazides, characterized by the -CONHNH₂ functional group, are a pivotal class of compounds in organic and medicinal chemistry.[1][2] Their derivatives, particularly benzohydrazides, have garnered significant attention due to their diverse and potent biological activities.[2] This structural motif is present in well-established drugs like the anti-tubercular agent isoniazid and the antidepressant nialamide, highlighting the therapeutic importance of the hydrazide core.[1]

The versatility of the benzohydrazide scaffold stems from its ability to act as a key pharmacophore, readily undergoing derivatization to form hydrazones and other heterocyclic compounds.[2][3] These modifications allow for the fine-tuning of steric, electronic, and lipophilic properties, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents. The literature is rich with examples of benzohydrazide derivatives demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[2][4] This guide focuses specifically on this compound, examining its synthesis and placing it within the broader context of its pharmacologically active relatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 90873-17-9[5]
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [5]
Physical Form Solid[5]
InChI Key BMHIKEZRFTUXGI-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting from a readily available precursor. The general strategy involves the etherification of a phenol followed by hydrazinolysis of the corresponding ester.

Synthesis Workflow

The logical flow for the synthesis begins with the preparation of the intermediate, 4-isopropoxybenzoate, which is then converted to the final hydrazide product.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrazinolysis A Methyl 4-hydroxybenzoate C Base (e.g., K₂CO₃) in Solvent (e.g., DMF) A->C Reactant 1 B 2-Iodopropane or 2-Bromopropane B->C Reactant 2 D Methyl 4-isopropoxybenzoate C->D Product E Methyl 4-isopropoxybenzoate G Solvent (e.g., Ethanol), Reflux E->G Reactant 1 F Hydrazine Hydrate (NH₂NH₂·H₂O) F->G Reactant 2 H This compound G->H Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for similar compounds, providing a reliable pathway to the target molecule.[2][6]

Step 1: Synthesis of Methyl 4-isopropoxybenzoate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5-2.0 eq) to the mixture. The base acts as a proton scavenger for the phenolic hydroxyl group, facilitating the subsequent nucleophilic attack.

  • Alkylating Agent: Add 2-iodopropane or 2-bromopropane (1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude methyl 4-isopropoxybenzoate.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the methyl 4-isopropoxybenzoate (1.0 eq) from Step 1 in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, ~3-5 eq) to the solution. The large excess of hydrazine hydrate drives the reaction to completion.

  • Reaction: Heat the mixture to reflux for 4-6 hours.[6] The progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess hydrazine hydrate, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield the final product.[2]

Self-Validation Note: The purity of the final compound should be confirmed through the analytical techniques described below. The melting point of the recrystallized product should be sharp.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its intermediates rely on a suite of standard spectroscopic and chromatographic techniques.[7][8][9][10]

TechniqueInformation ObtainedExpected Key Signals for this compound
¹H NMR Provides detailed information on the proton environment, connectivity, and number of unique protons.- Doublet for the six methyl protons of the isopropoxy group. - Multiplet (septet) for the single methine proton of the isopropoxy group. - Two doublets in the aromatic region corresponding to the para-substituted benzene ring. - Broad singlets for the -NH and -NH₂ protons.
¹³C NMR Identifies the number of unique carbon atoms and their chemical environment (aliphatic, aromatic, carbonyl).- Signals for the methyl and methine carbons of the isopropoxy group. - Four distinct signals for the aromatic carbons. - A downfield signal for the carbonyl carbon (C=O).
FTIR Identifies the presence of key functional groups.- Strong C=O stretching vibration (amide I band). - N-H stretching vibrations (from -NHNH₂). - C-O stretching for the ether linkage. - Aromatic C-H and C=C stretching.
Mass Spec. Determines the molecular weight and provides information on fragmentation patterns.- A molecular ion peak (M⁺) corresponding to the exact mass of the compound (194.1055 g/mol ).
HPLC Assesses the purity of the compound.A single sharp peak under appropriate chromatographic conditions.

Biological Activities and Therapeutic Potential

While direct studies on this compound are limited, the extensive research on its structural analogs provides a strong basis for predicting its potential biological activities. The benzohydrazide core is a privileged scaffold in drug discovery.[1][2]

Potential Biological Targets and Mechanisms

The diagram below illustrates the potential pathways and targets that benzohydrazide derivatives are known to modulate.

Biological_Targets cluster_targets Potential Cellular Targets & Pathways cluster_examples Specific Examples center_node Benzohydrazide Derivatives Enzymes Enzyme Inhibition center_node->Enzymes Inhibits Membrane Cell Membrane Integrity center_node->Membrane Disrupts Cancer Cancer Cell Proliferation center_node->Cancer Inhibits Oxidative Oxidative Stress center_node->Oxidative Reduces Enzyme_ex SDH EGFR Kinase MAO-B Enzymes->Enzyme_ex Membrane_ex Fungal & Bacterial Cells Membrane->Membrane_ex Cancer_ex A549, HeLa, MCF-7 Cancer->Cancer_ex Oxidative_ex Free Radical Scavenging (DPPH, ABTS) Oxidative->Oxidative_ex

Caption: Potential biological targets of benzohydrazide derivatives.

Overview of Activities
  • Antifungal Activity: Numerous benzohydrazide derivatives have been synthesized and tested as agricultural fungicides.[11] One study found that a derivative, compound A6, exhibited broad-spectrum antifungal effects with EC₅₀ values ranging from 0.63 to 3.82 µg/mL against eight different fungi.[11] The mechanism of action for this compound involved the disruption of cell membrane integrity and the inhibition of the succinate dehydrogenase (SDH) enzyme.[11]

  • Anticancer Activity: The antiproliferative potential of benzohydrazides is a significant area of research. A series of derivatives containing dihydropyrazole moieties were evaluated as epidermal growth factor receptor (EGFR) kinase inhibitors.[4] One compound in this series demonstrated potent activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines, with IC₅₀ values as low as 0.15 µM and an EGFR inhibition IC₅₀ of 0.08 µM.[4]

  • Antioxidant Activity: The hydrazide-hydrazone fragment is known to contribute to antioxidant properties by scavenging free radicals.[1] The antioxidant capacity of various 4-hydroxybenzohydrazide derivatives was evaluated using DPPH and ABTS assays, which showed moderate radical-scavenging capabilities.[1]

  • Antiprotozoal Activity: Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide were designed and synthesized as potential antiamoebic agents. The compounds showed promising results against E. histolytica, with one of the most potent derivatives being N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide.[12]

Quantitative Biological Data for Benzohydrazide Analogs

The following table summarizes reported efficacy data for various benzohydrazide derivatives to illustrate the therapeutic potential of this chemical class.

Compound Class/DerivativeTarget/AssayPotency (IC₅₀ / EC₅₀)Reference
Dihydropyrazole Benzohydrazide (H20)EGFR Kinase Inhibition0.08 µM[4]
Dihydropyrazole Benzohydrazide (H20)HeLa Cell Proliferation0.15 µM[4]
4-Aminoquinazoline Benzohydrazide (A6)Rhizoctonia solani (Fungus)EC₅₀ = 0.63 µg/mL[11]
4-Aminoquinazoline Benzohydrazide (A6)Colletotrichum gloeosporioidesEC₅₀ = 0.71 µg/mL[11]
4-Methoxybenzoylhydrazone (Compound 1)Antiglycation ActivityIC₅₀ = 216.52 µM[6]

Future Research Directions

The established synthetic routes and the promising biological activities of related compounds position this compound as an excellent candidate for further investigation. Key future directions include:

  • Systematic Biological Screening: A comprehensive evaluation of this compound against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes (e.g., MAO, SDH, EGFR kinases) is warranted.

  • Derivative Synthesis and SAR Studies: The core molecule can be readily derivatized. Condensation of the hydrazide with a library of substituted aldehydes and ketones would generate a series of hydrazones. This would allow for a systematic exploration of the structure-activity relationship to identify substituents that enhance potency and selectivity.

  • In Silico and Mechanistic Studies: Molecular docking simulations, as performed for other benzohydrazides, can help identify potential biological targets and elucidate binding modes.[1][11] Experimental validation of these interactions would provide crucial insights into the mechanism of action.

  • Pharmacokinetic Profiling: For any lead compounds that emerge, in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) predictions will be essential to assess their drug-like properties.[1]

Conclusion

This compound is a readily synthesizable molecule belonging to the pharmacologically significant benzohydrazide class. While direct biological data on this specific compound is sparse, the extensive evidence from its analogs strongly suggests a high potential for diverse therapeutic applications, including as an antifungal, anticancer, and antioxidant agent. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the full therapeutic potential of this compound and its future derivatives.

References

[1] Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). [Source not further specified] [13] Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. (n.d.). AIP Publishing. [11] Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed. [2] Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [5] this compound | 90873-17-9. (n.d.). Sigma-Aldrich. [4] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC - NIH. [14] 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077. (n.d.). PubChem - NIH. [15] 4-ISOPROPOXYBENZALDEHYDE | 18962-05-5. (n.d.). ChemicalBook. [16] 4-ISOPROPOXYBENZALDEHYDE CAS#: 18962-05-5. (n.d.). ChemicalBook. [17] Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). Academic Journals. [7] Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). [Source not further specified] [6] Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). PMC - NIH. [8] Synthesis, crystal structure analysis, biological activity and molecular docking studies of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide. (2025). ResearchGate. [12] Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. [18] Synthesis reaction of N'-benzylidene-4-hydroxybenzohydrazide derivatives. (n.d.). ResearchGate. [9] Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2021). PubMed. [10] A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products. (n.d.). Benchchem. [3] Utility of 4-(isatin-3ylideneamino)benzohydrazide in the synthesis of bioactive N-heterocyclic compounds. (2014). ResearchGate.

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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Benzohydrazide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The benzohydrazide moiety is a quintessential example of such a scaffold. Its derivatives form a versatile class of compounds that have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3]

This guide deviates from rigid templates to provide a narrative grounded in field-proven insights. We will explore the causality behind experimental choices, from rational design to robust synthesis and characterization. The protocols described herein are designed as self-validating systems, equipping you with the knowledge to not only replicate procedures but to innovate upon them.

Section 1: The Benzohydrazide Core - A Nexus of Reactivity and Bioactivity

The power of the benzohydrazide structure lies in its elegant simplicity and chemical reactivity. It consists of a benzene ring attached to a hydrazide functional group (-CONHNH₂). This arrangement offers several key advantages for drug design:

  • The Hydrazone Linkage: The terminal primary amine of the hydrazide is a potent nucleophile, readily reacting with the electrophilic carbon of aldehydes and ketones.[4][5] This condensation reaction forms a stable hydrazone (C=N-NH-C=O), a critical linkage that allows for the facile introduction of vast chemical diversity.[6][7] The choice of the carbonyl-containing reactant is a primary driver of the final compound's pharmacological profile.

  • Hydrogen Bonding Capabilities: The amide and amine protons, along with the carbonyl oxygen, act as hydrogen bond donors and acceptors. This is a crucial feature for molecular recognition, enabling strong and specific interactions with biological targets like enzyme active sites.

  • Structural Rigidity and Planarity: The aromatic ring and the adjacent hydrazone linkage introduce a degree of rigidity to the molecule, which can be advantageous for entropy when binding to a receptor.

The strategic union of the benzohydrazide core with other pharmacologically relevant moieties, such as pyrazole or quinazoline, has proven to be a compelling strategy for developing novel therapeutic candidates.[8][9]

Section 2: Rational Design and Discovery Strategies

The discovery of novel benzohydrazides is rarely a matter of chance. It is a guided process rooted in understanding the interplay between chemical structure and biological function.

Structure-Activity Relationship (SAR) Studies

SAR is the foundational principle guiding the optimization of a lead compound.[10] For benzohydrazides, SAR exploration involves systematically modifying the structure and observing the resulting impact on biological activity. Key modification points include:

  • The Benzoyl Ring (Ring A): Introducing various substituents (e.g., halogens, nitro, methoxy groups) can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This, in turn, influences target binding affinity and pharmacokinetic properties.[11][12]

  • The Arylidene Ring (Ring B): The aldehyde or ketone-derived portion of the hydrazone offers a vast canvas for chemical modification. Altering substituents on this ring is a primary strategy to fine-tune the compound's activity against a specific target.

The goal of SAR is to build a qualitative and quantitative understanding of which structural features are essential for activity.[11][12]

Computational Chemistry in Lead Optimization

Modern drug discovery leverages computational tools to accelerate the design-synthesis-test cycle. Molecular docking, a key in silico technique, predicts the preferred binding mode and affinity of a ligand within the active site of a target protein. For benzohydrazide development, docking studies can:

  • Elucidate Binding Interactions: Identify key amino acid residues that interact with the compound, explaining observed SAR.[13]

  • Guide Rational Design: Suggest modifications to the benzohydrazide structure that could enhance binding affinity and selectivity.

  • Screen Virtual Libraries: Computationally evaluate large libraries of potential benzohydrazide derivatives before committing resources to their synthesis.

This computational pre-screening significantly improves the efficiency of discovering potent drug candidates.

Section 3: Core Synthetic Methodologies

The synthesis of benzohydrazide derivatives is typically a robust and high-yielding two-step process. The methodologies presented here emphasize efficiency, reproducibility, and the adoption of greener chemical practices.

Workflow for Benzohydrazide Synthesis

The overall process involves the synthesis of the core benzohydrazide, followed by its condensation with a carbonyl compound to yield the final derivative.

G cluster_0 Step 1: Benzohydrazide Core Synthesis cluster_1 Step 2: Hydrazone Derivative Formation A Aryl Ester (e.g., Methyl Benzoate) C Benzohydrazide Core A->C Hydrazinolysis (Reflux or Microwave) B Hydrazine Hydrate (NH2NH2·H2O) B->C Hydrazinolysis (Reflux or Microwave) E Final Benzohydrazide Derivative (Hydrazone) C->E D Aldehyde / Ketone (R-CHO / R-CO-R') D->E Condensation (Acid Catalyst)

Caption: General two-step synthetic workflow for novel benzohydrazide derivatives.

Protocol 1: Synthesis of the Benzohydrazide Core

The foundational step is the nucleophilic acyl substitution reaction between an ester and hydrazine hydrate.[14] Microwave-assisted synthesis has emerged as a superior green alternative to conventional heating, drastically reducing reaction times and energy consumption.[1][15]

Experimental Protocol: Microwave-Assisted Synthesis of Benzohydrazide

  • Reactant Preparation: In a 100 mL beaker suitable for microwave synthesis, combine methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol).

  • Microwave Irradiation (Phase 1): Place the beaker in a laboratory microwave and irradiate at 350 W for 2 minutes.[1]

  • Solvent Addition: Remove the beaker and add 1 mL of ethanol to the reaction mixture.

  • Microwave Irradiation (Phase 2): Subject the mixture to microwave irradiation for one additional minute at 500 W.[1]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white precipitate is the benzohydrazide product. Filter the solid, wash thoroughly with cold distilled water to remove any unreacted hydrazine hydrate, and dry.

  • Recrystallization (Self-Validation): Recrystallize the crude product from ethanol. The formation of well-defined crystals and a sharp melting point (literature: ~115 °C) provides the first validation of product purity.[1]

MethodHeating TimeEnergy ConsumptionTypical YieldReference
Conventional Reflux 6-9 hoursHigh (6-9 KWh/Kg)~77%[15]
Microwave-Assisted 60-200 secondsLow (0.015-0.05 KWh/Kg)~90%[15]
Table 1. Comparison of conventional vs. microwave-assisted synthesis of benzohydrazide.
Protocol 2: Synthesis of N'-Arylidene-benzohydrazide Derivatives (Hydrazones)

This step involves the condensation of the synthesized benzohydrazide core with a selected aldehyde or ketone. The reaction proceeds via a tetrahedral intermediate, followed by dehydration to form the C=N double bond of the hydrazone.[7][16]

G Reactants Benzohydrazide + Aldehyde Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Attack (Rate-limiting at acidic pH) Product Hydrazone + H2O Intermediate->Product Dehydration (-H2O) (Rate-limiting at neutral pH) Catalyzed by Acid

Caption: Simplified mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol: Synthesis of a N'-(benzylidene)benzohydrazide

  • Reactant Solubilization: In a round-bottom flask, dissolve benzohydrazide (0.01 mol) in ethanol.

  • Aldehyde Addition: To this solution, add an equimolar amount of the desired substituted benzaldehyde (0.01 mol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step. The causality here is that protonation of the hydroxyl group in the tetrahedral intermediate makes it a better leaving group (water).[16]

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.

  • Isolation and Purification: Cool the reaction mixture. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization (Self-Validation): The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to achieve high purity, which can be confirmed by melting point analysis and the spectroscopic methods detailed below.

Section 4: A Self-Validating System - Robust Characterization

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.[8][17][18]

TechniqueFunctional Group / ProtonsCharacteristic Signal / Chemical Shift (δ)Rationale for Signal
FT-IR (cm⁻¹) N-H (amide)3200-3450Stretching vibration of the amide N-H bond.
C=O (amide)1600-1650Stretching vibration of the carbonyl group.[17]
C=N (hydrazone)1500-1600Stretching vibration of the newly formed imine bond.[17]
¹H-NMR (ppm) -NH- (amide)δ 11.0-12.0 (singlet)Deshielded proton due to the adjacent electron-withdrawing carbonyl group.
-CH=N- (azomethine)δ 8.0-8.7 (singlet)Deshielded proton of the hydrazone linkage.[19]
Aromatic Protonsδ 7.0-8.0 (multiplets)Protons on the benzene rings.
¹³C-NMR (ppm) C=O (amide)δ ~162Carbonyl carbon signal.[19]
C=N (azomethine)δ ~146Azomethine carbon signal.[19]
Mass Spec (MS) Molecular Ion Peak [M]⁺Corresponds to MWConfirms the molecular weight of the synthesized compound.[8]
Table 2. Spectroscopic guide for the characterization of N'-Arylidene-benzohydrazides.

Section 5: Application in Drug Discovery - Anticancer Activity

Benzohydrazide derivatives have shown significant promise as anticancer agents.[1] Some novel derivatives containing dihydropyrazole moieties have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[13]

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound H20 A549 (Lung)0.46EGFR Kinase Inhibitor[13]
MCF-7 (Breast)0.29EGFR Kinase Inhibitor[13]
HeLa (Cervical)0.15EGFR Kinase Inhibitor[13]
HepG2 (Liver)0.21EGFR Kinase Inhibitor[13]
Compound 2a A-549 (Lung)Significant ActivityCytotoxicity (MTT Assay)[1]
Compound 14 Colorectal Cancer Line37.71Cytotoxicity[1]
Table 3. In vitro anticancer activity of selected novel benzohydrazide derivatives.

The data clearly indicates that strategic structural modifications can yield compounds with potent, low-micromolar activity against various cancer cell lines, validating the benzohydrazide scaffold as a promising platform for oncology drug discovery.[13]

Conclusion and Future Directions

The benzohydrazide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its relevance in modern drug discovery. Future research will likely focus on:

  • Expanding Chemical Space: Synthesizing derivatives by combining the benzohydrazide core with novel and diverse heterocyclic systems.

  • Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and pathways modulated by these compounds, as demonstrated for EGFR inhibitors.[9]

  • Optimizing ADME Properties: Fine-tuning structures to improve absorption, distribution, metabolism, and excretion profiles, which is critical for translating in vitro potency into in vivo efficacy.

By integrating rational design, efficient and green synthetic methodologies, and robust characterization, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

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  • PubMed. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. [Link]
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Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the spectroscopic profile of 4-Isopropoxybenzohydrazide, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental logic behind the structural elucidation of this molecule. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity, purity, and structure of substituted benzohydrazide derivatives.

Introduction: The Need for Rigorous Characterization

This compound belongs to the benzohydrazide class of compounds, which are noted for their wide range of biological activities and applications as intermediates in organic synthesis. The precise arrangement of its functional groups—a para-substituted aromatic ring, an ether linkage, and a hydrazide moiety—creates a unique electronic and structural environment. Accurate and unambiguous characterization is paramount to ensuring the reliability of any subsequent biological or chemical studies. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule, allowing for definitive structural confirmation. This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, grounding the interpretation in established chemical principles.

Molecular Structure

A clear understanding of the molecular structure is the first step in predicting and interpreting spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and deduce the chemical environment of each atom.

¹H NMR Spectroscopy

Expertise & Experience: Proton (¹H) NMR provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For a molecule like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydrazides because its polarity effectively solubilizes the compound and its ability to hydrogen bond can sometimes sharpen the otherwise broad N-H signals.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[1]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2] Modern spectrometers often reference the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm).[3]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Data Interpretation and Predicted Spectrum: The para-substituted pattern on the benzene ring creates a distinct and predictable set of signals. The electron-donating isopropoxy group and the electron-withdrawing benzohydrazide group influence the chemical shifts of the aromatic protons.[4][5]

Figure 2: Predicted ¹H NMR couplings for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Label Predicted Shift (δ, ppm) Multiplicity Integration Assignment
Hₑ 9.5 - 10.5 Broad Singlet 1H -C(=O)NH-
Hₐ ~7.8 Doublet 2H Aromatic protons ortho to C=O
Hₑ ~7.0 Doublet 2H Aromatic protons ortho to -O-iPr
Hₓ ~4.7 Septet 1H Isopropoxy -CH
Hₓ ~4.5 - 5.5 Broad Singlet 2H -NH₂

| Hₓ | ~1.3 | Doublet | 6H | Isopropoxy -CH₃ |

¹³C NMR Spectroscopy

Expertise & Experience: Carbon-13 NMR complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.[6] Standard spectra are acquired with broadband proton decoupling, meaning each carbon signal appears as a singlet.[7] The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: ¹³C NMR The protocol is analogous to that for ¹H NMR, but requires a larger sample quantity (50-100 mg) or a longer acquisition time due to the low natural abundance of the ¹³C isotope.[1]

Data Interpretation and Predicted Spectrum: The molecule contains 8 unique carbon environments. The carbonyl carbon is the most deshielded, appearing furthest downfield. Aromatic carbons appear in a predictable range, with the carbon attached to the electronegative oxygen being the most downfield of the ring carbons.[8]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Predicted Shift (δ, ppm) Assignment Causality
> 165 C =O Carbonyl carbon, highly deshielded by electronegative oxygen.
~162 Ar C -O Aromatic carbon attached to electronegative oxygen.
~130 Ar C -H (ortho to C=O) Aromatic CH deshielded by adjacent carbonyl group.
~128 Ar C -C=O Quaternary aromatic carbon, deshielded by carbonyl group.
~115 Ar C -H (ortho to O-iPr) Aromatic CH shielded by electron-donating ether group.
~70 -O-C H(CH₃)₂ Aliphatic carbon attached to electronegative oxygen.

| ~22 | -O-CH(C H₃)₂ | Aliphatic methyl carbons. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule.[9] It works by measuring the vibrations of bonds, which absorb infrared radiation at specific frequencies. For hydrazides, the key diagnostic peaks are the N-H stretches and the strong C=O (Amide I) stretch.[10][11] Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[12][13]

Experimental Protocol: ATR-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[9]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.[12]

  • Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Interpretation and Predicted Spectrum: The IR spectrum provides a clear "fingerprint" based on the molecule's functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3300 - 3200 Medium-Strong N-H Stretch Hydrazide (-NHNH₂)
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
2980 - 2850 Medium C-H Stretch Aliphatic C-H (Isopropoxy)
1680 - 1640 Very Strong C=O Stretch (Amide I) Hydrazide Carbonyl
~1600 Medium N-H Bend / C=C Stretch Hydrazide / Aromatic Ring
~1500 Medium C=C Stretch Aromatic Ring

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial structural information. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[14][15][16] Subsequent fragmentation (MS/MS) can be induced to probe the molecular structure.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: The solution is infused into the ESI source at a constant flow rate via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[17]

  • Desolvation: A heated drying gas (e.g., nitrogen) causes the solvent to evaporate, leading to the formation of gas-phase ions ([M+H]⁺).[15]

  • Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Orbitrap), which separates them based on their mass-to-charge (m/z) ratio.

Data Interpretation and Predicted Spectrum: The molecular formula of this compound is C₁₀H₁₄N₂O₂. Its monoisotopic mass is 194.1055 g/mol .

  • Parent Ion: The primary ion observed in positive-mode ESI-MS will be the protonated molecule, [M+H]⁺, at m/z ≈ 195.1133 .

  • Fragmentation Analysis: The structure contains several bonds susceptible to cleavage. A logical fragmentation pathway initiated from the protonated parent ion allows for structural confirmation.

G parent [M+H]⁺ m/z = 195 frag1 m/z = 153 parent->frag1 - C₃H₆ (Propene) frag2 m/z = 135 parent->frag2 - NH₂NH₂ (Hydrazine) frag3 m/z = 121 frag2->frag3 - N₂ frag4 m/z = 93 frag3->frag4 - CO

Sources

An In-Depth Technical Guide to the In Vitro Screening of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of Novel Benzohydrazides

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this versatile moiety have been explored for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2][3][4][5] This guide provides a comprehensive framework for the initial in vitro screening of a novel benzohydrazide derivative, 4-Isopropoxybenzohydrazide. Our approach is not a rigid set of protocols but a strategic, logic-driven exploration of its potential therapeutic value. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a robust screening cascade.

Foundational Screening: Cytotoxicity and General Bioactivity

Before investigating specific mechanisms of action, it is crucial to establish the compound's fundamental interaction with living cells. This initial phase determines the concentration range for subsequent, more targeted assays and provides early insights into the compound's therapeutic window.

Rationale for Initial Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[6] Cell-based cytotoxicity assays are fundamental tools used to assess the ability of a test compound to induce cell death or inhibit cell proliferation.[6][7] This initial screen is vital for two primary reasons:

  • Defining a Therapeutic Window: Understanding the concentration at which a compound becomes toxic to cells is essential for interpreting any observed biological activity.

  • Identifying Anticancer Potential: High cytotoxicity against cancer cell lines could indicate a potential application in oncology.[2][8]

Experimental Workflow: A Dual-Assay Approach

To obtain a comprehensive understanding of the compound's cytotoxic profile, we recommend a panel of assays that measure different cellular endpoints.[6]

G cluster_0 Initial Compound Handling cluster_1 Cell Culture cluster_2 Cytotoxicity Assays (24, 48, 72h) cluster_3 Data Analysis compound This compound Stock Solution (in DMSO) mtt_assay MTT Assay (Metabolic Activity) compound->mtt_assay Serial Dilutions ldh_assay LDH Assay (Membrane Integrity) compound->ldh_assay Serial Dilutions cancer_cells Cancer Cell Line (e.g., MCF-7, A549) cancer_cells->mtt_assay Seed in 96-well plates cancer_cells->ldh_assay Seed in 96-well plates normal_cells Non-Cancerous Cell Line (e.g., HEK293) normal_cells->mtt_assay Seed in 96-well plates normal_cells->ldh_assay Seed in 96-well plates ic50 IC50 Calculation mtt_assay->ic50 ldh_assay->ic50 si Selectivity Index (SI) Calculation ic50->si

Caption: Workflow for initial cytotoxicity screening.

Detailed Protocols

1.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of viable cells.[9][10][11]

  • Protocol:

    • Cell Seeding: Seed cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK293) cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[10][11]

    • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.[6]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

1.3.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6][9] The amount of LDH released is proportional to the number of dead cells.[6]

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.[9]

    • LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH substrate mix from a commercial kit to each well.[9]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][9]

Data Presentation and Interpretation

The results should be summarized in a table format, presenting the IC50 values (the concentration of an inhibitor where the response is reduced by half) for each cell line at different time points.

Compound Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
This compoundMCF-7 (Breast Cancer)Experimental ValueExperimental ValueExperimental Value
This compoundA549 (Lung Cancer)Experimental ValueExperimental ValueExperimental Value
This compoundHEK293 (Normal Kidney)Experimental ValueExperimental ValueExperimental Value

The Selectivity Index (SI) should also be calculated to assess the compound's specificity for cancer cells over normal cells: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity and a more promising therapeutic profile.

Tier 1 Screening: Antimicrobial Activity

Hydrazide and hydrazone derivatives are well-documented for their antimicrobial properties.[2][5] Therefore, a primary screen for antibacterial and antifungal activity is a logical next step.

Rationale for Antimicrobial Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. In vitro antimicrobial assays are crucial for the initial identification and characterization of the effectiveness and mechanisms of action of novel compounds.[12]

Experimental Workflow: From Broad Screening to Quantitative Assessment

G cluster_0 Compound Preparation cluster_1 Microbial Strains cluster_2 Screening Assays cluster_3 Data Analysis compound This compound mic Minimum Inhibitory Concentration (MIC) Assay compound->mic gram_pos Gram-positive Bacteria (e.g., S. aureus) gram_pos->mic gram_neg Gram-negative Bacteria (e.g., E. coli) gram_neg->mic fungi Fungi (e.g., C. albicans) fungi->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Subculture from non-turbid wells mic_values Determine MIC Values (µg/mL) mic->mic_values mbc_values Determine MBC Values (µg/mL) mbc->mbc_values

Caption: Workflow for antimicrobial activity screening.

Detailed Protocols

2.3.1. Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This is typically determined using a broth microdilution method.

  • Protocol:

    • Preparation: In a 96-well plate, perform serial two-fold dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

2.3.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

  • Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

  • Protocol:

    • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto an appropriate agar medium.

    • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

    • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Data Presentation

Results should be presented in a table comparing the MIC and MBC/MFC values against a panel of clinically relevant microorganisms.

Compound Microorganism MIC (µg/mL) MBC/MFC (µg/mL)
This compoundStaphylococcus aureus (ATCC 29213)Experimental ValueExperimental Value
This compoundEscherichia coli (ATCC 25922)Experimental ValueExperimental Value
This compoundCandida albicans (ATCC 90028)Experimental ValueExperimental Value
Ampicillin (Control)Staphylococcus aureusReference ValueReference Value
Ciprofloxacin (Control)Escherichia coliReference ValueReference Value
Fluconazole (Control)Candida albicansReference ValueReference Value

Tier 2 Screening: Enzyme Inhibition and Receptor Binding Assays

Should this compound show interesting activity in the foundational or Tier 1 screens, or if there is a structural rationale to suspect interaction with a particular enzyme or receptor class, more specific assays can be employed. Hydrazide derivatives have been reported to inhibit various enzymes, including cholinesterases and monoamine oxidases.[1][14][15]

Rationale for Targeted Assays

Identifying a specific molecular target is a cornerstone of modern drug development. Enzyme inhibition and receptor binding assays provide direct evidence of a compound's interaction with a biological macromolecule, elucidating its mechanism of action.

Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay
  • Principle: This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[1][16] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

  • Protocol:

    • Reaction Mixture: In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.

    • Enzyme Addition: Add a fixed concentration of AChE enzyme to each well and incubate for a short period.

    • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.

    • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Receptor Binding Assays
  • Principle: These assays measure the direct interaction between a compound (ligand) and a receptor.[17] A common format is a competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[18] A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

  • General Workflow:

    • Preparation: A source of the target receptor (e.g., cell membranes expressing the receptor) is incubated with a fixed concentration of a labeled ligand and varying concentrations of this compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free labeled ligands are separated (e.g., by filtration).[19]

    • Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands).

    • Data Analysis: The data is used to calculate the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor.

Concluding Remarks and Future Directions

This guide provides a systematic and scientifically grounded approach to the initial in vitro screening of this compound. The tiered structure, starting with broad cytotoxicity and antimicrobial assays and moving towards more specific enzyme and receptor-based evaluations, ensures an efficient use of resources while maximizing the potential for discovering significant biological activity. Positive results from this screening cascade would warrant further investigation, including more detailed mechanism-of-action studies, in vivo efficacy testing, and pharmacokinetic profiling, to fully elucidate the therapeutic potential of this novel compound.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Cell-based Assays for Cytotoxicity Testing of Novel Compounds. (2025). BenchChem.
  • Preclinical models for antimicrobial compound efficacy in vitro assays. (n.d.). Vibiosphen.
  • Cytotoxicity assays of novel compounds synthesized from "Ethyl isoquinoline-7- carboxylate". (2025). BenchChem.
  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate.
  • Receptor-Ligand Binding Assays. (n.d.). Labome.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). National Institutes of Health.
  • Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. (2022). MDPI.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed.
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. (n.d.). ACS Omega.
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI.
  • Enzyme inhibition, radical scavenging, and spectroscopic studies of vanadium(IV)–hydrazide complexes. (n.d.). Taylor & Francis Online.
  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). MDPI.
  • Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. (2022). American Society for Microbiology.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025). Pensoft Publishers.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents. (2025). PubMed.
  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed.
  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). Academic Journals.

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The Ascendant Scaffold: A Technical Guide to 4-Isopropoxybenzohydrazide Derivatives and Their Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chemical Moiety

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands as a testament to the power of versatile molecular frameworks. These structures have consistently yielded derivatives with a broad spectrum of biological activities. This guide delves into a specific, promising subclass: 4-isopropoxybenzohydrazide derivatives. While direct and extensive research on this particular substitution is emerging, we can infer and build upon the wealth of knowledge from its closely related 4-alkoxy analogues. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing established principles with data-driven insights to illuminate the path for future discovery.

The this compound Core: A Structural Overview

The this compound molecule is characterized by a central benzohydrazide core, with an isopropoxy group (-O-CH(CH₃)₂) at the para (4-position) of the benzene ring. The hydrazide functional group (-CONHNH₂) is the reactive center, allowing for the synthesis of a diverse library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones.

The isopropoxy group, a bulky and lipophilic moiety, is anticipated to significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives. Compared to a methoxy or ethoxy group, the increased steric hindrance and lipophilicity of the isopropoxy group can affect solubility, membrane permeability, and binding interactions with biological targets.

Synthesis of this compound and Its Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives is a well-established, two-step process.

Step 1: Synthesis of this compound

This initial step involves the reaction of an ester of 4-isopropoxybenzoic acid with hydrazine hydrate.

  • Reaction: Methyl 4-isopropoxybenzoate + Hydrazine Hydrate → this compound + Methanol

  • Protocol:

    • To a solution of methyl 4-isopropoxybenzoate in ethanol, add an excess of hydrazine hydrate.

    • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting solid precipitate of this compound is collected by filtration, washed with cold ethanol, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of N'-Substituted-4-Isopropoxybenzohydrazide Derivatives (Hydrazones)

The hydrazide obtained in the first step is then condensed with a variety of aromatic or heterocyclic aldehydes to yield the final hydrazone derivatives.

  • Reaction: this compound + Substituted Aldehyde → N'-(Substituted-methylidene)-4-isopropoxybenzohydrazide + Water

  • Protocol:

    • Dissolve this compound in a suitable solvent, such as ethanol or methanol.

    • Add an equimolar amount of the desired substituted aldehyde.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The precipitated solid product is filtered, washed with a small amount of cold ethanol, and dried.

    • Further purification can be achieved by recrystallization.

Experimental Workflow: Synthesis of this compound Derivatives

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Hydrazone Derivatives Methyl 4-isopropoxybenzoate Methyl 4-isopropoxybenzoate Reflux in Ethanol Reflux in Ethanol Methyl 4-isopropoxybenzoate->Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux in Ethanol This compound This compound Reflux in Ethanol->this compound Reflux with Acetic Acid catalyst Reflux with Acetic Acid catalyst This compound->Reflux with Acetic Acid catalyst Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reflux with Acetic Acid catalyst N'-Substituted-4-isopropoxybenzohydrazide N'-Substituted-4-isopropoxybenzohydrazide Reflux with Acetic Acid catalyst->N'-Substituted-4-isopropoxybenzohydrazide

Caption: General synthetic route for this compound derivatives.

Biological Significance: A Multifaceted Profile

Hydrazone derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of the 4-isopropoxy group is expected to modulate these activities.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively studied for their antimicrobial effects. The mode of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways or disruption of the cell wall integrity.

While specific data for this compound derivatives is limited, studies on structurally similar compounds provide valuable insights. For instance, a variety of N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides have demonstrated significant antibacterial and antifungal activity[2]. The antimicrobial potency is often influenced by the nature of the substituent on the aldehyde-derived portion of the molecule.

Inferred Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Electron-withdrawing groups on the aryl ring of the hydrazone moiety can enhance antimicrobial activity.

  • Heterocyclic substituents can also lead to potent antimicrobial agents.

Anticancer Activity

The anticancer potential of benzohydrazide derivatives is a burgeoning area of research. Several mechanisms have been proposed, including the inhibition of key kinases involved in cell proliferation and survival.

A study on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives identified potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4)[3]. MARK4 is a crucial regulator of microtubule dynamics and is implicated in cancer progression. Inhibition of MARK4 by these derivatives led to the induction of apoptosis in cancer cells[3]. It is plausible that this compound derivatives could exhibit similar anticancer activity by targeting MARK4 or other related kinases.

Signaling Pathway: MARK4 Inhibition and Apoptosis

G This compound Derivative This compound Derivative MARK4 MARK4 This compound Derivative->MARK4 Inhibition Microtubule Instability Microtubule Instability MARK4->Microtubule Instability Promotes Cell Cycle Arrest Cell Cycle Arrest Microtubule Instability->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action via MARK4 inhibition.

A series of 4-isopropylbenzoylhydrazones, which are structurally very similar to the isopropoxy derivatives, have shown potent anticancer activity against the MCF-7 breast cancer cell line[4]. This further supports the potential of the 4-alkoxy/isopropoxy substitution pattern for developing effective anticancer agents.

Table 1: Anticancer Activity of Selected 4-Isopropylbenzoylhydrazone Derivatives against MCF-7 Cells [4]

CompoundSubstituent on HydrazoneIC₅₀ (µg/mL)
3 2,4-Dichlorophenyl0.89
9 4-Nitrophenyl0.39
12 3-Hydroxyphenyl1.1
23 2-Hydroxynaphthyl0.78
26 4-Fluorophenyl0.92
28 3-Nitrophenyl0.64
Tetrandrine (Standard) -1.53
Anti-inflammatory Activity

The anti-inflammatory properties of hydrazone derivatives are also well-documented[1]. The mechanism often involves the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production. While direct evidence for this compound derivatives is yet to be established, the general anti-inflammatory potential of the benzohydrazide scaffold suggests this as a promising avenue for investigation.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on related 4-alkoxy and 4-alkyl benzohydrazides provides a strong foundation for the exploration of this specific chemical space.

Key areas for future research include:

  • Synthesis and Characterization: The synthesis and thorough spectral characterization of a diverse library of N'-substituted-4-isopropoxybenzohydrazide derivatives.

  • Systematic Biological Evaluation: Comprehensive in vitro and in vivo screening of these derivatives for their antimicrobial, anticancer, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how different substituents on the hydrazone moiety influence biological potency and selectivity.

References

  • Taha, M., Sultan, S., Herizal, M., Shehzad, A., et al. (2019). Synthesis, anticancer, molecular docking and QSAR studies of benzoylhydrazone. ResearchGate.
  • Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatshefte für Chemie - Chemical Monthly, 144(6), 825–849.
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  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939.
  • Husain, M., Hassan, M. I., & Aazam, M. (2020). Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. RSC Advances, 10(33), 19574–19586.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrazide moiety, a versatile functional group, is a cornerstone in the design of a multitude of pharmacologically active agents. Its unique chemical reactivity and structural features enable interactions with a wide array of biological targets, leading to diverse therapeutic effects. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of hydrazide compounds. We will delve into their roles as enzyme inhibitors, the intricacies of their bioactivation as prodrugs, their ability to form covalent adducts with target proteins, and their impact on critical cellular signaling pathways. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough understanding of the underlying principles but also detailed, field-proven experimental protocols to investigate these mechanisms.

The Hydrazide Functional Group: A Gateway to Biological Activity

The hydrazide functional group (-CONHNH2) is characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group. This arrangement confers a unique combination of nucleophilicity, hydrogen bonding capability, and the potential for oxidative metabolism, making it a privileged scaffold in medicinal chemistry.[1] Hydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[2][3] Their therapeutic efficacy is intrinsically linked to their diverse mechanisms of action, which we will explore in detail.

A key chemical transformation of hydrazides in a biological context is their reaction with aldehydes and ketones to form hydrazones.[4] This reaction is often crucial for the biological activity of these compounds and can be a key step in their mechanism of action.[4]

Enzyme Inhibition: A Primary Modality of Hydrazide Action

A predominant mechanism through which hydrazide compounds exert their therapeutic effects is through the inhibition of enzymes. This inhibition can be either reversible or irreversible, with the latter often involving the formation of a stable covalent bond with the enzyme.

Irreversible Inhibition: The Case of Monoamine Oxidase Inhibitors (MAOIs)

Hydrazine-based MAOIs, such as iproniazid and isocarboxazid, are classic examples of irreversible enzyme inhibitors.[5] They function by forming a covalent adduct with the flavin cofactor (FAD) at the active site of monoamine oxidase, leading to its inactivation.[5] This prevents the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, which is the basis for their antidepressant effects.

Reversible and Allosteric Inhibition: Targeting Histone Deacetylases (HDACs)

More recently, hydrazide-based compounds have emerged as potent and selective inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression.[6][7] Unlike traditional HDAC inhibitors that often chelate the active site zinc ion, some hydrazide-containing inhibitors demonstrate allosteric inhibition, binding to a site distinct from the active site to modulate enzyme activity.[8] This can offer improved selectivity and a more favorable side-effect profile. Certain hydrazide derivatives have shown low nanomolar potency against acute myeloid leukemia (AML) models.[8]

The development of hydrazide-based HDAC inhibitors has provided innovative tools for targeting a range of diseases, including cancer and neurodegenerative disorders.[6][7]

Prodrug Bioactivation: Unmasking the Active Agent

Many hydrazide-containing drugs are administered as inactive prodrugs that require metabolic activation to exert their therapeutic effect. This strategy can improve drug delivery, selectivity, and pharmacokinetic properties.

The Paradigm of Isoniazid: A Frontline Antitubercular Agent

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is a classic example of a hydrazide prodrug. INH itself is not active against Mycobacterium tuberculosis. Upon entering the mycobacterial cell, it is activated by the catalase-peroxidase enzyme KatG. This activation process generates a reactive isonicotinic acyl radical, which then covalently modifies key enzymes involved in mycolic acid synthesis, a critical component of the mycobacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell death.

The following diagram illustrates the bioactivation pathway of Isoniazid:

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ReactiveSpecies Isonicotinic Acyl Radical KatG->ReactiveSpecies Generates MycolicAcid Mycolic Acid Synthesis (e.g., InhA) ReactiveSpecies->MycolicAcid Covalent Inhibition CellWall Mycobacterial Cell Wall Disruption MycolicAcid->CellWall Leads to Bactericidal Bactericidal Effect CellWall->Bactericidal

Caption: Bioactivation of Isoniazid in Mycobacterium tuberculosis.

Covalent Modification of Protein Targets: A "Permanent" Switch

The reactivity of the hydrazide moiety, particularly after metabolic activation, can lead to the formation of covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) on target proteins. This irreversible modification can permanently alter the protein's function, leading to a sustained therapeutic effect.

Identifying the specific targets of covalent inhibitors is a critical step in drug development to understand both on-target efficacy and potential off-target toxicities.

Impact on Cellular Signaling Pathways

Hydrazide compounds can modulate a variety of intracellular signaling pathways, contributing to their diverse pharmacological effects.

Induction of Apoptosis and Autophagy

Several hydrazide derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. For instance, the indole hydrazide compound IHZ-1 has been demonstrated to induce apoptosis and autophagy in hepatocellular carcinoma cells through the activation of the ROS/JNK signaling pathway.[9][10] The antihypertensive drug hydralazine has also been found to activate the intrinsic pathway of apoptosis in leukemic T cells.[11][12]

The following diagram depicts a simplified representation of the IHZ-1-induced signaling cascade:

G IHZ1 IHZ-1 ROS Increased ROS IHZ1->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Autophagy Autophagy JNK->Autophagy

Caption: IHZ-1 induced apoptosis and autophagy via the ROS/JNK pathway.

Modulation of Inflammatory Pathways

Hydrazide and hydrazone derivatives have been investigated for their anti-inflammatory properties.[13][14] Some of these compounds have been shown to inhibit key inflammatory mediators. For example, certain naphthyl-N-acylhydrazone derivatives act as p38α MAPK inhibitors, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.[15]

Interference with PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Certain hydrazide-based compounds have been identified as inhibitors of this pathway. For instance, a hydrazide-based pyridazino[4,5-b]indole scaffold has been shown to exhibit cytotoxic activity against breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[18]

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of the mechanism of action of a hydrazide compound requires a combination of biochemical, cellular, and analytical techniques. The following are detailed protocols for key experiments.

Protocol 1: Determination of IC50 for Enzyme Inhibition

Objective: To determine the concentration of a hydrazide compound that inhibits the activity of a target enzyme by 50%.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Hydrazide inhibitor stock solution (in a suitable solvent like DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the hydrazide inhibitor: Start with a high concentration and perform a series of dilutions (e.g., 1:2 or 1:3) in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of DMSO as the highest inhibitor concentration).

  • Enzyme and substrate preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations. The substrate concentration is typically kept at or near its Michaelis constant (Km) for this initial screen.

  • Assay setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor dilution or vehicle control

    • Enzyme solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor the reaction: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

  • Data analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Example IC50 Values for Hydrazide-Based Inhibitors

CompoundTarget EnzymeIC50 (µM)Reference
LASSBio-1824p38α MAPK4.45[15]
Hydrazide 12PI3K4.25[18]
Compound 5iMushroom Tyrosinase3.17[19]
Hydrazide 3hCaspase-31.32 (PC-3 cells)[20]
Protocol 2: Elucidating the Mode of Enzyme Inhibition using Lineweaver-Burk Plots

Objective: To determine whether a hydrazide inhibitor acts as a competitive, non-competitive, or uncompetitive inhibitor.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Varying substrate concentrations: For a fixed concentration of the enzyme and several fixed concentrations of the inhibitor (including a zero-inhibitor control), measure the initial reaction rates at a range of substrate concentrations.

  • Data analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]).

    • Transform the data into a Lineweaver-Burk plot by plotting 1/V versus 1/[S].

    • Analyze the resulting plots:

      • Competitive inhibition: The lines will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

Protocol 3: Chemoproteomic Workflow for Covalent Target Identification

Objective: To identify the cellular protein targets that are covalently modified by a hydrazide compound.

Workflow Overview:

G Start Start: Hydrazide Probe Synthesis Cell Cell Treatment with Probe Start->Cell Lysis Cell Lysis Cell->Lysis Click Click Chemistry: Biotin Tagging Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Proteolytic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis & Target Identification LCMS->Analysis

Caption: Chemoproteomic workflow for covalent target identification.

Detailed Steps:

  • Probe Synthesis: Synthesize a derivative of the hydrazide compound that incorporates a "clickable" tag, such as a terminal alkyne or azide.

  • Cell Treatment: Treat cultured cells with the hydrazide probe. Include appropriate controls, such as vehicle-treated cells and cells pre-treated with an excess of the non-tagged parent compound to identify specific binding partners.

  • Cell Lysis and Click Chemistry: Lyse the cells to release the proteins. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach a reporter molecule, such as biotin, to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to capture the biotin-tagged proteins, effectively enriching the covalent targets of the hydrazide compound.

  • Proteolytic Digestion: Digest the enriched proteins into smaller peptides, either on-bead or after elution.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the specific sites of modification.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the proteins that were covalently modified by the hydrazide probe.

Conclusion and Future Perspectives

Hydrazide compounds represent a rich and diverse class of molecules with a wide range of mechanisms of action. Their ability to act as enzyme inhibitors, prodrugs, and covalent modifiers of proteins, as well as their capacity to modulate key cellular signaling pathways, underscores their therapeutic potential. A thorough understanding of these mechanisms is paramount for the rational design of new and improved hydrazide-based drugs with enhanced efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for elucidating these mechanisms, thereby accelerating the journey from discovery to clinical application. As our understanding of cellular biology deepens and our analytical tools become more sophisticated, the exploration of the multifaceted world of hydrazide pharmacology will undoubtedly continue to yield exciting new therapeutic opportunities.

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A Senior Application Scientist's Guide to the Solubility Profile of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Foundational Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous characterization. Among the most critical of these initial assessments is the determination of the compound's solubility profile. For a molecule like 4-Isopropoxybenzohydrazide, a member of the hydrazide class of compounds which are significant in medicinal chemistry[1], understanding its interaction with various solvents is not merely an academic exercise. It is the cornerstone of successful formulation development, predicting bioavailability, and ensuring reliable outcomes in preclinical and clinical studies. Low or unpredictable solubility can lead to erratic absorption, underestimated toxicity, and ultimately, the failure of an otherwise potent therapeutic agent.[2]

This guide provides a comprehensive framework for characterizing the solubility of this compound. We will move beyond simple data points to explore the causal relationships between solvent properties and dissolution. By integrating robust experimental protocols with proven thermodynamic models, this document serves as a technical manual for researchers, scientists, and drug development professionals dedicated to building a thorough and reliable data package for their candidate compounds.

The Theoretical Underpinnings of Solubility

Solubility is the thermodynamic equilibrium achieved when a solute dissolves in a solvent to form a homogeneous solution. This process is governed by the principle "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, a molecule possessing both hydrogen bond donors (-NHNH2) and acceptors (C=O, -O-), as well as a nonpolar aromatic ring and an isopropoxy group, its solubility is a nuanced interplay of these features.

  • Solvent Polarity: The polarity of the solvent dictates its ability to overcome the lattice energy of the solid this compound and solvate the individual molecules. Polar protic solvents (e.g., water, ethanol) can engage in hydrogen bonding with the hydrazide moiety, while polar aprotic solvents (e.g., DMSO, DMF) can interact with its dipole moment. The solubility in nonpolar solvents is expected to be limited.

  • Temperature: The dissolution of a solid is typically an endothermic process (ΔH > 0), meaning that solubility increases with temperature. This relationship is quantitatively described by the van't Hoff equation , which connects the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of dissolution.[3][4]

Experimental Determination: The Shake-Flask Method (Equilibrium Solubility)

To obtain thermodynamically accurate solubility data, the shake-flask method remains the gold standard.[5][6] Its reliability stems from its straightforward approach to ensuring that a true equilibrium between the solid solute and the saturated solution is achieved.

Rationale for the Shake-Flask Protocol

The core principle is to saturate a solvent with the solute by allowing them to equilibrate for a sufficient duration under controlled temperature. The use of an excess of the solid compound is critical to ensure that the solution reaches its maximum saturation point.[5] The subsequent separation of the solid phase and quantification of the dissolved solute in the liquid phase yields the equilibrium solubility value.

Detailed Experimental Protocol
  • Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO). The excess should be visually apparent throughout the experiment.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7] Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.[5]

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microcrystals. This step is crucial to prevent overestimation of the solubility.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, as described in the following section.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_data Phase 3: Data Modeling A Add excess this compound to solvent in vials B Seal vials and place in temperature-controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow suspension to sediment C->D Equilibrium Reached E Withdraw supernatant and filter (0.22 µm PTFE filter) D->E F Quantify concentration using UV-Vis Spectrophotometry E->F G Correlate solubility data with temperature F->G Experimental Data H Apply van't Hoff & Apelblat models to determine thermodynamic parameters G->H

Fig 1. Workflow for Equilibrium Solubility Determination.

Analytical Quantification: UV-Vis Spectrophotometry

A reliable analytical method is essential for accurately quantifying the concentration of the dissolved solute. For compounds containing chromophores, such as the benzoyl group in this compound, UV-Vis spectrophotometry is a rapid and accessible method. Hydrazine and its derivatives can be effectively quantified after reaction with p-dimethylaminobenzaldehyde, which forms a yellow-colored product with a strong absorbance maximum around 458 nm.[8][9]

Protocol for Quantification
  • Preparation of Calibration Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent. Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

  • Color Development: To a fixed volume of each standard and the filtered sample solutions, add an acidic solution of p-dimethylaminobenzaldehyde.[10] Allow the reaction to proceed for a set time to ensure complete color development.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), determined by scanning the spectrum of a standard solution (expected around 458 nm).

  • Data Analysis: Plot the absorbance of the calibration standards against their known concentrations to generate a calibration curve. Use the linear regression equation (y = mx + c) from this curve to calculate the concentration of this compound in the experimental samples.

Thermodynamic Modeling of Solubility Data

Experimental solubility data, particularly when measured across a range of temperatures, can be fitted to thermodynamic models to derive valuable insights into the dissolution process.

The van't Hoff Equation

The van't Hoff equation provides the thermodynamic basis for the temperature dependence of solubility.[11] The linear form of the equation is:

ln(x) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)

where:

  • x is the mole fraction solubility

  • ΔH°_sol is the standard enthalpy of solution

  • ΔS°_sol is the standard entropy of solution

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed.[4][12] The slope of this line yields -ΔH°_sol/R, and the intercept provides ΔS°_sol/R. This analysis reveals whether the dissolution is endothermic (ΔH° > 0) or exothermic (ΔH° < 0) and provides insight into the entropy change upon dissolution.

G cluster_plot van't Hoff Plot cluster_params Derived Parameters p1 p2 p3 p4 p5 Slope Slope = -ΔH°sol / R p5->Slope Linear Fit xlabel 1/T (K⁻¹) ylabel ln(solubility) Enthalpy Enthalpy of Solution (ΔH°sol) Slope->Enthalpy Calculate Intercept Intercept = ΔS°sol / R Entropy Entropy of Solution (ΔS°sol) Intercept->Entropy Calculate

Fig 2. Conceptual Diagram of the van't Hoff Analysis.
The Modified Apelblat Equation

While the van't Hoff equation is grounded in thermodynamics, empirical models are often used for more accurate data correlation. The modified Apelblat equation is one of the most widely used models for its simplicity and accuracy in fitting experimental solubility data.[13][14][15]

ln(x) = A + (B / T) + C * ln(T)

where A, B, and C are empirical parameters determined by fitting the model to the experimental data. A and B relate to the non-ideal behavior of the solution, while C reflects the effect of temperature on the fusion enthalpy.[16] This model is highly effective for data correlation and interpolation within the experimental temperature range.

G cluster_params Temp Temperature (T) Model Apelblat Equation ln(x) = A + B/T + C*ln(T) Temp->Model Sol Mole Fraction Solubility (x) Sol->Model Params Empirical Parameters Model->Params Determines A A: Non-ideality Params->A B B: Non-ideality Params->B C C: Temp effect on ΔHfus Params->C

Fig 3. Logic of the Apelblat Solubility Model.

Quantitative Solubility Profile

While experimental data for this compound is not available in the cited literature, the following table illustrates how solubility data should be presented. The data for the structurally related compound 4-Hydroxybenzamide is used for illustrative purposes.[17] It is critical that researchers generate specific data for the compound of interest.

SolventPolarity TypeTemperatureSolubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar AproticRoom Temp.1000.729
WaterPolar ProticNot SpecifiedLow / Sparingly SolubleNot Determined
EthanolPolar ProticNot SpecifiedSolubleNot Determined
Ethyl AcetatePolar AproticNot SpecifiedSolubleNot Determined

Note: The qualitative terms "low," "sparingly soluble," and "soluble" require quantitative determination for rigorous scientific application.[17]

Conclusion

The systematic characterization of this compound's solubility is an indispensable step in its development pathway. This guide has outlined a robust, multi-faceted approach that combines the gold-standard shake-flask method for experimental determination with validated analytical quantification and powerful thermodynamic modeling. By adhering to these principles, researchers can build a comprehensive and reliable solubility profile, enabling informed decisions in formulation, ensuring data integrity for regulatory submissions, and ultimately, maximizing the potential for therapeutic success.

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physical and chemical properties of substituted benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Benzohydrazides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzohydrazides represent a cornerstone class of compounds in modern medicinal chemistry and organic synthesis. Characterized by a hydrazide functional group attached to a benzene ring, these molecules serve not only as versatile synthetic intermediates but also as pharmacophores possessing a wide spectrum of biological activities.[1] Their structural framework allows for extensive modification, enabling the fine-tuning of their physicochemical properties to optimize therapeutic efficacy and selectivity against various biological targets. This guide provides a comprehensive exploration of the synthesis, physical characterization, and chemical reactivity of substituted benzohydrazides, offering field-proven insights into their behavior and application. We will delve into their structural nuances, including tautomerism and conformation, their characteristic spectroscopic signatures, and their key chemical transformations such as hydrolysis, cyclization, and metal coordination. This document is intended to serve as a vital resource for professionals engaged in drug discovery and development, providing the foundational knowledge required to effectively harness the potential of this remarkable chemical scaffold.

Synthesis: From Esters to Bioactive Scaffolds

The synthetic accessibility of substituted benzohydrazides is a primary reason for their widespread use. The most prevalent and efficient method involves the hydrazinolysis of a corresponding benzoic acid ester.

General Synthesis of Benzohydrazides

The reaction of a substituted methyl benzoate with hydrazine hydrate is the workhorse method for preparing the core benzohydrazide structure. This nucleophilic acyl substitution reaction can be performed under conventional heating or accelerated significantly using microwave irradiation, which often leads to higher yields and shorter reaction times.

The choice of method depends on the available equipment and the thermal stability of the substituents. The microwave-assisted approach is favored for high-throughput synthesis due to its efficiency. The causality behind this choice is the direct and rapid heating of the polar reactants, which dramatically reduces the time required to reach the transition state energy for the reaction.

G Reactant1 Substituted Methyl Benzoate Condition Reflux or Microwave Irradiation Reactant1->Condition Reactant2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reactant2->Condition Product Substituted Benzohydrazide Byproduct Methanol (CH₃OH) Condition->Product Nucleophilic Acyl Substitution Condition->Byproduct

Caption: General workflow for the synthesis of substituted benzohydrazides.

Experimental Protocol: Microwave-Assisted Synthesis of Benzohydrazide

This protocol describes a self-validating system where the purity of the product can be initially assessed by its melting point and confirmed via spectroscopic methods.

  • Reactant Preparation: In a 100 mL beaker suitable for microwave synthesis, combine methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol).

  • Microwave Irradiation (Step 1): Place the beaker in a microwave synthesizer and irradiate at 350 W for 2 minutes. The mixture will begin to reflux.

  • Solvent Addition: Carefully add 1 mL of ethanol to the reaction mixture. Ethanol acts as a solvent and helps to ensure homogeneity.

  • Microwave Irradiation (Step 2): Subject the mixture to a final round of microwave irradiation at 500 W for one minute to drive the reaction to completion.

  • Isolation: Cool the reaction mixture to room temperature. A white precipitate of benzohydrazide will form.

  • Purification: Filter the resulting white precipitate and wash thoroughly with cold distilled water to remove any unreacted hydrazine hydrate. Dry the product.

  • Recrystallization (Validation): Recrystallize the crude product from hot ethanol to obtain pure white crystals. The sharp melting point of the recrystallized product serves as an initial confirmation of purity.

Synthesis of Benzoylhydrazones (Schiff Bases)

The true biological potential of benzohydrazides is often realized upon their conversion to N'-substituted derivatives, most commonly benzoylhydrazones (a class of Schiff bases). This is achieved through a straightforward condensation reaction with a substituted aldehyde or ketone, typically under acidic catalysis.[2][3]

G Reactant1 Substituted Benzohydrazide Condition Acid Catalyst (e.g., HCl) Ethanol, Reflux Reactant1->Condition Reactant2 Substituted Aldehyde or Ketone Reactant2->Condition Product N'-Substituted Benzoylhydrazone Byproduct Water (H₂O) Condition->Product Condensation Reaction Condition->Byproduct

Caption: Synthesis of bioactive benzoylhydrazones from benzohydrazides.

Physicochemical and Spectroscopic Properties

The physical properties and spectroscopic data of a substituted benzohydrazide are critical for its identification, purity assessment, and the prediction of its behavior in biological systems.

Physical Properties

Substituted benzohydrazides are typically white or off-white crystalline solids at room temperature.[4] Their physical properties are highly dependent on the nature and position of substituents on the aromatic ring.

  • Melting Point: The melting point is a sharp, well-defined characteristic for a pure benzohydrazide and is a primary indicator of sample purity. Unsubstituted benzohydrazide has a melting point of approximately 112-115 °C.[4][5] Electron-withdrawing or -donating groups, as well as groups that can participate in hydrogen bonding, will significantly alter this value.

  • Solubility: The solubility profile is dictated by the balance between the polar hydrazide moiety and the non-polar benzene ring.[6] Benzohydrazides are generally moderately soluble in water but exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO.[4][6] This amphiphilic nature is often crucial for their formulation as drug candidates.

  • pKa: The hydrazide group has basic character. The pKa of the conjugate acid of benzohydrazide is approximately 3.03, indicating that the terminal nitrogen can be protonated under acidic conditions.[4]

CompoundFormulaMW ( g/mol )Melting Point (°C)Solubility
BenzohydrazideC₇H₈N₂O136.15112-115Moderately soluble in water; Soluble in ethanol[4]
4-ChlorobenzohydrazideC₇H₇ClN₂O170.60163-165Sparingly soluble in water; Soluble in hot ethanol
4-MethoxybenzohydrazideC₈H₁₀N₂O₂166.18134-137Moderately soluble in water; Soluble in ethanol
4-NitrobenzohydrazideC₇H₇N₃O₃181.15210-213Poorly soluble in water; Soluble in DMSO

Table 1: Physical properties of selected substituted benzohydrazides.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of the synthesized compounds.[7]

  • FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups. The spectra are characterized by:

    • N-H Stretching: Two distinct bands or a broad band in the 3200-3400 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the -NH and -NH₂ groups.[8]

    • C=O Stretching (Amide I band): A strong, sharp absorption peak typically found between 1630-1680 cm⁻¹.[8][9] Its exact position is sensitive to substituents and hydrogen bonding.

    • C=N Stretching (for hydrazones): In hydrazone derivatives, the imine bond appears as a medium to strong band around 1570-1610 cm⁻¹.[8][9]

  • NMR Spectroscopy (¹H & ¹³C): NMR provides detailed information about the chemical environment of each proton and carbon atom.

    • ¹H NMR:

      • -NH Protons: The protons on the nitrogen atoms are highly diagnostic. The -C(=O)NH- proton is significantly deshielded and appears as a broad singlet far downfield, often > δ 11.0 ppm, especially in DMSO-d₆.[2][8] The terminal -NH₂ protons appear as a broader singlet more upfield.

      • Aromatic Protons: These resonate in the typical aromatic region of δ 7.0-8.5 ppm, with splitting patterns dependent on the substitution pattern.

      • Azomethine Proton (-N=CH-): For hydrazone derivatives, this single proton is characteristic and appears as a sharp singlet between δ 8.0-9.0 ppm.[2]

    • ¹³C NMR:

      • Carbonyl Carbon (-C=O): The amide carbonyl carbon is found in the range of δ 160-170 ppm.[8][10]

      • Azomethine Carbon (-N=CH-): The imine carbon in hydrazones appears around δ 140-150 ppm.[8]

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) is typically observed, and the fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The chemical behavior of substituted benzohydrazides is governed by the interplay of the amide, hydrazine, and aromatic functionalities.

Amide-Iminol Tautomerism

A key chemical feature of benzohydrazides is their existence in a tautomeric equilibrium between the amide (keto) form and the iminol (enol) form.[11][12] This phenomenon involves the migration of a proton from the nitrogen to the carbonyl oxygen.[13]

Caption: Keto-enol tautomeric equilibrium in the benzohydrazide moiety.

In solution and in the solid state, the equilibrium strongly favors the more stable amide form.[13] However, the iminol tautomer is mechanistically significant, as its deprotonated form is often the reactive species in coordination chemistry and certain cyclization reactions.

Hydrolysis

The hydrazone derivatives of benzohydrazides are susceptible to hydrolysis, particularly under acidic conditions, which cleaves the C=N bond to regenerate the parent benzohydrazide and the corresponding aldehyde or ketone.[14][15] This is a critical consideration in drug development, as the stability of the hydrazone linkage at physiological pH can impact the drug's half-life and mechanism of action.

The mechanism involves the initial protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[14][16][17]

G Start Hydrazone (R-CH=N-NH-COR') Protonation Protonated Hydrazone (R-CH=N⁺H-NH-COR') Start->Protonation + H⁺ Attack Carbinolamine Intermediate Protonation->Attack + H₂O (Nucleophilic Attack) Cleavage Products: Benzohydrazide + Aldehyde Attack->Cleavage Proton Transfer & C-N Cleavage

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of a benzoylhydrazone.

Cyclization Reactions

Substituted benzohydrazides are invaluable precursors for the synthesis of five-membered nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.[18]

  • 1,3,4-Oxadiazoles: Reaction of a benzohydrazide with a carboxylic acid, acid chloride, or orthoester, followed by dehydrative cyclization (often using reagents like POCl₃ or under thermal conditions), yields 2,5-disubstituted 1,3,4-oxadiazoles.[19]

  • 1,2,4-Triazoles: Condensation with isothiocyanates followed by cyclization is a common route to triazole-thiones, which can be further functionalized.

The causality for using benzohydrazides in these reactions lies in the 1,3-relationship of the nucleophilic nitrogen and the electrophilic carbonyl group, which is perfectly pre-organized for intramolecular cyclization once a third heteroatom is introduced.

Coordination Chemistry

The benzohydrazide scaffold contains multiple donor atoms (the carbonyl oxygen and the two nitrogen atoms), making it an excellent chelating ligand for a wide range of metal ions.[9][20] Upon condensation to form hydrazones, the imine nitrogen also becomes a coordination site. These ligands typically act as bidentate or tridentate chelators, coordinating through the carbonyl oxygen (often in its enolic form) and the azomethine nitrogen.[9][21]

The formation of stable metal complexes can significantly enhance the biological activity of the parent ligand, a strategy often employed in the design of metallodrugs.[9]

Conclusion

Substituted benzohydrazides are a profoundly important and versatile class of molecules. Their straightforward synthesis and the ease with which their aromatic core can be functionalized provide a robust platform for generating vast chemical diversity. A thorough understanding of their fundamental physical properties—solubility, melting point, and spectroscopic signatures—is essential for the validation and quality control required in drug development. Furthermore, a grasp of their chemical reactivity, including their tautomeric nature, hydrolytic stability, propensity for cyclization, and coordination behavior, empowers chemists to rationally design novel therapeutics. From their role as foundational building blocks for complex heterocycles to their intrinsic and diverse biological activities, substituted benzohydrazides will undoubtedly continue to be a focal point of research in medicinal chemistry and materials science for the foreseeable future.

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  • Semantic Scholar. (n.d.). Coordination compounds of zinc carboxylates with an unusual benzohydrazide binding mode. [Link]
  • ResearchGate. (n.d.). Tautomerism in a hydrazide molecule. [Link]
  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. [Link]
  • PubMed Central (PMC). (n.d.). Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. [Link]
  • PubMed Central (PMC). (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]
  • ResearchGate. (n.d.). Keto-enol tautomeric equilibria for benzohydrazide molecules. [Link]
  • ResearchGate. (n.d.).
  • BYJU'S. (n.d.). Tautomerism. [Link]
  • Wikipedia. (n.d.). Tautomer. [Link]

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Methodological & Application

Protocol for the Synthesis of 4-Isopropoxybenzohydrazide: A Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

4-Isopropoxybenzohydrazide serves as a critical building block in the synthesis of various pharmacologically active compounds. Its structure is a common feature in molecules designed for a range of therapeutic targets. This application note provides a detailed, two-step experimental procedure for the synthesis of this compound, commencing from 4-Isopropoxybenzoic acid. The protocol is designed for researchers in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The synthesis involves an initial acid-catalyzed esterification to form an ethyl ester intermediate, followed by hydrazinolysis to yield the final product. This guide includes comprehensive safety protocols, particularly for the handling of hydrazine hydrate, detailed reaction mechanisms, and characterization guidelines.

Introduction and Synthetic Strategy

Hydrazides are a class of organic compounds with the general structure R-C(=O)NHNH₂. They are valuable intermediates in the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant biological activity. This compound, in particular, is a precursor for novel therapeutic agents.[1][2]

The synthetic route outlined here is a robust and common two-step process:

  • Fischer Esterification: The starting material, 4-Isopropoxybenzoic acid, is converted to its corresponding ethyl ester. This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction.[3][4][5]

  • Hydrazinolysis: The resulting ethyl 4-isopropoxybenzoate undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable hydrazide product.[6]

This approach is selected for its reliability, use of readily available reagents, and scalability.

Overall Reaction Scheme

Materials and Equipment

Reagents
  • 4-Isopropoxybenzoic acid (≥98% purity)[7][8][9]

  • Absolute Ethanol (≥99.5%)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrazine Hydrate (55-64% solution in water)[10]

  • Hexane (for recrystallization)

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Melting point apparatus

Critical Safety Precautions

Hydrazine Hydrate is highly toxic, corrosive, and a suspected carcinogen.[11][12] All operations involving this reagent must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • PPE: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[10][13]

  • Ventilation: Use only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]

  • Spill Protocol: In case of a spill, neutralize with a weak acid (e.g., 5% citric acid) or an oxidizing agent like calcium hypochlorite solution before absorbing with an inert material like sand or vermiculite.[14] Do not use combustible materials for absorption.

  • Waste Disposal: Dispose of all hydrazine-containing waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.[11] Do not mix with other solvent waste.

  • In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]

Detailed Experimental Procedure

Part A: Synthesis of Ethyl 4-Isopropoxybenzoate (Esterification)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Isopropoxybenzoic acid (18.0 g, 0.1 mol).

  • Reagent Addition: Add absolute ethanol (100 mL). Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Refluxing at the boiling point of the solvent increases the reaction rate, and the excess ethanol helps to shift the equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle.[4]

  • Work-up - Solvent Removal: After cooling to room temperature, remove the bulk of the excess ethanol using a rotary evaporator.

  • Neutralization: Transfer the residue to a 250 mL separatory funnel containing 100 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Continue adding until effervescence ceases and the aqueous layer is slightly alkaline (pH ~8).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 4-isopropoxybenzoate as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Part B: Synthesis of this compound (Hydrazinolysis)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a stir bar, dissolve the crude ethyl 4-isopropoxybenzoate (0.1 mol theoretical) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (10 mL, ~0.2 mol, 2 equivalents) dropwise to the stirring solution.

    • Causality Note: Hydrazine is a potent alpha-nucleophile (the α-effect), making it significantly more reactive than other amines of similar basicity.[6] It readily attacks the electrophilic carbonyl carbon of the ester. A slight excess of hydrazine ensures the complete conversion of the ester.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. A white precipitate of the product should begin to form as the reaction progresses.

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Purification (Recrystallization): The crude product can be purified by recrystallization. A common solvent system is an ethyl acetate/hexane mixture or boiling water.[15] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven at 50-60 °C to a constant weight.

Characterization

  • Appearance: White crystalline solid.

  • Expected Yield: 75-85% (overall yield from 4-Isopropoxybenzoic acid).

  • Melting Point: 164-167 °C (literature value).[8][9]

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the N-H protons of the hydrazide moiety.

    • IR Spectroscopy: Key peaks should include N-H stretching bands (~3200-3300 cm⁻¹), a C=O (amide I) stretching band (~1640 cm⁻¹), and C-O stretching for the ether linkage.

Data Summary Table

StepReagentMW ( g/mol )AmountMolesMolar Eq.Rxn TimeTemp (°C)Expected Yield
A 4-Isopropoxybenzoic acid180.2018.0 g0.11.04-6 hReflux (~78°C)~90-95%
Absolute Ethanol46.07100 mL~1.717
Conc. H₂SO₄98.082 mL~0.037Cat.
B Ethyl 4-isopropoxybenzoate208.25~20.8 g~0.11.08-12 hReflux (~78°C)~80-90%
Hydrazine Hydrate (~64%)50.0610 mL~0.22.0

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part A: Esterification cluster_1 Part B: Hydrazinolysis A_Start 4-Isopropoxybenzoic Acid + Absolute Ethanol A_Catalyst Add conc. H2SO4 (Catalyst) A_Start->A_Catalyst A_Reflux Reflux for 4-6 hours A_Catalyst->A_Reflux A_Workup Rotary Evaporation (Remove excess EtOH) A_Reflux->A_Workup A_Neutralize Neutralize with NaHCO3 A_Workup->A_Neutralize A_Extract Extract with Et2O/EtOAc A_Neutralize->A_Extract A_Dry Dry with MgSO4 A_Extract->A_Dry A_Isolate Isolate Crude Ester via Rotary Evaporation A_Dry->A_Isolate B_Start Dissolve Crude Ester in Absolute Ethanol A_Isolate->B_Start Proceed to next step B_Hydrazine Add Hydrazine Hydrate B_Start->B_Hydrazine B_Reflux Reflux for 8-12 hours B_Hydrazine->B_Reflux B_Precipitate Cool in Ice Bath to Maximize Precipitation B_Reflux->B_Precipitate B_Filter Vacuum Filtration B_Precipitate->B_Filter B_Recrystallize Recrystallize from EtOAc/Hexane B_Filter->B_Recrystallize B_Final This compound (Final Product) B_Recrystallize->B_Final

Caption: Workflow for the two-step synthesis of this compound.

References

  • Vertex AI Search. (2010, April 19).
  • Nexchem Ltd.
  • Homework.Study.com. What is the esterification product of 4-isopropylbenzoic acid and n-butanol alcohol?.
  • Thermo Fisher Scientific. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Oxford Lab Fine Chem LLP.
  • Arkema.
  • MedChemExpress. 4-Isopropoxybenzoic acid (p-Isopropoxybenzoic acid)
  • ChemicalBook. (2025, December 5). 4-ISOPROPOXYBENZOIC ACID | 13205-46-4.
  • LookChem. Cas 13205-46-4, 4-ISOPROPOXYBENZOIC ACID.
  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • PubChem. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972.
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  • MSJChem. (2015, April 2). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). YouTube.
  • Proceedings of the YSU B: Chemical and Biological Sciences. (2018, July 1). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)
  • Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • ResearchGate. (2018, June 11).
  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.
  • PubMed. Isoprenoid biosynthesis via the MEP pathway. Synthesis of (3,4)-3,4-dihydroxy-5-oxohexylphosphonic acid....

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Application Note: Comprehensive Analytical Characterization of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Isopropoxybenzohydrazide is a member of the benzohydrazide class of organic compounds, which are recognized for their wide range of biological and physiological activities.[1] As with any compound intended for pharmaceutical or research applications, comprehensive analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a detailed guide to the analytical methods for the qualitative and quantitative characterization of this compound, underpinned by established scientific principles and regulatory expectations.

The methodologies outlined herein are designed to be robust and self-validating, providing a framework for researchers and drug development professionals to establish a comprehensive analytical control strategy for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a molecule is crucial for the development of appropriate analytical methods.[2][3] Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC10H14N2O2PubChem
Molecular Weight194.23 g/mol PubChem
XlogP (predicted)1.0PubChem
Monoisotopic Mass194.10553 Da[4]

Workflow for Comprehensive Characterization

A logical workflow ensures that all critical quality attributes of this compound are assessed. The following diagram illustrates a recommended workflow for the complete analytical characterization of a newly synthesized batch.

Characterization Workflow cluster_Synthesis Synthesis & Purification cluster_Identification Identity Confirmation cluster_Purity Purity & Assay Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Characterization NMR NMR Spectroscopy (¹H and ¹³C) FTIR->NMR MS Mass Spectrometry NMR->MS HPLC HPLC-UV (Purity & Assay) MS->HPLC Quantitative Analysis TLC TLC (Impurity Profile) HPLC->TLC Orthogonal Method

Caption: Workflow for the comprehensive analytical characterization of this compound.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 4-Isopropoxybenzhydrazide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Mode: ATR

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Subsequently, acquire the sample spectrum.

  • Data Processing: Perform baseline correction and normalization of the acquired spectrum.

Expected Characteristic Peaks:

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3200-3400Two bands may be observed for the -NH2 group.[6]
C-H Stretch (Aromatic)3000-3100Sharp peaks.
C-H Stretch (Aliphatic)2850-3000Corresponding to the isopropoxy group.
C=O Stretch (Amide I)1630-1680Strong, sharp peak, characteristic of the carbonyl group in a hydrazide.[6]
N-H Bend (Amide II)1510-1580Bending vibration of the N-H bond.[5]
C=C Stretch (Aromatic)1450-1600Multiple sharp peaks.
C-O Stretch (Ether)1200-1300Strong peak from the isopropoxy group.
C-N Stretch1029-1200[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Solvent: DMSO-d₆ (or CDCl₃)

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Number of Scans: 8-16

  • Instrument Setup (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Solvent: DMSO-d₆ (or CDCl₃)

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm)

    • Number of Scans: 512-1024 (or more, depending on sample concentration)

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~4.5Broad singlet2H
-NH-C=O~9.8Singlet1H
Aromatic (ortho to -C=O)~7.8Doublet2H
Aromatic (ortho to -O-iPr)~7.0Doublet2H
-CH- (isopropoxy)~4.6Septet1H
-CH₃ (isopropoxy)~1.3Doublet6H

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)
C=O~165
Aromatic (C-O)~160
Aromatic (C-C=O)~125
Aromatic (CH, ortho to -C=O)~129
Aromatic (CH, ortho to -O-iPr)~115
-CH- (isopropoxy)~70
-CH₃ (isopropoxy)~22
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

    • Scan Range: m/z 50-500

  • Data Acquisition: Infuse the sample solution into the mass spectrometer.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺).

Expected Mass-to-Charge Ratios (m/z):

IonCalculated m/z
[M+H]⁺195.11
[M+Na]⁺217.09
[M+K]⁺233.07

Expected Fragmentation Pattern:

The fragmentation of benzohydrazides in the mass spectrometer can yield structurally informative ions.[7]

MS_Fragmentation M [M+H]⁺ m/z 195.11 F1 [C₇H₇O₂]⁺ m/z 123.04 M->F1 - NH₂NH₂ F2 [C₇H₇O]⁺ m/z 107.05 F1->F2 - O F3 [C₆H₅]⁺ m/z 77.04 F2->F3 - CH₂O

Caption: Plausible fragmentation pathway for this compound in ESI-MS.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are essential for separating this compound from any impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for determining the purity and assay of this compound. The method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][8][9][10]

Protocol: Reversed-Phase HPLC for Purity and Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or λmax determined by UV-Vis spectroscopy)

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability: Before sample analysis, inject the standard solution five times and evaluate system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, theoretical plates) as per USP <621>.[4][11][12][13]

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Compare the peak area of the sample to that of a reference standard of known purity and concentration.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for qualitatively assessing the purity of this compound and for monitoring the progress of its synthesis.

Protocol: TLC for Impurity Profiling

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v). The polarity can be adjusted to achieve optimal separation (Rf value of the main spot between 0.3 and 0.5).

  • Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Procedure: a. Spot the sample solution onto the TLC plate. b. Develop the plate in a chamber saturated with the mobile phase. c. After the solvent front has reached the desired height, remove the plate and dry it.

  • Visualization: a. Examine the plate under UV light at 254 nm. b. Further visualization can be achieved by staining with an appropriate reagent (e.g., potassium permanganate stain).

Method Validation

All quantitative analytical methods, particularly the HPLC method for assay and purity, must be validated to ensure their reliability. The validation should be performed in accordance with ICH Q2(R2) guidelines and should include the following parameters:[1][8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, and accurate determination of purity and strength of the compound. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data suitable for research and drug development purposes.

References

  • ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures, 2023. [Link]
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  • USP General Chapter <621> Chrom
  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. 2023. [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Benzohydrazide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their broad-spectrum biological activities.[1] This document provides a comprehensive set of detailed protocols for conducting in vitro antimicrobial susceptibility testing (AST) of a specific analogue, 4-isopropoxybenzohydrazide. Tailored for researchers, scientists, and drug development professionals, these application notes synthesize established, field-proven methodologies with the underlying scientific principles that govern their execution. The protocols for Broth Microdilution (for Minimum Inhibitory Concentration), Agar Disk Diffusion, and Time-Kill Kinetics assays are detailed herein, grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] Our objective is to provide a self-validating framework to ensure the generation of accurate, reproducible, and meaningful data in the preliminary evaluation of this compound as a potential antimicrobial agent.

Introduction: The Rationale for Testing this compound

Benzohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including notable antimicrobial efficacy.[1][4] The core structure allows for diverse substitutions, enabling the modulation of activity against various pathogens. The introduction of an isopropoxy group at the 4-position of the benzene ring in this compound is a targeted modification designed to potentially enhance its biological profile.

Antimicrobial Susceptibility Testing (AST) is the cornerstone of antimicrobial drug discovery.[5][6] It provides the foundational in vitro data required to determine a compound's spectrum of activity and potency. The primary objectives of the protocols outlined here are:

  • To quantify potency by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism.[7][8]

  • To qualitatively assess sensitivity through the straightforward and cost-effective agar disk diffusion method.[9]

  • To characterize the mode of action by performing a time-kill kinetics assay to discern between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity.[10][11]

Adherence to standardized protocols is paramount for ensuring the inter-laboratory reproducibility and validity of AST results.[12][13] The following sections provide detailed, step-by-step methodologies based on globally recognized guidelines to facilitate this critical phase of evaluation.

Core Principles and Essential Preparatory Workflows

Successful and reproducible antimicrobial testing hinges on meticulous preparation. The following steps are critical and must be performed with precision before commencing any of the specific assays.

Compound Solubilization and Stock Preparation

The physicochemical properties of this compound dictate its solubility. As many novel organic compounds are hydrophobic, a non-aqueous solvent is often required for the initial stock solution.

  • Recommended Solvent: Begin by assessing the solubility of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL (or ~10,000 µg/mL). This minimizes the volume of solvent added to the test medium, preventing potential solvent-induced toxicity to the microorganisms. The final concentration of DMSO in the assay wells should ideally not exceed 1%.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Microbial Strains

Initial screening should be performed against a panel of well-characterized quality control (QC) strains as recommended by CLSI and EUCAST.[14] This ensures the validity of the experimental setup.

Table 1: Recommended Bacterial Strains for Initial Screening

MicroorganismGram StainATCC No.Rationale
Staphylococcus aureusGram (+)29213Key human pathogen, common cause of skin/soft tissue infections. QC strain for Gram-positive testing.
Enterococcus faecalisGram (+)29212Important nosocomial pathogen, known for intrinsic resistance. QC strain.
Escherichia coliGram (-)25922Common cause of UTIs and other infections. QC strain for Gram-negative testing.
Pseudomonas aeruginosaGram (-)27853Opportunistic pathogen with high intrinsic resistance. QC strain.
Klebsiella pneumoniaeGram (-)700603Important pathogen known for extended-spectrum β-lactamase (ESBL) production. QC strain.
Preparation of Standardized Bacterial Inoculum

The final bacterial density in the assay is a critical variable. The universally accepted method involves adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9][15]

  • Materials: Fresh bacterial culture (18-24 hour growth on non-selective agar), sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB), sterile swabs or loops, spectrophotometer, 0.5 McFarland turbidity standard.

  • Procedure:

    • Using a sterile loop or swab, select 3-5 well-isolated colonies from an agar plate.

    • Suspend the colonies in a tube containing 3-5 mL of sterile saline or broth.

    • Vortex the tube vigorously to create a smooth, homogenous suspension.

    • Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines. Alternatively, measure the optical density (OD) at 625 nm (OD should be between 0.08 and 0.13).

    • Adjust the suspension as needed: add more bacteria to increase turbidity or add more sterile saline/broth to decrease it.

    • This standardized suspension must be used within 15 minutes of preparation to ensure the bacteria are in the correct phase of growth for testing.[16]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantitatively determining the MIC of a novel compound.[7][8][17] It is performed in a 96-well microtiter plate format.

  • Materials: 96-well sterile microtiter plates, this compound stock solution, Cation-Adjusted Mueller-Hinton Broth (CAMHB), standardized bacterial inoculum, multichannel pipette, positive control antibiotic (e.g., Gentamicin), sterile diluent (e.g., DMSO).

  • Workflow Diagram:

    Caption: Workflow for Broth Microdilution MIC Assay.

  • Step-by-Step Procedure:

    • Prepare Inoculum: Prepare the bacterial inoculum as described in section 2.3. Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 dilution of the adjusted suspension, but should be validated).

    • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Compound Dilution:

      • Prepare a working solution of this compound at 2x the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).

      • Add 100 µL of this 2x working solution to the wells in column 1.

      • Using a multichannel pipette, mix the contents of column 1 by pipetting up and down 6-8 times. Transfer 100 µL from column 1 to column 2.

      • Repeat this serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.[18]

    • Controls:

      • Column 11 (Growth Control): These wells receive no compound. They will be inoculated to show viable bacterial growth.

      • Column 12 (Sterility Control): These wells receive no compound and no inoculum. They should remain clear to confirm the sterility of the medium.

      • A separate row or plate should be set up with a standard antibiotic (e.g., Gentamicin) as a positive control to validate the assay.

    • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well is now 200 µL.

    • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours in ambient air.[15]

    • MIC Determination: After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7][15] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.[9][19] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.

  • Materials: Mueller-Hinton Agar (MHA) plates (4 mm depth), standardized bacterial inoculum, sterile cotton swabs, sterile blank paper disks (6 mm diameter), this compound solution, sterile forceps, incubator.

  • Workflow Diagram:

    Caption: Workflow for the Agar Disk Diffusion Assay.

  • Step-by-Step Procedure:

    • Prepare Inoculum: Prepare the bacterial inoculum to a 0.5 McFarland standard as described in section 2.3.

    • Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[6]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]

    • Allow the plate surface to dry for 5-15 minutes with the lid slightly ajar.

    • Prepare Disks: Using a micropipette, apply a fixed volume (e.g., 10-20 µL) of a known concentration of the this compound solution onto sterile blank paper disks. Allow the solvent to evaporate completely in a sterile environment. A disk impregnated with the solvent (e.g., DMSO) alone must be used as a negative control.

    • Apply Disks: Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate.[20] Disks should be spaced at least 24 mm apart from center to center and no closer than 15 mm from the edge of the plate.[20]

    • Incubation: Invert the plates and place them in an incubator at 35-37°C within 15 minutes of disk application. Incubate for 16-18 hours.

    • Measure Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using a ruler or caliper.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antimicrobial activity, distinguishing between bactericidal and bacteriostatic effects.[10][11][21]

  • Materials: Standardized bacterial inoculum, CAMHB, this compound stock solution, sterile flasks or tubes, shaking incubator, sterile saline for dilutions, agar plates (e.g., Tryptic Soy Agar), micropipettes and tips.

  • Workflow Diagram:

    Caption: Workflow for the Time-Kill Kinetics Assay.

  • Step-by-Step Procedure:

    • Prepare Inoculum: Grow the test organism to the early to mid-logarithmic phase in CAMHB. Adjust the culture to a final starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

    • Test Setup: To the flasks, add this compound to achieve final concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.[22]

    • Time Zero Sampling (T=0): Immediately after adding the compound, remove an aliquot (e.g., 100 µL) from each flask. This is the 0-hour time point.[10]

    • Serial Dilution and Plating: Perform 10-fold serial dilutions of the aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubation and Sampling: Incubate the flasks at 37°C in a shaking incubator. At subsequent, predefined time points (e.g., 2, 4, 8, and 24 hours), repeat steps 3 and 4 for each flask.[10]

    • Colony Counting: Incubate the agar plates from all time points at 37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies for statistical accuracy.[22]

    • Data Analysis: Calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each compound concentration.

      • Bactericidal activity is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum count.[10][11]

      • Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the initial count, where bacterial growth is inhibited but the cells are not killed.[10][11]

Data Presentation and Interpretation

Organizing experimental data in a clear, standardized format is crucial for analysis and comparison.

Table 2: Example Template for MIC Data Summary

Test MicroorganismGram StainThis compound MIC (µg/mL)Positive Control (Antibiotic)Control MIC (µg/mL)
S. aureus ATCC 29213Gram (+)[Experimental Result]Gentamicin[Experimental Result]
E. coli ATCC 25922Gram (-)[Experimental Result]Gentamicin[Experimental Result]
P. aeruginosa ATCC 27853Gram (-)[Experimental Result]Gentamicin[Experimental Result]

Table 3: Example Template for Time-Kill Assay Data (log₁₀ CFU/mL)

Time (h)Growth Control0.5x MIC1x MIC2x MIC4x MIC
0 [Result][Result][Result][Result][Result]
2 [Result][Result][Result][Result][Result]
4 [Result][Result][Result][Result][Result]
8 [Result][Result][Result][Result][Result]
24 [Result][Result][Result][Result][Result]
Log Reduction at 24h N/A[Calculation][Calculation][Calculation][Calculation]

Conclusion

The protocols detailed in these application notes provide a robust and standardized framework for the initial in vitro evaluation of this compound's antimicrobial properties. By meticulously following these established methodologies for determining MIC, assessing zones of inhibition, and analyzing time-kill kinetics, researchers can generate high-quality, reproducible data. This information is fundamental for establishing a foundational understanding of the compound's potential, guiding subsequent structure-activity relationship (SAR) studies, and making informed decisions about its progression in the drug development pipeline.

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Application Notes and Protocols for Antitubercular Assays of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Renewed Focus on Benzohydrazide Analogs

The global health challenge posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis), necessitates the urgent development of novel therapeutic agents.[1][2] The hydrazide scaffold, famously represented by the first-line drug isoniazid (INH), remains a cornerstone of anti-TB drug discovery due to its potent inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4] 4-Isopropoxybenzohydrazide, a derivative of this esteemed class, represents a promising area of investigation. Its structural modifications offer the potential for enhanced efficacy, altered resistance profiles, and improved safety margins over existing therapies.

This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies required to rigorously evaluate the antitubercular potential of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles that govern each experimental choice.

Part 1: Foundational In Vitro Evaluation: Determining Potency and Selectivity

The initial phase of assessing any novel antitubercular candidate involves a precise determination of its intrinsic potency against M. tuberculosis and its concurrent toxicity to mammalian cells. This establishes the therapeutic window, a critical parameter for further development.

Minimum Inhibitory Concentration (MIC) Determination: The Microplate Alamar Blue Assay (MABA)

The MABA is a widely adopted, cost-effective, and reliable colorimetric assay for determining the MIC of a compound against M. tuberculosis.[5][6][7] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink-colored resorufin by metabolically active mycobacterial cells. Inhibition of growth by an effective compound prevents this color change, providing a clear visual or spectrophotometric endpoint.

Scientific Rationale: The selection of MABA is based on its high throughput, sensitivity, and its non-radiometric nature, making it a safer and more efficient alternative to older methods like the BACTEC 460 system for primary screening.[8][9] The visual endpoint also allows for its use in laboratories without access to specialized plate readers.[9]

Table 1: Example MIC Data for this compound and Control Drugs

CompoundM. tuberculosis H37Rv MIC (µg/mL)
This compoundTo be determined
Isoniazid0.025 - 0.05
Rifampicin0.05 - 0.1
Ethambutol1.0 - 5.0

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture with sterile saline to match a 1.0 McFarland standard.

    • Dilute the adjusted inoculum 1:20 in 7H9 broth to achieve the final inoculum density.

  • Compound Preparation and Plating:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in 100 µL of 7H9 broth to achieve the desired concentration range. Include positive control (no drug) and negative control (no bacteria) wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, except for the negative control wells.

    • Seal the plates with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Final Reading:

    • After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[9]

    • Re-incubate the plates for 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[6] Results can be read visually or with a spectrophotometer at 570 nm and 600 nm.

DOT Diagram: MABA Workflow

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Culture M. tb H37Rv C Inoculate 96-well Plate A->C B Prepare Compound Dilutions B->C D Incubate (5-7 days) C->D E Add Alamar Blue D->E F Incubate (24h) E->F G Visual/Spectrophotometric Reading F->G H Determine MIC G->H

Caption: Workflow for MABA.

Cytotoxicity Assessment: Ensuring Host Cell Safety

A viable antitubercular drug must exhibit selective toxicity against M. tuberculosis while sparing host cells. Cytotoxicity is commonly assessed using a panel of mammalian cell lines, such as human lung epithelial cells (A549), human hepatoma cells (HepG2), and macrophage cell lines (RAW 264.7 or THP-1), as these represent primary sites of infection and drug metabolism.[10]

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[10] This assay provides a quantitative measure of a compound's cytotoxic potential, typically expressed as the 50% cytotoxic concentration (CC50).

Table 2: Example Cytotoxicity and Selectivity Index Data

CompoundCC50 (µM) on A549 cellsSelectivity Index (SI = CC50/MIC)
This compoundTo be determinedTo be determined
Isoniazid>1000>20,000
Rifampicin>100>2,000

Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture A549 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 5 x 10^3 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Part 2: Advanced In Vitro Characterization: Rapid and Mechanistic Assays

Beyond initial potency and toxicity screening, more advanced assays can provide rapid feedback on bactericidal activity and offer insights into the compound's mechanism of action.

Rapid Bactericidal Activity Assessment: Luciferase-Based Assays

Luciferase-based assays offer a significant advantage in speed over traditional colony-forming unit (CFU) counting methods.[12] These assays utilize either M. tuberculosis strains engineered to express a luciferase gene (autoluminescent strains) or reporter phages that introduce the luciferase gene upon infection.[13][14] The light output is directly proportional to the number of viable, metabolically active bacteria.

Scientific Rationale: The Luciferase Reporter Phage (LRP) assay provides a rapid assessment of bactericidal activity within hours.[15] The reduction in light output in the presence of a drug corresponds to a loss of mycobacterial viability. This method is particularly useful for high-throughput screening and for differentiating between bacteriostatic and bactericidal compounds more quickly than traditional methods.[16]

Protocol: Luciferase Reporter Phage (LRP) Assay

  • Preparation of Mycobacterial Culture:

    • Grow M. tuberculosis H37Rv to mid-log phase as described for the MABA.

    • Prepare a suspension of 1 x 10^7 cells/mL in Middlebrook 7H9 broth.[13]

  • Compound Incubation:

    • In a 96-well plate, incubate the bacterial suspension with various concentrations of this compound for 24-48 hours at 37°C.

  • Phage Infection and Luminescence Reading:

    • Add the luciferase reporter phage (e.g., phAE142) to each well at a multiplicity of infection (MOI) of 10.[13]

    • Incubate for 4 hours at 37°C to allow for phage infection and luciferase expression.

    • Add the luciferin substrate and immediately measure the light output (Relative Light Units, RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage reduction in RLU compared to the untreated control. A significant reduction in RLU indicates bactericidal activity.

DOT Diagram: Principle of LRP Assay

LRP_Principle cluster_untreated Untreated Control cluster_treated Drug-Treated A Viable M. tb B Reporter Phage Infection C Luciferase Expression D Add Luciferin E High Light Output F Non-viable M. tb G No Phage Infection/ No Expression H Add Luciferin I Low/No Light Output

Caption: LRP assay principle.

Part 3: In Vivo Efficacy Evaluation: The Murine Model of Tuberculosis

Promising candidates from in vitro screening must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine model is the most common for preclinical TB drug testing.[17][18]

Scientific Rationale: Mouse models, particularly those involving a low-dose aerosol infection, closely mimic human pulmonary tuberculosis.[18] Efficacy is typically measured by the reduction in bacterial load (CFUs) in the lungs and spleen of infected mice after a period of treatment.[17][19]

Protocol: Murine Model of Chronic Tuberculosis Infection

  • Infection:

    • Female BALB/c mice are infected via a low-dose aerosol exposure system with M. tuberculosis H37Rv to deliver approximately 50-100 bacilli into the lungs of each mouse.[18]

  • Treatment:

    • Treatment is initiated 3-4 weeks post-infection when a chronic infection is established.

    • This compound is administered orally or via the desired route daily for 4-8 weeks. A control group receives the vehicle, and a positive control group receives a standard TB drug regimen (e.g., isoniazid).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed.

    • The organs are homogenized in sterile saline.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

    • Plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.

  • Data Analysis:

    • The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of the treated groups to the untreated control group. A statistically significant reduction in CFU indicates in vivo efficacy.

Conclusion

The systematic evaluation of this compound using the methodologies outlined in this guide will provide a robust dataset to determine its potential as a novel antitubercular agent. From establishing its in vitro potency and selectivity to confirming its in vivo efficacy, these assays represent the critical path in the preclinical development of new treatments to combat the global threat of tuberculosis.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292.
  • Lenaerts, A. J., et al. (2009). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 53(7), 2977-2984.
  • Dharmasiri, D. G. T. D., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 55(7), 3504-3507.
  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004-1009.
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Application Notes and Protocols for the Use of 4-Isopropoxybenzohydrazide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities, including the inhibition of various enzymes. This document provides a comprehensive guide to utilizing 4-Isopropoxybenzohydrazide, a member of the benzohydrazide family, in enzyme inhibition assays. While specific targets for this particular compound are not extensively documented in publicly available literature, the structural motif is common in inhibitors of enzymes such as monoamine oxidases (MAO) and acetylcholinesterases (AChE).[1][2] This guide, therefore, presents a detailed, adaptable framework for characterizing the inhibitory potential of this compound against these representative and therapeutically relevant enzyme classes. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.

Introduction: The Scientific Rationale

Benzohydrazides are organic compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH₂). This scaffold is present in several clinically used drugs, including the antitubercular agent isoniazid and antidepressant monoamine oxidase inhibitors (MAOIs) like isocarboxazid.[1][2] The hydrazide moiety is a versatile pharmacophore, capable of forming various interactions with enzyme active sites, including hydrogen bonds and coordination with metal cofactors.

This compound's structure, featuring a bulky isopropoxy group, suggests potential for specific interactions within a hydrophobic binding pocket of a target enzyme. The primary objective of the following protocols is to determine if this compound can inhibit enzyme activity and to characterize the nature of this inhibition (e.g., potency, mechanism).

Physicochemical Properties of this compound

A foundational aspect of any enzyme assay is understanding the physical and chemical properties of the test compound. These properties dictate how the compound will behave in an aqueous assay environment.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₄N₂O₂PubChem
Molecular Weight 194.23 g/mol PubChem
Predicted XlogP 1.0PubChemLite[3]
Solubility Expected to have limited aqueous solubility. Use of a co-solvent like DMSO is recommended for stock solutions.General knowledge for similar compounds
Stability Stability in aqueous buffer should be assessed, as hydrazides can be susceptible to hydrolysis.General chemical principles

Core Principles of Enzyme Inhibition Assays

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity.[4] The goal of an inhibition assay is to quantify this decrease in activity. Key parameters to determine are:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce enzyme activity by 50%. It is a measure of the inhibitor's potency.

  • Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex (e.g., competitive, non-competitive, uncompetitive).[4]

The following protocols are designed to determine these parameters for this compound.

Experimental Workflow: A Visual Guide

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Assay Buffers and Reagents A->B C Prepare Enzyme and Substrate Solutions B->C D Perform Initial Screening (Single Concentration) C->D E Conduct Dose-Response (IC50 Determination) D->E F Determine Mechanism of Inhibition (Kinetics) E->F G Calculate % Inhibition E->G I Analyze Kinetic Data (e.g., Lineweaver-Burk Plot) F->I H Plot Dose-Response Curve and Determine IC50 G->H

Caption: General workflow for enzyme inhibition studies.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters.[5][6] Hydrazide-containing compounds are well-known inhibitors of MAOs. This protocol outlines a fluorometric assay to measure the inhibition of MAO-A and MAO-B.

Principle

MAO activity is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence increase indicates inhibition of MAO.[7]

mao_assay_principle cluster_reaction MAO Reaction cluster_detection Fluorometric Detection Monoamine Substrate Monoamine Substrate Aldehyde + NH3 + H2O2 Aldehyde + NH3 + H2O2 Monoamine Substrate->Aldehyde + NH3 + H2O2 MAO H2O2 + Amplex Red H2O2 + Amplex Red Resorufin (Fluorescent) Resorufin (Fluorescent) H2O2 + Amplex Red->Resorufin (Fluorescent) HRP

Sources

Application Note & Protocol: A-Z Guide to the Synthesis of 4-Isopropoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 4-isopropoxybenzohydrazide, a key intermediate in the development of various pharmaceutical agents. Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a step-by-step methodology, from the initial esterification of 4-hydroxybenzoic acid to the final hydrazinolysis, yielding the target compound. It also delves into the rationale behind the procedural choices, purification techniques, and analytical characterization, ensuring scientific integrity and enabling researchers to confidently replicate and adapt this synthesis for their specific research needs.

Introduction: The Significance of Benzohydrazide Scaffolds

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[2][3] Its derivatives have demonstrated a wide spectrum of therapeutic potential, acting as potent antimicrobial, antioxidant, and antiproliferative agents.[1][4] The versatility of the benzohydrazide core allows for the introduction of various substituents, enabling the fine-tuning of their biological and pharmacokinetic properties. This adaptability makes them valuable candidates for the development of novel therapeutic agents.[4] this compound, in particular, serves as a crucial building block for more complex molecules with potential applications in drug discovery.[5][6]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-hydroxybenzoic acid with isopropanol to form the intermediate, ethyl 4-isopropoxybenzoate. The subsequent step is the hydrazinolysis of this ester using hydrazine hydrate to yield the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Hydroxybenzoic Acid D Ethyl 4-Isopropoxybenzoate A->D Reflux B Isopropanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Ethyl 4-Isopropoxybenzoate G This compound E->G Reflux F Hydrazine Hydrate F->G

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Hydroxybenzoic AcidC₇H₆O₃138.12≥99%Sigma-Aldrich
IsopropanolC₃H₈O60.10≥99.5%Fisher Scientific
Sulfuric AcidH₂SO₄98.0895-98%Merck
Sodium BicarbonateNaHCO₃84.01≥99.5%VWR
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%Acros Organics
Ethyl AcetateC₄H₈O₂88.11≥99.5%J.T. Baker
Hydrazine HydrateN₂H₄·H₂O50.0680% solutionAlfa Aesar
EthanolC₂H₅OH46.0795%Decon Labs
Step-by-Step Protocol: Synthesis of Ethyl 4-Isopropoxybenzoate (Intermediate)

This procedure is adapted from standard Fischer esterification methods.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.8 g (0.1 mol) of 4-hydroxybenzoic acid and 100 mL of isopropanol.

  • Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the stirring mixture. The addition of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude ethyl 4-isopropoxybenzoate can be purified by vacuum distillation or recrystallization from ethanol/water.

Step-by-Step Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of esters with hydrazine hydrate.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 4-isopropoxybenzoate (0.05 mol) in 50 mL of ethanol.

  • Hydrazine Addition: Add 5 mL (approximately 0.1 mol) of 80% hydrazine hydrate to the solution. An excess of hydrazine hydrate is used to drive the reaction to completion.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Isolation of Product:

    • After the reaction is complete, cool the mixture in an ice bath. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude this compound can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity. The literature value for 4-isopropoxybenzoic acid is 164-167 °C.[6][10]
FT-IR (cm⁻¹) Appearance of N-H stretching bands (around 3200-3400), a C=O stretching band (around 1640-1680), and C-O-C stretching bands (around 1250 and 1050).
¹H NMR (ppm) Signals corresponding to the aromatic protons, the -CH- proton of the isopropoxy group, the -CH₃ protons of the isopropoxy group, and the -NH and -NH₂ protons of the hydrazide group.
¹³C NMR (ppm) Signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄N₂O₂ = 194.23 g/mol ).

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Reaction_Mechanism cluster_esterification Fischer Esterification cluster_hydrazinolysis Hydrazinolysis R-COOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid R-COOH->Protonated_Acid + H⁺ R-OH Alcohol H+ H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R-OH Ester Ester Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Ester_2 Ester H2O H₂O Tetrahedral_Intermediate_2 Tetrahedral Intermediate Ester_2->Tetrahedral_Intermediate_2 + Hydrazine Hydrazine Hydrazine Hydrazide Hydrazide Tetrahedral_Intermediate_2->Hydrazide - Alcohol Alcohol_2 Alcohol

Figure 2: Simplified reaction mechanisms for esterification and hydrazinolysis.

Safety and Handling Precautions

  • Sulfuric Acid: Corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Organic solvents such as isopropanol, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives. By following the outlined procedures and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and medicinal chemistry. The provided characterization methods will ensure the quality and identity of the final product, laying a solid foundation for subsequent research endeavors.

References

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Avicenna Journal of Clinical Microbiology and Infection. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities.
  • ResearchGate. Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid.
  • AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Organic Syntheses. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.
  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • SpringerLink. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.
  • University of the West Indies at Mona. Experiment 12. Preparation of 4-acetoxybenzoic acid.
  • ResearchGate. The reaction of ester 1 with hydrazine hydrate.
  • LookChem. Cas 13205-46-4,4-ISOPROPOXYBENZOIC ACID.
  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Chemical Methodologies. Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives.
  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?
  • ResearchGate. Reaction of benzoic acids with in situ released hydrazine in the presence of PPh3 -BrCCl3 to yield 1,2-diacylhydrazines 16.
  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents.

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Mastering the Solid State: A Guide to the X-ray Crystallography of 4-Isopropoxybenzohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Benzohydrazides

In the landscape of modern drug discovery and materials science, the benzohydrazide scaffold stands out as a privileged structure. These molecules, characterized by a hydrazine group linked to a benzoyl moiety, exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets. 4-Isopropoxybenzohydrazide, the subject of this guide, represents a key derivative whose structural elucidation can provide critical insights for the rational design of novel therapeutic agents.

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid.[4] It provides unambiguous data on bond lengths, bond angles, conformational preferences, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. This information is invaluable for understanding structure-activity relationships (SAR), polymorph screening, and intellectual property protection in drug development.

This comprehensive guide provides a detailed protocol for the crystallographic analysis of this compound. While a public crystal structure for this specific molecule is not available as of this writing, we will present a robust, generalized workflow. To provide concrete data, we will use the closely related and structurally characterized analog, 4-methoxybenzohydrazide , as a case study for data analysis and interpretation.[5][6] This approach ensures that the protocols herein are grounded in established, verifiable science, adhering to the standards set by the International Union of Crystallography (IUCr).[7]

Part 1: Synthesis and Crystallization — The Art of Growing the Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single crystal suitable for diffraction. The quality of the crystal is the single most important determinant of the quality of the final structure.

Protocol 1.1: Synthesis of this compound

The synthesis of benzohydrazides is typically a straightforward condensation reaction. The following protocol is adapted from established methods for similar compounds.[8]

  • Esterification (if starting from 4-isopropoxybenzoic acid): Convert the carboxylic acid to its corresponding methyl or ethyl ester. This is a standard esterification reaction, often catalyzed by a strong acid like H₂SO₄ in the corresponding alcohol (methanol or ethanol) under reflux.

  • Hydrazinolysis:

    • In a round-bottom flask, dissolve the methyl/ethyl 4-isopropoxybenzoate in an excess of methanol or ethanol.

    • Add hydrazine hydrate (typically 3-5 equivalents) to the solution.

    • Reflux the mixture for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water or ethanol to remove excess hydrazine hydrate, and dry under vacuum.[9]

Protocol 1.2: Growing Diffraction-Quality Single Crystals

Crystal growth is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[10]

Core Principle: Slow cooling or slow solvent evaporation is key. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal XRD.[10]

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like ethanol/chloroform) at room temperature to create a nearly saturated solution.[9]

    • Filter the solution to remove any particulate matter.

    • Transfer the filtrate to a clean vial.

    • Cover the vial with a cap or parafilm with small pinholes to allow for very slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Prepare a concentrated solution of the compound in a "good" solvent (one in which it is highly soluble).

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed chamber (e.g., a petri dish), place a reservoir of a "poor" solvent (one in which the compound is sparingly soluble, but which is miscible with the good solvent).

    • Invert the slide so the drop hangs over the reservoir (hanging drop). The poor solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling ethanol).

    • Filter the hot solution to remove impurities.

    • Allow the solution to cool to room temperature slowly. To slow the cooling rate, the flask can be placed in a Dewar flask filled with warm water.

    • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

Crystal Selection: A suitable crystal for XRD should be a single, non-twinned entity, transparent, and free of cracks or defects when viewed under a polarizing microscope.[10] Ideal dimensions are typically between 0.1 and 0.3 mm in all directions.[11]

Part 2: Single-Crystal X-ray Diffraction — From Crystal to Data

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the diffraction pattern. This process involves irradiating the crystal with monochromatic X-rays and recording the positions and intensities of the diffracted beams.[4]

X_Ray_Workflow cluster_prep Crystal Preparation cluster_diff Data Collection cluster_proc Data Processing Crystal Select Suitable Crystal Mount Mount on Goniometer Head Crystal->Mount Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Frames (Rotate Crystal) Center->Collect Integrate Integrate Reflections (Intensity Data) Collect->Integrate Scale Scale & Merge Data (hkl File) Integrate->Scale Structure Solution Structure Solution Scale->Structure Solution

Caption: Workflow for X-ray diffraction data acquisition.

Protocol 2.1: Data Collection
  • Mounting: Carefully mount the selected crystal on a glass fiber or loop, which is then attached to a goniometer head on the diffractometer.

  • Centering: Center the crystal precisely in the path of the X-ray beam. Modern diffractometers automate this process.

  • Preliminary Scans: Collect a few initial frames to determine the unit cell parameters and crystal system. This step also helps to assess the crystal quality.

  • Data Collection Strategy: Based on the determined crystal symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[12]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The software identifies the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization). The data is then scaled and merged to produce a final reflection file (typically in .hkl format), which contains the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Part 3: Structure Solution and Refinement — Decoding the Data

The reflection file contains the intensities of the diffracted waves, but not their phases. Determining these lost phases is the central challenge in crystallography, known as the "phase problem."

Structure Solution Methods
  • Direct Methods: These methods use statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates. This is the most common approach for small molecules like benzohydrazides.

  • Patterson Methods: This technique is useful if the molecule contains a heavy atom (e.g., bromine, iodine), as the vectors between these heavy atoms can be determined from the intensity data, providing a starting point for phasing.

Protocol 3.1: Structure Solution and Refinement

The following protocol uses the widely adopted SHELX software suite as an example.[5]

  • Structure Solution:

    • Input the .hkl (reflection data) and .ins (instruction) files into a solution program like SHELXS or SHELXT.

    • The program will apply direct methods to locate the positions of most or all non-hydrogen atoms, generating an initial structural model.

  • Iterative Refinement (SHELXL):

    • The initial model is refined against the experimental data using a least-squares minimization process.[6] This process iteratively adjusts atomic parameters (positional coordinates, thermal parameters) to improve the agreement between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).

    • Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals the locations where the model is incomplete (positive peaks, indicating missing atoms like hydrogens) or incorrect (negative peaks).

    • Model Building: Add missing atoms (e.g., hydrogen atoms are typically placed at calculated positions) and correct any misplaced atoms based on the difference map and chemical sense.

    • Anisotropic Refinement: For non-hydrogen atoms, refine the thermal parameters anisotropically to account for the direction-dependent vibration of atoms.

    • Convergence: Repeat the refinement and model-building steps until the model converges—that is, until the shifts in atomic parameters are negligible and the agreement factors (R-values) are minimized.

Refinement_Cycle InitialModel Initial Model (from Direct Methods) Refine Least-Squares Refinement InitialModel->Refine DiffMap Calculate Difference Fourier Map Refine->DiffMap UpdateModel Update Model (Add H, Correct Atoms) DiffMap->UpdateModel Converged Converged? (Check R-factors) UpdateModel->Converged Converged->Refine No FinalModel Final Structural Model (CIF File) Converged->FinalModel Yes

Caption: The iterative cycle of crystallographic refinement.

Part 4: Data Analysis and Validation — A Case Study of 4-Methoxybenzohydrazide

The final output of a crystallographic study is a Crystallographic Information File (CIF). This standard file format, endorsed by the IUCr, contains all the essential information about the experiment and the final structure. Before depositing the structure to a database like the Cambridge Crystallographic Data Centre (CCDC), it must be validated.[5]

Key Crystallographic Parameters

The quality of a crystal structure is assessed by several key metrics, which should always be reported. Below are the data for the published structure of 4-methoxybenzohydrazide.[5]

ParameterValue for 4-Methoxybenzohydrazide[5]Explanation
Formula C₈H₁₀N₂O₂The chemical formula of the molecule.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group defines the full symmetry of the crystal structure.
Unit Cell (Å) a = 3.9887, b = 6.1487, c = 32.8919The dimensions of the repeating unit cell.
Temperature (K) 296The temperature at which the data was collected.
R1 [I > 2σ(I)] 0.043A key agreement factor indicating the fit between the model and observed data for strong reflections. A value < 0.05 is considered good.
wR2 (all data) 0.147A weighted agreement factor for all reflections.
Goodness-of-Fit (S) 1.03Should be close to 1.0 for a good model and correct data weighting.
Structural Insights

The crystal structure of 4-methoxybenzohydrazide reveals crucial details about its conformation and intermolecular interactions. The phenyl group and the core hydrazide moiety are nearly planar, with a small dihedral angle between them.[5] In the crystal, molecules are linked by a network of N—H···O and N—H···N hydrogen bonds, forming chains.[5] These interactions are fundamental to the stability of the crystal lattice. For this compound, one would expect similar hydrogen bonding patterns, with the bulkier isopropoxy group potentially influencing the overall crystal packing and leading to different polymorphic forms.

Conclusion: From Data to Discovery

X-ray crystallography provides an unparalleled level of detail about the solid-state structure of molecules like this compound. By following rigorous protocols for synthesis, crystallization, data collection, and refinement, researchers can obtain high-quality structural models. This information is not merely an academic exercise; it is a critical component in the modern drug discovery pipeline, enabling scientists to visualize how a molecule binds to its target, understand its physicochemical properties, and rationally design more potent and selective derivatives. The methods and principles outlined in this guide provide a solid foundation for researchers aiming to harness the power of crystallography in their scientific endeavors.

References

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  • Fun, H.-K., et al. (2012). (E)-N′-(4-Ethoxybenzylidene)-4-hydroxybenzohydrazide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2466.
  • ResearchGate. (2009). 4-Methoxybenzohydrazide. Publication PDF.
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF).
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  • Hameed, S., et al. (2008). 4-Eth-oxy-benzohydrazide. ResearchGate.
  • Liu, G.-L., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 71(4), 587-594.
  • International Union of Crystallography (IUCr). (n.d.). IUCr Website.
  • Banna, H., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 207-211.
  • Fiveable. (n.d.). Single crystal X-ray diffraction.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography.
  • Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 493-497.
  • de la Cruz, H., et al. (2022). Structure and Nonlinear Optical Characterization of a New Acentric Crystal of a 4-Hydroxybenzohydrazide Derivative. MDPI.
  • Arhangelskis, M., et al. (2018). Polar crystals in imines of 4-hydroxybenzohydrazide: a comparison between racemic and enantiomorphic crystals. CrystEngComm, 20(39), 5964-5973.
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  • PubChem. (n.d.). 4-Methoxybenzohydrazide.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
  • Taha, M., et al. (2016). Crystal structure of (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 70-73.
  • Khan, K. M., et al. (2016). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 6(10), 8387-8401.
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  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. ResearchGate.
  • ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND X-RAY CRYSTAL STRUCTURE OF N′-(3,5-DIFLUORO-2- HYDROXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE AND ITS OXIDOVANADIUM(V) COMPLEX WITH ANTIBACTERIAL ACTIVITY. ResearchGate.
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  • Khan, K. M., et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 17(12), 14388-14402.

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Application Notes and Protocols for the Purification of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for 4-Isopropoxybenzohydrazide

This compound is a substituted benzohydrazide, a class of compounds recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. The efficacy, safety, and reproducibility of preclinical and clinical studies involving this compound are fundamentally dependent on its purity. Impurities, which can arise from starting materials, byproducts, or degradation products of the synthesis process, can significantly impact experimental outcomes. Therefore, robust and reliable purification techniques are paramount.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the purification of this compound. As a self-validating system, each protocol is designed to not only purify the compound but also to provide checkpoints for assessing the success of the purification.

Understanding the Impurity Profile

The primary route to synthesizing this compound typically involves the reaction of an ester, such as ethyl 4-isopropoxybenzoate, with hydrazine hydrate. The main sources of organic impurities are often the starting materials, by-products, and degradation products[1].

Potential Impurities Include:

  • Unreacted Starting Materials: Ethyl 4-isopropoxybenzoate and hydrazine hydrate.

  • Byproducts: Diacyl hydrazines, formed by the reaction of two molecules of the ester with one molecule of hydrazine.

  • Degradation Products: Hydrolysis of the ester or the hydrazide can lead to 4-isopropoxybenzoic acid.

The purification strategy should be designed to effectively remove these structurally related compounds.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity. The choice of method depends on the scale of the purification and the nature of the impurities.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound of interest sparingly at room temperature but will have high solubility at elevated temperatures.

Solvent Selection:

The selection of an appropriate solvent is the most critical step for successful recrystallization. For benzohydrazide derivatives, polar protic solvents are often a good starting point.

SolventPolarity IndexRationale and Considerations
Ethanol 5.2Often an excellent choice for benzohydrazides due to the favorable solubility profile at different temperatures.
Methanol 5.1Similar to ethanol, but may have higher solubility, potentially leading to lower recovery.
Water 9.0Due to the polar nature of the hydrazide group, a mixed solvent system like ethanol/water can be highly effective.
Isopropanol 3.9A good alternative to ethanol, with a slightly lower polarity.
Ethyl Acetate 4.4Can be used, but its lower polarity might require a co-solvent.
Hexane/Heptane 0.0Typically used as an anti-solvent in a mixed solvent system to induce precipitation.

Protocol for Recrystallization of this compound:

  • Solvent Screening: In separate test tubes, add a small amount of crude this compound to different solvents (e.g., ethanol, methanol, isopropanol, and a 1:1 mixture of ethanol/water). Heat the test tubes in a water bath and observe the solubility. The ideal solvent will dissolve the compound completely upon heating and show significant crystal formation upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent (or solvent mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Column Chromatography: For High-Purity Isolation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For compounds of intermediate polarity like this compound, silica gel is the most common stationary phase[2].

Workflow for Column Chromatography Purification:

Caption: Workflow for Column Chromatography Purification.

Protocol for Column Chromatography:

  • Thin-Layer Chromatography (TLC) for Mobile Phase Selection:

    • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., different ratios of hexane/ethyl acetate).

    • The optimal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, with good separation from impurities[2]. A common starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate[2].

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment: Validating the Purification

Multiple analytical techniques should be employed to confirm the purity of the final product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any remaining impurities.

  • Spectroscopic Analysis (NMR, IR, MS): 1H NMR, 13C NMR, IR, and Mass Spectrometry should be used to confirm the chemical structure and identify any residual impurities.

Troubleshooting Common Purification Challenges

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery from Recrystallization - Too much solvent used.- Premature crystallization during hot filtration.- Compound is too soluble in the chosen solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Try a different solvent or a mixed solvent system.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower boiling point solvent.- Reheat the solution and add more solvent.
Poor Separation in Column Chromatography - Inappropriate mobile phase.- Column overloading.- Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4[2].- Use a larger column or reduce the amount of sample loaded.
Product Streaking on TLC/Column - Compound is too polar for the mobile phase.- Sample is too concentrated.- Increase the polarity of the mobile phase.- Dilute the sample before loading.

Conclusion

The purification of this compound is a critical step in ensuring the reliability and validity of research and development activities. By employing a systematic approach that combines recrystallization and chromatographic techniques, and by rigorously assessing purity using multiple analytical methods, researchers can obtain a high-quality product suitable for the most demanding applications. The protocols and principles outlined in this guide provide a robust framework for achieving this goal.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • E-RESEARCHCO. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved from a specific, though not provided, URL.
  • International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • BenchChem. (2025).
  • Brian H. Northrop. (n.d.). FLASH OPTIMIZATION. Retrieved from a specific, though not provided, URL.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from a specific, though not provided, URL.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 1-(3-Iodopropoxy)-4-methoxybenzene. BenchChem Technical Support.
  • NIH. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Retrieved from a specific, though not provided, URL.
  • PubChem. (n.d.). This compound.
  • Huateng Pharma. (n.d.). This compound. Retrieved from a specific, though not provided, URL.
  • WPI. (2010, April 6).
  • ResearchGate. (2025, August 6).
  • Google Patents. (n.d.). CN112552292B - Method for synthesizing prucalopride impurity.
  • ResearchGate. (2025, August 6). Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc.

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developing assays for 4-Isopropoxybenzohydrazide biological evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Application Note & Protocols: A Systematic Approach for the Biological Evaluation of 4-Isopropoxybenzohydrazide

Abstract

This guide provides a comprehensive, step-by-step framework for the initial biological evaluation of this compound, a novel compound belonging to the versatile benzohydrazide class. Benzohydrazide derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, enzyme inhibition, and antimicrobial properties.[1][2] This document outlines a logical, tiered approach, beginning with fundamental physicochemical and cytotoxicity assessments, followed by a parallel screening cascade targeting the most probable mechanisms of action for this scaffold: anticancer activity, neuro-enzyme inhibition, and antioxidant potential. Each protocol is detailed with expert insights into experimental design, quality control, and data interpretation, empowering researchers in drug discovery to systematically characterize this promising compound.

Introduction: The Scientific Rationale

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2] Derivatives have been successfully developed as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) kinase, monoamine oxidase (MAO), and acetylcholinesterase (AChE), leading to applications in oncology and neurology.[1][3] The core hydrazide group (-CONHNH2) is a versatile pharmacophore, capable of forming critical interactions with biological targets, often through enzyme inhibition.[2]

Given this background, a novel derivative, this compound, warrants a thorough and systematic investigation to elucidate its biological potential. A scattergun approach to screening is inefficient. A more rational strategy, guided by the known properties of its chemical class, is required. This guide presents a workflow designed to first establish a foundational profile of the compound (solubility, toxicity) before proceeding to hypothesis-driven biological screens.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Data Synthesis P1 Protocol 1: Solubility & Stability Assessment P2 Protocol 2: Preliminary Cytotoxicity (MTT Assay) P1->P2 Informs Dosing P3 Path A: Anticancer P2->P3 Defines Assay Concentration Range P4 Path B: Neuro-Enzyme Inhibition P2->P4 Defines Assay Concentration Range P5 Path C: Antioxidant P2->P5 Defines Assay Concentration Range DS Data Interpretation & Hit Validation Plan P3->DS P4->DS P5->DS

Figure 1: A tiered workflow for the systematic evaluation of this compound.

Section 1: Foundational Characterization

Before investigating specific biological activities, it is imperative to understand the compound's fundamental properties. These initial assays ensure that all subsequent experiments are built on a solid, reproducible foundation.

Protocol 1: Solubility & Stability Assessment

Expertise & Experience: A compound's solubility dictates how it can be prepared for in vitro assays. Most compounds are stored as high-concentration stocks in Dimethyl Sulfoxide (DMSO). However, they often precipitate when diluted into aqueous assay buffers, leading to inaccurate results. This protocol determines the practical working concentration range.[4]

Trustworthiness: This protocol uses a visual precipitation method, which is a rapid and effective way to assess kinetic solubility in the exact media used for subsequent experiments.[5] A DMSO vehicle control is essential in all future assays to ensure the solvent itself does not cause an effect.

Methodology:

  • Prepare a High-Concentration Stock: Accurately weigh 5-10 mg of this compound and dissolve it in anhydrous DMSO to create a 50 mM stock solution. Vortex vigorously. Gentle warming (to 37°C) can be applied if necessary.[6]

  • Serial Dilution in DMSO: Create a series of dilutions from the 50 mM stock in 100% DMSO (e.g., 20 mM, 10 mM, 5 mM, 1 mM).

  • Aqueous Media Dilution:

    • Dispense 98 µL of relevant aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), and specific cell culture media like DMEM) into a clear 96-well plate.

    • Add 2 µL of each DMSO stock concentration to the aqueous buffers in triplicate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

    • Also include a "vehicle control" of 2 µL of 100% DMSO in 98 µL of buffer.

  • Incubation and Observation:

    • Mix the plate gently on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 1-2 hours.

    • Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals). A plate reader measuring light scatter at ~600 nm can also be used for a more quantitative assessment.

  • Data Interpretation: The highest concentration that remains clear in a specific buffer is considered the maximum practical working concentration for assays using that buffer.

Solvent/Medium Maximum Soluble Concentration (µM) Observations
100% DMSO>50,000Clear solution
PBS (pH 7.4)100Clear solution
PBS (pH 7.4)250Fine precipitate observed after 1 hr
DMEM + 10% FBS150Clear solution
DMEM + 10% FBS300Hazy appearance

Table 1: Example solubility data for this compound.

Protocol 2: Preliminary Cytotoxicity Assessment (MTT Assay)

Expertise & Experience: This assay is critical for distinguishing between a compound's specific biological effect (e.g., inhibiting a target) and non-specific cytotoxicity. The results define the concentration window for subsequent cell-based assays. Performing the assay in a non-cancerous, immortalized cell line (e.g., HEK293 or NIH/3T3) provides a baseline for general toxicity.

Trustworthiness: The MTT assay is a standardized colorimetric method that measures metabolic activity as a proxy for cell viability.[2][7] Viable cells with active mitochondria reduce the yellow MTT salt to a purple formazan product. Including a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) validates the assay's performance.

Methodology:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration series of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the highest dose does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells + medium + DMSO" as a vehicle control (100% viability) and "medium only" as a blank.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[8] Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot percent viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Section 2: Hypothesis-Driven Screening Cascade

Based on the foundational data, a series of parallel screens can be initiated to test the most likely biological activities for a benzohydrazide derivative. The concentration range for cell-based assays should be kept below the determined CC₅₀ value.

Path A: Anticancer Potential

Many benzohydrazide derivatives exhibit antiproliferative activity, often through kinase inhibition.[1][9]

This protocol is identical to the MTT assay described in Protocol 2 but uses a panel of relevant cancer cell lines. Based on literature for similar compounds, A549 (lung), MCF-7 (breast), and HeLa (cervical) are appropriate starting points.[1][9] The result is an IC₅₀ (50% inhibitory concentration) for cell growth.

Expertise & Experience: If the compound shows antiproliferative activity, a biochemical assay can determine if it directly inhibits a specific target. EGFR is a well-established target for this class of compounds.[1] The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[10]

Trustworthiness: This is a homogeneous "add-mix-read" assay, minimizing handling errors. The signal is stable and directly proportional to kinase activity.[11] Running the reaction at the Kₘ of ATP for EGFR ensures the assay is sensitive to competitive inhibitors.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection EGFR EGFR Kinase ADP ADP EGFR->ADP Phosphorylation P_Substrate Phospho-Substrate EGFR->P_Substrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->P_Substrate Phosphorylation Substrate Peptide Substrate Substrate->ADP Phosphorylation Substrate->P_Substrate Phosphorylation Inhibitor This compound Inhibitor->EGFR Inhibits ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Luciferase Luciferase ADP->Luciferase Converts ADP to ATP ADP_Glo->Luciferase Converts ADP to ATP Light Luminescent Signal Luciferase->Light Generates Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Methodology (Adapted for 384-well format):

  • Reagent Preparation: Prepare reagents as per the Promega ADP-Glo™ Kinase Assay technical manual. This includes Kinase Buffer, ATP, a suitable EGFR peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and recombinant human EGFR enzyme.[10][11]

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Add 1 µL of each dilution to the assay plate. Add 1 µL of DMSO for "no inhibition" controls and 1 µL of a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • Enzyme/Substrate Addition: Add 2 µL of a mix containing EGFR enzyme and peptide substrate prepared in Kinase Buffer.

  • Reaction Initiation: Add 2 µL of ATP solution (at the Kₘ concentration for EGFR, typically 2-5 µM). The final reaction volume is 5 µL.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.

Assay Cell Line / Target Result (IC₅₀ / CC₅₀)
CytotoxicityHEK293> 100 µM
AntiproliferationA54915.2 µM
AntiproliferationMCF-728.9 µM
AntiproliferationHeLa19.5 µM
Kinase InhibitionEGFR (WT)5.1 µM

Table 2: Example dataset for a compound with anticancer potential.

Path B: Neuro-Enzyme Inhibition

The hydrazide functional group is a classic pharmacophore found in many MAO inhibitors.[3][12] Other enzymes in the nervous system, like AChE, are also potential targets.[3]

Expertise & Experience: The MAO-Glo™ assay is a highly sensitive and specific luminescent method for measuring the activity of both MAO-A and MAO-B isoforms.[1][12] The assay uses a luminogenic MAO substrate that is converted into luciferin by MAO activity. The resulting light output is directly proportional to MAO activity, making it ideal for screening inhibitors.[13]

Trustworthiness: The two-step reaction minimizes compound interference with the luciferase detection chemistry.[14] The stable "glow-type" signal (half-life > 5 hours) provides flexibility in measurement timing.[12] Running parallel assays with MAO-A and MAO-B enzymes allows for selectivity profiling.

Methodology:

  • Reagent Preparation: Prepare reagents according to the Promega MAO-Glo™ Assay technical bulletin, including MAO-A and MAO-B enzymes, the luminogenic substrate, and Luciferin Detection Reagent.[1][12]

  • Compound/Enzyme Incubation:

    • In separate white, opaque 96-well plates (one for MAO-A, one for MAO-B), add 12.5 µL of a 2X compound dilution series.

    • Add 12.5 µL of 2X MAO-A or MAO-B enzyme solution to the respective plates.

    • Include positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and DMSO vehicle controls.

    • Incubate for 15 minutes at room temperature.

  • MAO Reaction:

    • Add 25 µL of 2X luminogenic MAO substrate to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates the luminescent signal. Incubate for 20 minutes.

  • Data Acquisition & Analysis: Read luminescence and calculate IC₅₀ values for each isoform as described previously.

Expertise & Experience: Ellman's method is the gold-standard colorimetric assay for measuring AChE activity.[15][16] It is reliable, cost-effective, and suitable for a 96-well plate format.

Trustworthiness: The assay is based on a well-understood chemical reaction. AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow product, which is measured at 412 nm.[15][17] The rate of color formation is proportional to enzyme activity.

Methodology:

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • DTNB: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

    • Substrate: 200 mM acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme: Human recombinant AChE.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 171 µL Tris-HCl buffer

      • 25 µL of compound dilution (or buffer/positive control like Donepezil)

      • 10 µL of AChE enzyme solution

      • 20 µL of DTNB solution

    • Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of ATCI substrate to each well.

  • Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 10-15 seconds for 3-5 minutes.[18]

  • Data Analysis: Calculate the rate of reaction (V₀ = ΔAbs/min) for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀.

Assay Target Result (IC₅₀) Selectivity
MAO InhibitionMAO-A55.6 µMMAO-B Selective
MAO InhibitionMAO-B2.3 µM~24-fold vs MAO-A
AChE InhibitionAChE> 100 µMInactive

Table 3: Example dataset for a compound with neuro-enzyme inhibitory activity.

Path C: Antioxidant Properties

Many phenolic and hydrazide-containing compounds possess antioxidant activity by scavenging free radicals.[3]

Expertise & Experience: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[9] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant.[19]

Trustworthiness: The method is highly reproducible. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity.[9] Ascorbic acid or Trolox should be used as a positive control to validate the assay.[9]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be made fresh and protected from light.[9][20]

    • Compound Solutions: Prepare a dilution series of this compound in methanol.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the compound dilutions to wells. Include methanol as a negative control and an Ascorbic acid dilution series as a positive control.

    • Add 100 µL of the DPPH working solution to all wells.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC₅₀ (concentration required to scavenge 50% of DPPH radicals).

Compound Result (IC₅₀)
This compound85 µM
Ascorbic Acid (Control)12 µM

Table 4: Example dataset for antioxidant activity.

Section 3: Data Interpretation & Future Directions

The initial screening cascade provides a broad overview of the compound's biological profile.

  • If Path A is positive (e.g., Table 2): The data suggests a potential anticancer effect mediated, at least in part, by EGFR inhibition.

    • Next Steps: Expand the cancer cell line panel, perform selectivity profiling against other kinases (e.g., HER2, VEGFR), and conduct cell-based target engagement assays (e.g., Western blot for phospho-EGFR) to confirm the mechanism in a cellular context.

  • If Path B is positive (e.g., Table 3): The data indicates the compound is a selective MAO-B inhibitor.

    • Next Steps: Determine the mechanism of inhibition (reversible vs. irreversible) through enzyme kinetics studies. Assess selectivity against other monoamine-related targets and evaluate blood-brain barrier permeability using in silico or in vitro models.

  • If Path C is positive (e.g., Table 4): The compound shows moderate antioxidant activity.

    • Next Steps: This is often a secondary activity. It should be investigated further with other antioxidant assays (e.g., ABTS, ORAC) but may be of lower priority unless the potency is exceptionally high.

If multiple paths are positive, the relative potencies (IC₅₀ values) will guide prioritization. A compound with nanomolar activity in a primary assay (e.g., enzyme inhibition) and micromolar activity in a secondary assay (e.g., antioxidant) should be pursued based on its primary effect.

References

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  • Title: Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery Source: ChemInform URL:[Link]
  • Title: Synthesis, characterization and biological applications of substituted benzohydrazide derivatives Source: Der Pharma Chemica URL:[Link]
  • Title: Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives Source: Research Square URL:[Link]
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  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
  • Title: Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads Source: PMC - NIH URL:[Link]
  • Title: 2.5.4. DPPH∙ Radical Scavenging Assay Source: Bio-protocol URL:[Link]
  • Title: DPPH radical scavenging activity Source: Marine Biology URL:[Link]
  • Title: DPPH Radical Scavenging Assay Source: MDPI URL:[Link]
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  • Title: EGFR Assays & Drug Discovery Services Source: Reaction Biology URL:[Link]
  • Title: Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method Source: PMC - NIH URL:[Link]
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  • Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: Asian Journal of Chemistry URL:[Link]
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  • Title: Any suggestions for treating DMSO soluble compound in cell culture?

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4-Isopropoxybenzohydrazide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazide Moiety as a Privileged Structural Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The benzohydrazide structure is a quintessential example of such a scaffold, prized for its synthetic tractability and its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[2] This structural unit is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This application note provides a comprehensive guide to the synthesis, derivatization, and biological evaluation of 4-isopropoxybenzohydrazide, a promising and versatile scaffold for drug discovery. We will delve into detailed protocols for its synthesis and its application in the design of novel antimicrobial, anticancer, and anti-inflammatory agents. The inclusion of the isopropoxy group at the 4-position of the benzene ring is a deliberate design choice aimed at modulating the scaffold's physicochemical properties. This group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability, and its branched nature can provide steric hindrance that may protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the underlying scientific rationale to empower the design of next-generation therapeutics based on this versatile scaffold.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold is a straightforward two-step process commencing from the readily available starting material, methyl 4-hydroxybenzoate. The synthetic pathway involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by hydrazinolysis of the ester to yield the desired benzohydrazide.

Synthetic Workflow Diagram

G start Methyl 4-hydroxybenzoate step1 Williamson Ether Synthesis Reagents: 2-bromopropane, K2CO3 Solvent: Acetone start->step1 intermediate Methyl 4-isopropoxybenzoate step1->intermediate step2 Hydrazinolysis Reagents: Hydrazine hydrate Solvent: Methanol intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-isopropoxybenzoate

  • Reaction Setup: To a solution of methyl 4-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Addition of Alkyl Halide: To the stirred suspension, add 2-bromopropane (1.5 equivalents) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure methyl 4-isopropoxybenzoate.

Step 2: Synthesis of this compound

  • Reaction Setup: A mixture of methyl 4-isopropoxybenzoate (1 equivalent) and hydrazine hydrate (10 equivalents) in methanol is taken in a round-bottom flask.[4]

  • Reaction Progression: The reaction mixture is refluxed for 6-12 hours.[4] The progress of the reaction is monitored by TLC.

  • Product Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and filtered to obtain the crude this compound.

  • Purification: The crude product is recrystallized from methanol or ethanol to yield the pure this compound.[4]

Application Note 1: this compound in Antimicrobial Drug Discovery

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[5] Hydrazide-hydrazone derivatives have been identified as a promising class of compounds with potent antimicrobial activity.[6][7] The this compound scaffold can be readily derivatized, typically by condensation with various aldehydes or ketones, to generate a library of Schiff bases for antimicrobial screening.

Workflow for Antimicrobial Screening

G scaffold This compound derivatization Condensation with various aldehydes/ketones scaffold->derivatization library Library of Schiff Bases derivatization->library mic_assay Broth Microdilution Assay (MIC Determination) library->mic_assay hit_compounds Hit Compounds with Potent Antimicrobial Activity mic_assay->hit_compounds

Caption: Workflow for antimicrobial drug discovery.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8][9]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[8]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[8]

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Data Presentation: Representative Antimicrobial Activity
Compound IDR-group (from aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4a 4-Chlorophenyl12.525
4b 4-Nitrophenyl6.2512.5
4c 2-Hydroxyphenyl2550
Ciprofloxacin (Standard)10.5

Application Note 2: this compound in Anticancer Drug Discovery

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of oncological research. Benzohydrazide derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent cytotoxic effects against various cancer cell lines.[10][11][12] The this compound scaffold can serve as a template for the synthesis of new cytotoxic agents.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

  • Cell Seeding:

    • Harvest and count the cancer cells of interest.

    • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Cell Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8][13]

  • Solubilization and Absorbance Measurement:

    • For adherent cells, carefully aspirate the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]

    • Gently shake the plate to ensure complete solubilization of the formazan crystals.[14]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.[8]

Data Presentation: Representative Anticancer Activity
Compound IDR-group (from aldehyde)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
5a 4-Methoxyphenyl15.228.7
5b 3,4-Dimethoxyphenyl8.919.4
5c Naphthalen-1-yl5.112.3
Doxorubicin (Standard)0.81.2

Application Note 3: this compound in the Development of Anti-inflammatory Agents

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[17] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with side effects.[17] This has driven the search for new and safer anti-inflammatory agents. Benzohydrazide derivatives have been reported to possess anti-inflammatory properties, making the this compound scaffold an attractive starting point for the development of novel anti-inflammatory drugs.[18][19]

Protocol: In Vitro Protein Denaturation Assay

This assay is a simple and cost-effective method to screen for anti-inflammatory activity. The denaturation of proteins is a well-documented cause of inflammation.[20][21]

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Assay Procedure:

    • To 1 mL of different concentrations of the test compounds, add 1 mL of the 1% BSA solution.

    • A control consists of 1 mL of distilled water and 1 mL of the 1% BSA solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[20][21]

  • Measurement:

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[20]

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Data Presentation: Representative Anti-inflammatory Activity
Compound IDR-group (from aldehyde)% Inhibition of Protein Denaturation (at 100 µg/mL)
6a 4-Fluorophenyl78.5
6b 2,4-Dichlorophenyl85.2
6c 4-Dimethylaminophenyl72.1
Diclofenac Sodium (Standard)92.8

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the ease with which it can be derivatized allow for the rapid generation of compound libraries for biological screening. The protocols and application notes provided herein offer a robust framework for researchers to explore the potential of this scaffold in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. The inherent modularity of this scaffold, combined with a rational design approach, holds significant promise for the development of new and effective treatments for a range of human diseases.

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Application Notes and Protocols for 4-Isopropoxybenzohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzohydrazide Scaffold as a Privileged Structure in Drug Discovery

The benzohydrazide moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its role as a scaffold in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The structural motif of benzohydrazides, characterized by a carbonyl group and a hydrazone linkage, allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. This adaptability has made the benzohydrazide scaffold a "privileged structure" in drug design, capable of interacting with a wide array of biological targets. This document provides a comprehensive guide to the application of a specific analog, 4-Isopropoxybenzohydrazide, in medicinal chemistry research, offering detailed protocols for its synthesis, derivatization, and biological evaluation.

Chemical Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization into a library of bioactive compounds, typically hydrazones, is a foundational step in exploring its therapeutic potential. The general workflow involves a two-step process: the formation of the hydrazide from the corresponding ester, followed by condensation with an aldehyde or ketone.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the core scaffold, this compound, from its corresponding methyl ester.

Materials:

  • Methyl 4-isopropoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 4-isopropoxybenzoate (1 equivalent) in methanol (10 volumes).

  • To this solution, add hydrazine hydrate (5 equivalents) dropwise while stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70°C).

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold methanol to remove any unreacted hydrazine hydrate.

  • Dry the product, this compound, under vacuum to obtain a crystalline solid.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Protocol 2: Synthesis of 4-Isopropoxybenzohydrazone Derivatives

This protocol describes the synthesis of a library of hydrazone derivatives from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol or methanol (15 volumes).

  • Add the desired substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • If precipitation is not complete, the volume of the solvent can be reduced under vacuum, or the mixture can be cooled in an ice bath.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure hydrazone derivative.

  • Characterize each derivative by spectroscopic methods to confirm its structure.

Biological Evaluation: Protocols for Screening and Mechanistic Studies

The diverse biological activities reported for benzohydrazide analogs necessitate a multi-faceted approach to biological screening. The following protocols provide a framework for evaluating the antimicrobial and anticancer potential of this compound derivatives.

Antimicrobial Activity Screening

The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzohydrazide derivatives have shown promise in this area.[2]

This protocol utilizes the broth microdilution method to determine the MIC of the synthesized compounds against a panel of bacterial and fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (for viability indication)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of the appropriate broth (MHB or SDB) to each well.

  • In the first column of wells, add 100 µL of the stock solution of a test compound, creating a 1:1 dilution.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate.

  • Prepare a standardized inoculum of each microbial strain (adjusted to a McFarland standard of 0.5).

  • Add 10 µL of the microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating the inhibition of microbial growth.

Anticancer Activity Screening

The search for novel anticancer agents is a critical area of drug discovery. Benzohydrazide analogs have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Mechanisms of Action and Structure-Activity Relationship (SAR)

The biological activity of benzohydrazide derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Antimicrobial Mechanism of Action

The antimicrobial effects of benzohydrazide derivatives can be attributed to several mechanisms. One proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazones are known to chelate metal ions that are crucial for enzymatic function. Another potential mechanism is the disruption of the microbial cell membrane or wall, leading to cell lysis. Furthermore, some derivatives have been suggested to act as inhibitors of multidrug efflux pumps, which are responsible for bacterial resistance to many antibiotics.[2]

Anticancer Mechanism of Action

In the context of cancer, benzohydrazide derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] The isopropoxy group on the benzene ring may enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and reach intracellular targets. The hydrazone linkage is often crucial for activity, and modifications to the aldehyde- or ketone-derived portion of the molecule can significantly impact cytotoxicity and selectivity. For example, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the hydrazone can modulate the compound's electronic properties and its interaction with biological targets.

Data Presentation and Visualization

Table 1: Hypothetical Antimicrobial Activity of 4-Isopropoxybenzohydrazone Derivatives
Compound IDR-group (from aldehyde)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
4-IPBH-01 Phenyl163264
4-IPBH-02 4-Chlorophenyl81632
4-IPBH-03 4-Methoxyphenyl3264128
4-IPBH-04 2-Hydroxyphenyl4816
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A8
Table 2: Hypothetical Anticancer Activity of 4-Isopropoxybenzohydrazone Derivatives
Compound IDR-group (from aldehyde)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549Selectivity Index (SI)
4-IPBH-01 Phenyl25.530.2>4
4-IPBH-02 4-Chlorophenyl12.815.1>8
4-IPBH-03 4-Methoxyphenyl45.152.3>2
4-IPBH-04 2-Hydroxyphenyl8.210.5>12
Doxorubicin -0.50.8>20
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Visualizations

G cluster_synthesis Synthesis Workflow cluster_screening Biological Screening Methyl 4-isopropoxybenzoate Methyl 4-isopropoxybenzoate This compound This compound Methyl 4-isopropoxybenzoate->this compound Hydrazine Hydrate, Methanol, Reflux Hydrazone Derivatives Hydrazone Derivatives This compound->Hydrazone Derivatives Ethanol, Acetic Acid (cat.), Reflux Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Hydrazone Derivatives Antimicrobial Screening Antimicrobial Screening Hydrazone Derivatives->Antimicrobial Screening Anticancer Screening Anticancer Screening Hydrazone Derivatives->Anticancer Screening SAR Studies SAR Studies Hydrazone Derivatives->SAR Studies MIC Determination MIC Determination Antimicrobial Screening->MIC Determination Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Anticancer Screening->Cytotoxicity Assay (MTT) MIC Determination->SAR Studies Cytotoxicity Assay (MTT)->SAR Studies G Benzohydrazide Derivative Benzohydrazide Derivative Cancer Cell Cancer Cell Benzohydrazide Derivative->Cancer Cell Increased Lipophilicity Cell Membrane Penetration Cell Membrane Penetration Cancer Cell->Cell Membrane Penetration Intracellular Targets Intracellular Targets Cell Membrane Penetration->Intracellular Targets Induction of Oxidative Stress (ROS) Induction of Oxidative Stress (ROS) Intracellular Targets->Induction of Oxidative Stress (ROS) Cell Cycle Arrest Cell Cycle Arrest Intracellular Targets->Cell Cycle Arrest Mitochondrial Dysfunction Mitochondrial Dysfunction Induction of Oxidative Stress (ROS)->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A proposed mechanism of anticancer action for benzohydrazide derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for extensive derivatization offer a rich chemical space for exploration. The protocols outlined in this document provide a robust framework for researchers to synthesize, screen, and evaluate the biological activities of this compound derivatives. Future work should focus on expanding the library of these compounds and conducting in-depth mechanistic studies to identify specific molecular targets. Furthermore, lead compounds identified through these screening protocols should be advanced to in vivo studies to assess their efficacy and safety in preclinical models. The versatility of the benzohydrazide core, combined with a systematic approach to drug discovery, holds significant promise for the development of next-generation therapies for infectious diseases and cancer.

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  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure.
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Application Notes & Protocols: Formulation of 4-Isopropoxybenzohydrazide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation and application of 4-Isopropoxybenzohydrazide in various in vitro experimental settings. The protocols detailed herein are meticulously designed to ensure the compound's stability, solubility, and bioavailability in both cell-based and cell-free assays, thereby fostering reproducible and reliable results. This guide will explore the critical aspects of solvent selection, the preparation of stock solutions, and the determination of appropriate working concentrations, all while considering the physicochemical properties of the compound. It is intended for researchers, scientists, and professionals engaged in drug development and discovery.

Introduction: The Scientific Imperative for Precise Formulation

This compound is a member of the benzohydrazide class of organic compounds, which are noted for their diverse biological activities and applications in medicinal chemistry.[1][2] The success of any in vitro study is fundamentally dependent on the accurate and consistent formulation of the test compound. Improper handling can lead to significant experimental artifacts due to issues such as precipitation, degradation, or inaccurate dosing, ultimately yielding misleading and non-reproducible data.

The isopropoxy group on the benzene ring of this compound increases its lipophilicity, which can pose challenges to its solubility in the aqueous environments typical of in vitro systems. Therefore, a systematic and well-validated approach to its formulation is essential. This guide provides a robust framework for the preparation and use of this compound, ensuring its effective delivery to the biological target in a soluble and stable form.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValue/CharacteristicImplication for Formulation
Molecular Formula C10H14N2O2[3]
Molecular Weight 194.23 g/mol Crucial for accurate calculation of molar concentrations.
Structure Aromatic ring with an isopropoxy group and a benzohydrazide side chain.[3]The isopropoxy group suggests increased lipophilicity and potentially low aqueous solubility.
Aqueous Solubility Predicted to be low.The use of an organic co-solvent for stock solutions is necessary.
pKa The hydrazide group possesses both acidic and basic properties.The charge state of the molecule will be pH-dependent, which can affect solubility and cell permeability.
Stability Hydrazides can be susceptible to hydrolysis, particularly in acidic or basic solutions. They are generally more stable as the pH approaches neutrality.[4][5][6]Stock solutions should be stored under appropriate conditions (e.g., low temperature, protected from light) and prepared in a suitable solvent.

Core Protocol: Preparation of Stock and Working Solutions

The following protocol outlines a standardized method for preparing this compound solutions for use in typical in vitro assays. The primary strategy involves creating a high-concentration stock solution in a suitable organic solvent, which is then serially diluted to the final working concentration in the aqueous assay medium.

Materials and Equipment
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade[7][8][9]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Appropriate cell culture medium or assay buffer

Workflow for Solution Preparation

Figure 1: Workflow for the preparation of this compound solutions.

Step-by-Step Protocol for a 10 mM Stock Solution
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 194.23 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 194.23 g/mol * 1000 mg/g = 1.9423 mg

  • Weighing the compound:

    • Using a calibrated analytical balance, carefully weigh out approximately 1.94 mg of this compound.

    • Expert Tip: For enhanced accuracy, it is often more practical to weigh a larger mass (e.g., 19.42 mg) and dissolve it in a proportionally larger volume (e.g., 10 mL) of DMSO.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A visual inspection against a light source is recommended to ensure no undissolved particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). It is also advisable to protect the aliquots from light.

Preparation of Working Solutions
  • Thaw the stock solution:

    • On the day of the experiment, remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution directly into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

    • Trustworthiness: It is imperative to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control. The final DMSO concentration should ideally be kept at or below 0.5% (v/v), and not exceed 1% (v/v), as higher concentrations can induce cellular stress and other artifacts.[10][11][12][13]

Table 2: Example Dilution Scheme for a 100 µM Working Solution

StepActionResult
1Prepare a 1:10 dilution of the 10 mM stock solution in assay medium.1 mM intermediate solution
2Prepare a 1:10 dilution of the 1 mM intermediate solution in assay medium.100 µM working solution

Self-Validating Systems: Ensuring Compound Integrity in Your Assay

To ensure the reliability of your experimental data, it is crucial to integrate self-validating checks into your protocol.

Visual Inspection for Precipitation
  • After preparing the final working solutions, visually inspect them for any signs of precipitation or cloudiness. This is especially important for the highest concentrations being tested.

  • If precipitation is observed, the formulation is not suitable, and you may need to consider:

    • Lowering the maximum test concentration.

    • Exploring alternative co-solvents (although DMSO is generally the most compatible with in vitro assays).

Vehicle Control: The Essential Baseline
  • A vehicle control is a non-negotiable component of any in vitro experiment that uses a compound dissolved in an organic solvent.

  • The vehicle control must contain the same final concentration of DMSO as the highest concentration of this compound being tested.[13]

  • This control is essential for distinguishing the effects of the compound from any potential effects of the solvent itself.

Sources

molecular docking protocol for 4-Isopropoxybenzohydrazide with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Molecular Docking Protocol for Investigating the Binding of 4-Isopropoxybenzohydrazide with Enoyl-Acyl Carrier Protein Reductase (InhA)

Audience: Researchers, scientists, and drug development professionals in the fields of computational chemistry, molecular modeling, and infectious disease research.

Abstract

Molecular docking is an indispensable computational tool in modern drug discovery, providing critical insights into the potential binding modes and affinities of small molecules with protein targets. This guide presents a detailed, validated protocol for the molecular docking of this compound, a hydrazide derivative, against its putative target, the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Hydrazide-containing compounds, most notably the frontline anti-tubercular drug Isoniazid, are known to target InhA, making it a target of significant interest.[1][2] This protocol, designed for execution with widely-used, open-source software such as AutoDock Vina, PyMOL, and Open Babel, emphasizes scientific integrity through a mandatory protocol validation step. By explaining the rationale behind each procedural choice, this document serves not only as a step-by-step guide but also as an educational resource for researchers aiming to implement rigorous and reliable docking workflows.

Introduction: The Rationale for Targeting InhA

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. The biosynthesis of these mycolic acids is essential for the bacterium's survival and virulence.[3] The NADH-dependent Enoyl-Acyl Carrier Protein Reductase, or InhA, is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids.[1][2]

The clinical significance of InhA is well-established; it is the primary target for the prodrug Isoniazid (INH).[1] INH is activated by the mycobacterial catalase-peroxidase enzyme (KatG) and subsequently forms a covalent adduct with the NAD cofactor, which then potently inhibits InhA.[4] The emergence of drug-resistant tuberculosis, often linked to mutations in KatG, necessitates the discovery of novel, direct inhibitors of InhA that do not require prior activation.[5]

This compound belongs to the hydrazide class of compounds, which have shown promise as antimycobacterial agents.[6][7] Therefore, performing a molecular docking analysis of this compound against InhA is a logical first step in assessing its potential as a direct inhibitor. This protocol will guide the user through this process, from target preparation to the critical analysis of results.

Foundational Principles: A Self-Validating Docking Workflow

A molecular docking simulation aims to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and to estimate the strength of this interaction, typically represented as a binding affinity score.[8] The trustworthiness of any docking result hinges on the validation of the protocol itself. Before docking an unknown compound, one must demonstrate that the chosen software, parameters, and protein preparation can accurately reproduce a known, experimentally determined binding mode.

This is achieved by re-docking : taking a protein structure that was crystallized with a known ligand, removing the ligand, and then docking it back into the binding site. A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) from the crystallographic pose.[9][10][11] This step ensures that the docking parameters are appropriate for the specific target protein's active site.

G cluster_prep Phase 1: System Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Production Docking cluster_analysis Phase 4: Results Analysis prep_node Resource Acquisition (Software, PDB, Ligand) prot_prep Target Protein Preparation (PDB ID: 1BVR) prep_node->prot_prep lig_prep Ligand Preparation (this compound) prep_node->lig_prep redock Re-dock Co-crystallized Ligand (NAD) prot_prep->redock rmsd Calculate RMSD redock->rmsd check RMSD < 2.0 Å? rmsd->check grid Define Grid Box check->grid  Yes (Validated) config Set Vina Parameters grid->config run Execute Docking config->run analyze Analyze Binding Affinity & Poses run->analyze visualize Visualize Interactions (PyMOL) analyze->visualize report Report Findings visualize->report

Figure 1: A validated workflow for molecular docking.

Detailed Experimental Protocol

This protocol utilizes a combination of freely available software. The causality behind each step is explained to provide a deeper understanding of the process.

Required Software and Resources
Software/ResourcePurposeURL for Access
AutoDock Tools (MGLTools) Protein and ligand preparation (PDBQT file format), grid box setup.http://mgltools.scripps.edu/
AutoDock Vina The core docking program.https://vina.scripps.edu/downloads/[12]
Open Babel Ligand file format conversion and energy minimization.http://openbabel.org/[13]
PyMOL High-quality visualization and analysis of molecular structures.https://pymol.org/2/[12]
RCSB Protein Data Bank Source for experimentally determined protein structures.https://www.rcsb.org/
PubChem Database of chemical molecules and their properties.https://pubchem.ncbi.nlm.nih.gov/
Phase 1: System Preparation

The choice of the protein structure is critical. Factors like resolution and the presence of a co-crystallized ligand are important. For this protocol, we will use the InhA structure from M. tuberculosis.

  • Download the Structure: Navigate to the RCSB PDB and download the crystal structure of InhA, for example, PDB ID: 1BVR .[1] This structure is co-crystallized with the NAD cofactor, which is essential for defining the active site and for protocol validation.

  • Clean the PDB File: Open the 1BVR.pdb file in AutoDock Tools (ADT).

    • Remove Water Molecules: Water molecules are generally removed as their positions are not static and can interfere with ligand docking. Go to Edit -> Delete Water.

    • Remove Alternate Conformations: Retain only the 'A' conformation for residues with multiple positions to ensure a single, defined structure.

    • Separate Chains and Ligands: The 1BVR structure contains multiple protein chains and the NAD ligand. For this protocol, we will work with Chain A. Select and delete the other chains. Isolate the NAD molecule (listed under HETATM records) and save it as a separate PDB file (NAD.pdb). This will be our reference ligand for validation.

  • Prepare the Receptor for Docking:

    • Add Hydrogens: Correct protonation states are vital for accurate hydrogen bond calculations. In ADT, go to Edit -> Hydrogens -> Add -> Polar Only.

    • Compute Charges: Partial atomic charges are required by the docking force field. Go to Edit -> Charges -> Compute Gasteiger.

    • Save as PDBQT: This is the required format for AutoDock Vina, containing atomic coordinates, charges, and atom types. Go to Grid -> Macromolecule -> Choose, select the protein, and save it as protein.pdbqt.

The ligand must be converted to a 3D structure and energetically minimized to represent a realistic conformation.

  • Obtain Ligand Structure: Search for "this compound" on PubChem. Download the 3D structure in SDF format.

  • Energy Minimization (via Open Babel): An initial structure from a database may not be in its lowest energy state. Minimizing its energy provides a more favorable starting conformation for docking. Use the Open Babel command line: obabel input.sdf -O ligand.mol2 --gen3d -ff MMFF94 --best

    • --gen3d: Generates 3D coordinates.

    • -ff MMFF94: Uses the MMFF94 force field for energy minimization, a common choice for drug-like molecules.[13]

  • Prepare Ligand for Docking (in ADT):

    • Open the minimized ligand.mol2 file in ADT (Ligand -> Input -> Open).

    • ADT will automatically detect the root, set torsions, and assign charges.

    • Save the prepared ligand as ligand.pdbqt (Ligand -> Output -> Save as PDBQT).

  • Prepare the Reference Ligand (NAD): Repeat step 3 for the NAD.pdb file saved earlier, creating NAD.pdbqt.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation pdb Download PDB (e.g., 1BVR) clean Clean Structure (Remove water, chains) pdb->clean hydrogens Add Polar Hydrogens clean->hydrogens charges Compute Gasteiger Charges hydrogens->charges pdbqt_p Save as protein.pdbqt charges->pdbqt_p sdf Obtain Ligand SDF (PubChem) minimize Energy Minimize (Open Babel, MMFF94) sdf->minimize torsions Set Torsions & Charges (AutoDock Tools) minimize->torsions pdbqt_l Save as ligand.pdbqt torsions->pdbqt_l

Figure 2: Detailed workflow for protein and ligand preparation.

Phase 2: Docking Execution

First, we dock the native ligand (NAD.pdbqt) back into the protein.

  • Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses. It should be centered on and encompass the entire active site.

    • In ADT, load protein.pdbqt and NAD.pdbqt.

    • Go to Grid -> Grid Box. A box will appear.

    • Center the grid box on the NAD ligand. Adjust the dimensions (number of points in x, y, z) to ensure the entire ligand is enclosed with a buffer of ~4-5 Å on all sides.

    • Note down the center coordinates (x, y, z) and dimensions (Å) . A typical spacing of 0.375 Å is standard.[1]

  • Create the Configuration File: Create a text file named conf_validate.txt. This file tells Vina what to do.[14]

    (Note: The center and size values are examples from literature for 1BVR and must be verified in ADT).[1]

  • Run Vina: Open a command terminal, navigate to your working directory, and execute: vina --config conf_validate.txt

  • Analyze Validation Results:

    • Open protein.pdbqt, the original NAD.pdbqt, and the output validation_out.pdbqt in PyMOL.

    • The output file contains multiple predicted poses. Align the protein structures.

    • Use PyMOL's align command to calculate the RMSD between the original NAD (reference) and the best-scoring pose (mode 1) from the output.

    • Success Criterion: If the RMSD is < 2.0 Å, the protocol is validated.[9]

Once the protocol is validated, use the same grid parameters to dock the new compound.

  • Create a New Configuration File (conf_production.txt): Copy conf_validate.txt and change only the ligand, out, and log file names.

  • Run Vina: vina --config conf_production.txt

Phase 3: Analysis and Interpretation

The output from Vina consists of a log file with binding affinity scores and a PDBQT file with the coordinates of the predicted binding poses.

  • Review the Log File: Open production_log.txt. It will contain a table like this:

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1153.578
............
  • Visualize Interactions in PyMOL: This is the most critical part of the analysis. A good score is meaningless without plausible molecular interactions.

    • Load protein.pdbqt and production_out.pdbqt into PyMOL.

    • Display the protein as a cartoon and the ligand poses as sticks.

    • Focus on the best-scoring pose (mode 1).

    • Use the "Action" -> "preset" -> "ligand sites" -> "cartoon" option to highlight interacting residues.[15]

    • Identify key interactions:

      • Hydrogen Bonds: Use the find -> polar contacts tool to visualize H-bonds between the ligand and protein residues. Key residues in the InhA active site include Tyr158 and the NAD cofactor.[16]

      • Hydrophobic Interactions: Look for nonpolar parts of the ligand (e.g., the benzene ring) interacting with hydrophobic residues of the protein (e.g., Phe149, Met199).[2][17]

  • Select the Best Pose: The pose with the lowest binding energy is often considered the best. However, a slightly higher-energy pose that forms more meaningful interactions with known critical residues might be more biologically relevant.[15] The final judgment requires scientific expertise and comparison with known inhibitor binding modes.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute.
  • Pharmacia. (2024). Computational quest to inhibit enoyl-acyl carrier protein reductase (InhA) enzyme in Mycobacterium tuberculosis from Lannea coromandelica (Houtt.) Merr. metabolite via molecular docking and dynamics.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Proteopedia. (2022). InhA.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.[8][20]
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Pars Silico. (2025). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows.
  • ResearchGate. (2015). How can I validate a docking protocol?.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
  • Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol.
  • Bioinformatics Review. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol.
  • RCSB PDB. (2020). 6SQ5: Crystal structure of M. tuberculosis InhA in complex with NAD+ and 3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid.
  • SAR Publication. (2022). Molecular Docking Interaction of Mycobacterium Tuberculosis Enoyl- Acp-Reductase Enzyme with Delamaind.
  • AutoDock Vina Documentation. (n.d.). Basic docking.
  • RCSB PDB. (2015). 4R9R: Mycobacterium tuberculosis InhA bound to NITD-564.
  • Kauthale, S. S., et al. (2014). Design, synthesis, molecular docking and 3D-QSAR studies of potent inhibitors of enoyl-acyl carrier protein reductase as potential antimycobacterial agents. European journal of medicinal chemistry, 74, 522–543.[16]
  • El-Sayed, N. N. E., et al. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. Molecules, 27(9), 2639.[2]
  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate.
  • Singh, N., & Chaput, L. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Journal of Pure and Applied Microbiology. (2025). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations.
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931.[11]
  • Bioinformatics Review. (2018). Autodock Vina Result Analysis with PyMol. YouTube.
  • Freire, V. N., et al. (2012). Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Organic & biomolecular chemistry, 10(30), 5773–5780.[5]
  • PyRx. (2009). Preparing Ligands for Docking.
  • Organic Chemistry Research. (2022). Molecular docking and biological activity exploration of hydrazide-based crystal structures.
  • El-Gazzar, M. G., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 489.[29][30]
  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 29(4), 896.[31]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Isopropoxybenzohydrazide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-isopropoxybenzohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot experimental hurdles. Our approach is grounded in fundamental chemical principles and validated through established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and reliable pathway is a two-step synthesis starting from 4-hydroxybenzoic acid.

  • Step 1: Synthesis of Ethyl 4-isopropoxybenzoate. This intermediate is typically prepared via one of two primary methods:

    • Route A (Esterification then Etherification): First, perform a Fischer esterification of 4-hydroxybenzoic acid with ethanol to produce ethyl 4-hydroxybenzoate.[1][2] This is followed by a Williamson ether synthesis using an isopropylating agent (e.g., 2-bromopropane) and a suitable base to form the ether linkage.[3][4]

    • Route B (Etherification then Esterification): First, conduct a Williamson ether synthesis on 4-hydroxybenzoic acid to yield 4-isopropoxybenzoic acid. This is then followed by a Fischer esterification with ethanol to get the desired ester intermediate.

  • Step 2: Hydrazinolysis. The purified ethyl 4-isopropoxybenzoate is then reacted with hydrazine hydrate, typically in an alcohol solvent under reflux, to yield the final product, this compound.[5][6] This is a standard nucleophilic acyl substitution reaction.

Q2: Why is it necessary to form the ester intermediate before hydrazinolysis?

A2: Converting the carboxylic acid to an ester serves two main purposes. First, the ethoxy group of the ester is a much better leaving group than the hydroxyl group (-OH) of the carboxylic acid, facilitating the nucleophilic attack by hydrazine.[7][8] Second, reacting a carboxylic acid directly with hydrazine can lead to a simple acid-base reaction forming a stable hydrazinium salt, which requires harsh thermal dehydration to convert to the hydrazide, often resulting in lower yields and side products.[7]

Q3: How can I monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[5] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product spots. Visualizing the spots under UV light (254 nm) will show the consumption of the starting material and the formation of the product.

Visualized Synthesis Workflow

The diagram below outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis (Ester Formation) cluster_1 Step 2: Hydrazinolysis cluster_2 Purification start 4-Hydroxybenzoic Acid ester Ethyl 4-hydroxybenzoate start->ester EtOH, H₂SO₄ (cat.) Reflux ether_ester Ethyl 4-isopropoxybenzoate ester->ether_ester 2-Bromopropane, K₂CO₃ Acetone/DMF, Reflux hydrazide Crude this compound ether_ester->hydrazide NH₂NH₂·H₂O EtOH, Reflux purified Pure this compound hydrazide->purified Recrystallization (e.g., Ethanol/Water) Troubleshooting start Low Final Yield of This compound check_intermediate Analyze Purity of Intermediate: Ethyl 4-isopropoxybenzoate (by NMR, TLC, or MPt) start->check_intermediate impure Intermediate is Impure check_intermediate->impure No pure Intermediate is Pure check_intermediate->pure Yes action_purify Action: Purify intermediate via recrystallization or chromatography. Then, repeat hydrazinolysis. impure->action_purify check_hydrazinolysis Review Hydrazinolysis Protocol pure->check_hydrazinolysis cause_reagents Issue: Reagent Stoichiometry (Problem ID: TS-02) check_hydrazinolysis->cause_reagents Insufficient Hydrazine? cause_time Issue: Reaction Time/Temp (Problem ID: TS-02) check_hydrazinolysis->cause_time Incomplete Reaction? cause_workup Issue: Product Loss in Workup (Problem ID: TS-02) check_hydrazinolysis->cause_workup Workup Optimized? solution_reagents Solution: Increase hydrazine hydrate to 4-5 equivalents. cause_reagents->solution_reagents solution_time Solution: Increase reflux time and monitor closely with TLC. cause_time->solution_time solution_workup Solution: Cool reaction mixture thoroughly on ice before filtration. cause_workup->solution_workup

Sources

Technical Support Center: 4-Isopropoxybenzohydrazide Purification

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Isopropoxybenzohydrazide. It addresses common challenges and offers troubleshooting solutions in a practical question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, typically via the reaction of an ester (like methyl or ethyl 4-isopropoxybenzoate) with hydrazine hydrate, can lead to several impurities.[1][2][3] Understanding these is the first step to effective purification.

  • Unreacted Starting Materials: The most common impurities are residual 4-isopropoxybenzoic acid or its corresponding ester and unreacted hydrazine hydrate.[1]

  • Side Products: Di-acylated hydrazines (symmetrically di-substituted hydrazides) can form, especially if reaction conditions are not carefully controlled.[1]

  • Hydrolysis Products: The target compound, this compound, can undergo hydrolysis back to 4-isopropoxybenzoic acid, particularly in the presence of acid or base and water.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as ethanol or methanol, may also be present.

Q2: My initial product has precipitated, but it's not pure. What's the best first step for purification?

A2: For solid compounds like this compound, recrystallization is the most effective and widely used initial purification technique.[1][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] The ideal solvent will dissolve your product well at high temperatures but poorly at room or lower temperatures.[1][4]

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: Ethanol is frequently cited as a suitable solvent for recrystallizing benzohydrazide derivatives.[4][5] However, the optimal solvent or solvent system should be determined experimentally.

Solvent Selection Protocol:

  • Place a small amount of your crude product into several test tubes.

  • Add a small volume of a different test solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or water-alcohol mixtures) to each tube.[1]

  • Observe the solubility at room temperature. The ideal solvent should show low solubility.

  • Gently heat the tubes. The solvent should fully dissolve the compound at or near its boiling point.

  • Allow the solutions to cool slowly to room temperature, then in an ice bath.

  • The solvent that yields a high quantity of pure-looking crystals upon cooling is your best choice.

Q4: I'm seeing an oil form during recrystallization instead of crystals. What's happening and how can I fix it?

A4: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.[1]

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: The concentration of your compound may be too high. Add more hot solvent to ensure complete dissolution before cooling.[1]

  • Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which your compound is less soluble, or use a mixed-solvent system. For a mixed system, dissolve the compound in a minimal amount of a "good" solvent at high temperature, then slowly add a "poor" solvent (in which the compound is insoluble) until turbidity persists. Reheat to clarify and then cool slowly.

  • Slower Cooling: Allow the solution to cool more gradually to room temperature before moving it to an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can induce crystallization.[1]

  • Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.[1]

Q5: Recrystallization isn't improving the purity enough. What is the next step?

A5: If recrystallization fails to remove persistent impurities, column chromatography is the recommended next step.[1][4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (eluent) passes through it.[1][6]

Troubleshooting Guides

Guide 1: Recrystallization Workflow and Troubleshooting

This section provides a detailed protocol for recrystallization and common issues that may arise.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound and the minimum amount of your chosen hot recrystallization solvent (e.g., ethanol) required to fully dissolve it.[4]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and the activated charcoal (if used).[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of the solvent.

Recrystallization_Workflow

Troubleshooting Table: Recrystallization

IssuePotential CauseSolution
No Crystals Form Solution is not saturated; too much solvent was used.Boil off some of the solvent to increase the concentration and allow it to cool again.
The compound is highly soluble even at low temperatures.Change to a less polar solvent or use a mixed-solvent system.
Low Recovery Premature crystallization during hot filtration.Use a pre-warmed funnel and flask for the hot filtration step.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing.
Oiling Out The compound is melting before dissolving or precipitating as an oil.[1]Use a larger volume of solvent, a different solvent system, or cool the solution more slowly.[1]
Guide 2: Column Chromatography for High Purity

When high purity is essential and recrystallization is insufficient, column chromatography is the method of choice. It is particularly effective for removing impurities with polarities similar to the product.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.[1]

  • Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[1] For instance, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[1][4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[1]

Chromatography_Workflow

Q6: How do I confirm the purity of my final product?

A6: The purity of the final this compound should be confirmed using appropriate analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities.[][8] A reversed-phase C18 column is often suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired compound and identify impurities by the presence of unexpected peaks.[4][9] Absolute quantitative NMR (qNMR) can also be used for accurate purity determination.[10]

  • Melting Point: A sharp melting point that is consistent with literature values indicates high purity. Impurities typically broaden the melting point range and lower the melting temperature.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.[4]

References

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Oakwood Chemical. (n.d.). 4-Isopropoxy-benzoic acid hydrazide.
  • Reddit. (2023). Hydrazine hydrate removal by column chromatography.
  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • YouTube. (2021). column chromatography & purification of organic compounds.
  • Ibn AL-Haitham Journal For Pure and Applied Science. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • Chemical Methodologies. (n.d.). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives.
  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • PubChemLite. (n.d.). This compound (C10H14N2O2).
  • PubChemLite. (n.d.). 4-isopropoxybenzoic acid (C10H12O3).
  • Der Pharma Chemica. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • EGUsphere. (n.d.). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship.
  • ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [https://www.researchgate.
  • Google Patents. (n.d.). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • PubMed Central. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • MDPI. (n.d.). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers.
  • World Health Organization. (n.d.). Annex 4.
  • ResearchGate. (n.d.). Synthesis reaction of N'-benzylidene-4-hydroxybenzohydrazide derivatives.
  • PubMed. (2025). Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate.
  • Google Patents. (n.d.). CN112552292B - Method for synthesizing prucalopride impurity.
  • PubMed. (n.d.). Base-catalyzed Hydrolysis of 4-hydroperoxycyclophosphamide: Evidence for Iminocyclophosphamide as an Intermediate.

Sources

Technical Support Center: Synthesis of Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important class of compounds. Benzohydrazides are versatile building blocks in medicinal chemistry and materials science, but their synthesis can present several obstacles.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific experimental issues with detailed explanations and step-by-step protocols to overcome them.

Issue 1: Low Reaction Yield

A common frustration in the synthesis of benzohydrazides is a lower than expected yield. This can stem from multiple factors, from incomplete reactions to product loss during workup.[4][5]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction between the ester or acyl chloride and hydrazine hydrate may not have reached completion.

    • Optimization:

      • Reaction Time & Temperature: Prolong the reaction time or increase the temperature. For the common synthesis from a methyl or ethyl ester with hydrazine hydrate, refluxing for 2-6 hours is typical.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[4]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to significantly reduce reaction times (often to under 20 minutes) and improve yields compared to conventional heating.[3][6]

  • Purity of Reactants: Impurities in starting materials, especially the ester and hydrazine hydrate, can interfere with the reaction.[4]

    • Best Practices:

      • Use freshly distilled or high-purity reagents.

      • Ensure hydrazine hydrate has not been excessively exposed to air, as it can be oxidized.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material and lower yields.

    • Protocol: A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction to completion when starting from an ester.[3]

  • Product Loss During Work-up: Significant amounts of the desired benzohydrazide can be lost during extraction, washing, and recrystallization.[4]

    • Work-up Protocol:

      • After the reaction, cool the mixture to room temperature to allow the benzohydrazide to precipitate.[4]

      • Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[4]

      • For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures (e.g., ethanol).[4]

Issue 2: Formation of Impurities & Side Reactions

The appearance of unexpected spots on a TLC plate or extra peaks in analytical spectra often points to the formation of side products.

Common Side Products & Prevention:

  • Diacylhydrazines: This is a common byproduct, especially when using acyl chlorides as starting materials. It occurs when a second molecule of the acyl chloride reacts with the newly formed benzohydrazide.

    • Mechanism: The initial benzohydrazide product still possesses a nucleophilic -NH- group that can attack another electrophilic acyl chloride molecule.

    • Prevention:

      • Low-Temperature Acylation: When using acyl chlorides, perform the reaction at low temperatures (e.g., 0-5 °C) to control the reactivity.[6][7]

      • Slow Addition: Add the acyl chloride dropwise to the hydrazine solution to avoid localized high concentrations of the acylating agent.

  • Azine Formation: This occurs when the newly formed hydrazide reacts with a second equivalent of a carbonyl compound (if present as a starting material or impurity).[8]

    • Prevention: Use a slight excess of the hydrazine reagent (1.1-1.2 equivalents) and add the carbonyl compound slowly to the hydrazine solution.[8]

Issue 3: Purification Challenges

Obtaining a pure, crystalline product can be a significant hurdle.

Purification Methodologies:

  • Recrystallization: This is the most effective method for purifying solid benzohydrazides.[4]

    • Detailed Protocol:

      • Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol is commonly used).[4]

      • If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated.

      • Filter the hot solution to remove insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.[4]

    • System Selection: The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your specific benzohydrazide derivative. A common eluent system is a mixture of ethanol and chloroform.[4] Use TLC to determine the optimal solvent system and monitor the purity of the collected fractions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing substituted benzohydrazides?

A1: The most prevalent methods involve the reaction of hydrazine hydrate with either a substituted methyl or ethyl benzoate (an ester) or a substituted benzoyl chloride (an acyl chloride).[3][7] Direct synthesis from carboxylic acids is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or through continuous flow processes.[9][10]

Q2: How can I confirm the successful synthesis of my substituted benzohydrazide using spectroscopy?

A2: A combination of FT-IR and NMR spectroscopy is typically used for structural confirmation.[2]

  • FT-IR Spectroscopy: Look for the disappearance of the starting material's characteristic peaks (e.g., the broad O-H stretch of a carboxylic acid). Key signals for the benzohydrazide product include N-H stretching bands (often in the 3200-3400 cm⁻¹ region) and a C=O (amide) stretching band (typically around 1630-1660 cm⁻¹).[1][11]

  • ¹H NMR Spectroscopy: The presence of signals corresponding to the aromatic protons and the substituent protons is expected. Importantly, you should observe signals for the N-H protons, which often appear as broad singlets. For example, a singlet in the δ 11.8-11.9 ppm range can be assigned to the proton of the NH group adjacent to the carbonyl.[1]

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal is a key indicator, typically appearing around δ 161-162 ppm.[1][12]

Q3: My benzohydrazide appears to be unstable during storage. What are the best storage practices?

A3: Benzohydrazides can be susceptible to oxidation and hydrolysis.[8] To ensure long-term stability, store the purified, dry compound in a tightly sealed container, protected from light and air (preferably under an inert atmosphere like nitrogen or argon), and at a low temperature.[8]

Q4: What safety precautions should be taken when working with hydrazine and its derivatives?

A4: Hydrazine and its derivatives are often toxic and can be corrosive. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.[8]

Data & Workflow Visualizations

Table 1: Common Solvents for Benzohydrazide Synthesis & Recrystallization
SolventApplication in SynthesisApplication in RecrystallizationNotes
Ethanol Often used as a solvent for the reaction of esters with hydrazine hydrate.[3]A very common and effective solvent for recrystallization.[4]Good balance of solubility properties for many benzohydrazides.
Methanol Used in both conventional and continuous flow synthesis.[10][13]Can be used, but ethanol is often preferred.
Acetic Acid Can be used as a solvent for certain syntheses, such as from anhydrides.[14]Not typically used for recrystallization due to its reactive nature.Can lead to side reactions like acetylation.[15]
Dichloromethane Used in syntheses involving coupling agents like DCC.[9]Can be part of a co-solvent system for chromatography.
Tetrahydrofuran (THF) A common solvent for reactions involving acyl chlorides.[16]Not a primary choice for recrystallization.
Diagram 1: General Workflow for Benzohydrazide Synthesis

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization start_ester Substituted Benzoic Ester or Acyl Chloride reaction Reaction in Suitable Solvent (e.g., Ethanol) - Conventional Heating (Reflux) - Microwave Irradiation start_ester->reaction start_hydrazine Hydrazine Hydrate start_hydrazine->reaction workup Cooling & Precipitation Filtration Washing (Cold Water) reaction->workup Reaction Completion purification Recrystallization (e.g., from Ethanol) or Column Chromatography workup->purification Crude Product analysis Spectroscopic Analysis - FT-IR - ¹H & ¹³C NMR - Mass Spectrometry purification->analysis Purified Product final_product Pure Substituted Benzohydrazide analysis->final_product Structure Confirmed G start Low Yield Observed check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn No check_impurities Are there significant side products on TLC? check_tlc->check_impurities Yes action_rxn Action: - Increase reaction time/temp - Use microwave synthesis - Check reactant purity incomplete_rxn->action_rxn end Yield Improved action_rxn->end side_rxn Side Reactions Occurring check_impurities->side_rxn Yes check_workup Significant product loss during work-up/purification? check_impurities->check_workup No action_side_rxn Action: - Adjust temperature (cool for acyl chlorides) - Control stoichiometry - Slow addition of reagents side_rxn->action_side_rxn action_side_rxn->end loss_workup Product Loss check_workup->loss_workup Yes check_workup->end No action_workup Action: - Optimize precipitation conditions - Choose a better recrystallization solvent - Minimize transfer steps loss_workup->action_workup action_workup->end

Caption: A decision tree to systematically troubleshoot low yields in benzohydrazide synthesis.

References

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing.
  • Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. ResearchGate.
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Benzohydrazide. Solubility of Things.
  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.
  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. National Center for Biotechnology Information.
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Center for Biotechnology Information.
  • Benzoylhydrazine. National Center for Biotechnology Information.
  • Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. ResearchGate.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate.
  • Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Royal Society of Chemistry.
  • Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate.
  • Help with Low Yield Synthesis. Reddit.
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Royal Society of Chemistry.
  • Synthesis of hydrazides. Royal Society of Chemistry.

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Technical Support Center: 4-Isopropoxybenzohydrazide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-isopropoxybenzohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the purification of this important intermediate. Our goal is to provide you with in-depth, field-proven insights to diagnose and solve common crystallization problems, ensuring you achieve the desired purity, yield, and crystal form.

Troubleshooting Guide: From Oils to Crystals

This section addresses specific experimental roadblocks in a question-and-answer format, focusing on the causality behind each issue and providing robust, actionable solutions.

Q1: My this compound is "oiling out" during recrystallization instead of forming solid crystals. What is happening and how can I fix it?

A1: The "oiling out" phenomenon, or liquid-liquid phase separation, is a common challenge in crystallization, particularly with organic molecules that have flexible structures or residual impurities.[1][2] It occurs when the solute separates from the supersaturated solution as a liquid phase (an oil) instead of a solid crystalline lattice.[1] This typically happens for two primary reasons: the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture), or the kinetics of molecular arrangement into a crystal lattice are hindered.[1][3][4]

The oily phase often traps impurities and can solidify into an amorphous solid or a poorly defined crystalline mass, which compromises purification.[1]

  • Re-dissolve and Dilute: Reheat the entire mixture until the oil fully redissolves into a homogeneous solution. Add an additional 10-20% of the hot solvent to decrease the supersaturation level.[5] Allow the solution to cool much more slowly.

  • Lower the Dissolution Temperature: The boiling point of your chosen solvent may be higher than the melting point of your this compound, especially when impurities are present which can cause freezing-point depression.[3] Try using a larger volume of solvent and dissolving the compound at a temperature below its expected melting point.[6]

  • Change the Solvent System: This is the most robust solution.

    • Lower Boiling Point Solvent: Select a solvent with a lower boiling point.[6]

    • Mixed Solvent System (Good/Poor Solvent Pair): This is a highly effective technique. Dissolve the this compound in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone where it is highly soluble). Then, add a "poor" solvent (an anti-solvent like water or hexane, in which it is less soluble) dropwise to the hot solution until persistent cloudiness (turbidity) is observed. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[5] This method reduces the solubility of the compound more gradually as the solution cools.

  • Control Cooling Rate: Rapid cooling is a frequent cause of oiling out.

    • Slow Bench Cooling: Allow the flask to cool to room temperature on the benchtop, insulated from the cold surface with a cork ring or paper towels.[7]

    • Dewar Cooling: For even slower cooling, place the flask inside a larger beaker or a Dewar flask to create an insulating air jacket.

  • Seed the Solution: Introducing a seed crystal of pure this compound can provide a template for proper crystal lattice formation, bypassing the kinetic barrier to nucleation. Add a tiny, pure crystal when the solution is warm but no longer superheated.

  • Increase Purity: If significant impurities are suspected, they can lower the melting point and interfere with lattice formation.[3] Consider a preliminary purification step, such as a wash with a dilute acid or base to remove corresponding impurities, or a quick pass through a small plug of silica gel.[7]

Q2: I've followed the cooling protocol, but no crystals of this compound have formed. What should I do to induce crystallization?

A2: The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation. [6]

  • Induce Nucleation (Mechanical Methods):

    • Scratching: Use a glass rod to vigorously scratch the inside surface of the flask at the meniscus.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

    • Seed Crystals: As mentioned previously, adding a seed crystal is one of the most reliable methods to initiate crystallization.[7]

    • Ultrasound: In some cases, placing the flask in an ultrasonic bath for a short period can induce nucleation.

  • Increase Supersaturation:

    • Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent to increase the solute concentration.[7] Be careful not to reduce the volume too drastically, as this can lead to rapid crashing out or oiling. Cool the solution again.

    • Add an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (a "poor" solvent) dropwise at room temperature until turbidity appears, then add a drop of the primary solvent to clarify and wait.

    • Lower the Temperature: If crystals haven't formed at room temperature, move the flask to an ice bath (0°C) or even a freezer (-20°C) to further decrease solubility.[8]

The following diagram outlines a logical workflow for troubleshooting crystal formation issues.

G start Cooled Solution - No Crystals scratch Scratch inner surface of the flask start->scratch Try first crystals_form Crystals Form! scratch->crystals_form Success no_crystals1 Still No Crystals scratch->no_crystals1 No success seed Add a seed crystal of pure compound seed->crystals_form Success seed->no_crystals1 No success ultrasound Use ultrasonic bath ultrasound->crystals_form Success ultrasound->no_crystals1 No success no_crystals1->seed Try next no_crystals1->ultrasound Alternative increase_super Increase Supersaturation no_crystals1->increase_super If all fail reduce_solvent Reheat and reduce solvent volume increase_super->reduce_solvent add_antisolvent Add anti-solvent dropwise increase_super->add_antisolvent lower_temp Cool to lower T (e.g., 0°C or -20°C) increase_super->lower_temp reduce_solvent->crystals_form Success no_crystals2 Still No Crystals reduce_solvent->no_crystals2 add_antisolvent->crystals_form Success add_antisolvent->no_crystals2 lower_temp->crystals_form Success lower_temp->no_crystals2 reassess Re-evaluate solvent choice. Consult Solvent Selection Guide. no_crystals2->reassess

Caption: Troubleshooting workflow for inducing crystallization.
Q3: My crystallization yield is very low. How can I improve the recovery of this compound?

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor. This can result from several factors in the experimental setup. [5]

  • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent. While you need enough to dissolve the compound when hot, using a large excess will keep more of it soluble when cold. Aim to use the minimum amount of hot solvent required for complete dissolution.[5]

  • Ensure Complete Crystallization:

    • Sufficient Cooling Time: Allow adequate time for the crystallization process to complete. Rushing the cooling or filtration can leave a significant amount of product in solution.

    • Ice Bath: Once the flask has slowly cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[5]

  • Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, your product can crystallize prematurely on the filter paper and in the funnel stem. To prevent this, use a pre-heated filter funnel and flask, and keep the solution at or near its boiling point during filtration.

  • Washing Loss: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[5] Using room temperature or warm solvent will redissolve some of your purified product.

  • Check the Mother Liquor: After filtration, you can test the mother liquor for remaining product. Evaporate a small sample of the filtrate; a significant solid residue indicates that recovery was incomplete. You may be able to obtain a "second crop" of crystals by reducing the volume of the mother liquor and re-cooling, though this crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Aromatic hydrazides, due to the presence of both polar (-CONHNH2) and non-polar (benzene ring, isopropoxy group) moieties, often recrystallize well from polar protic solvents or mixtures.

Without established data for this specific molecule, a systematic solvent screening is the most rigorous approach.

  • Preparation: Place a small amount (e.g., 20-30 mg) of crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, stirring after each drop. A good candidate solvent will not dissolve the compound readily at room temperature.

  • Hot Solubility Test: Take the tubes with undissolved solid and gently heat them in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely at an elevated temperature.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. The best solvent will produce a large quantity of crystalline solid upon cooling.

  • Evaluate and Select: Based on the results, select the single solvent or mixed-solvent pair that provides the best recovery and crystal quality.

Use a table like the one below to record your observations and make an informed decision.

SolventSolubility at RT (25°C)Solubility when HotCrystal Formation on CoolingNotes / Crystal Quality
WaterInsolubleSparingly soluble
EthanolSparingly solubleVery soluble
AcetoneSolubleVery solubleLikely a poor choice
Ethyl AcetateSparingly solubleSoluble
TolueneInsolubleSoluble
HexaneInsolubleInsolubleGood as an anti-solvent
Ethanol/WaterTest as a pairDissolve in hot EtOHAdd H2O until turbidOften a good choice
Toluene/HexaneTest as a pairDissolve in hot TolueneAdd Hexane until turbidFor less polar compounds
Q2: The color of my crystals is off-white or yellowish. How can I obtain a pure white product?

A2: A persistent color in your recrystallized product indicates the presence of colored, highly conjugated impurities that co-crystallize with your compound.

  • Dissolve: Dissolve the impure this compound in the minimum amount of a suitable hot recrystallization solvent.

  • Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (no more than 1-2% of the solute's weight) to the hot solution.

  • Reheat and Swirl: Gently swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Pre-heat a filter funnel (with fluted filter paper) and a receiving flask. Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallize: Allow the clear, colorless filtrate to cool slowly as you would in a normal recrystallization.

Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.

Q3: Could my this compound exist in different polymorphic forms? What are the implications?

A3: Yes, polymorphism is a common phenomenon in pharmaceutical molecules and is certainly possible for this compound. Polymorphs are different crystalline arrangements of the same molecule, and they can have different physical properties such as melting point, solubility, stability, and crystal shape.[9][10]

Implications for Researchers:

  • Inconsistent Results: Uncontrolled crystallization conditions can lead to the formation of different polymorphs between batches, causing variations in melting points or dissolution behavior in subsequent experiments.

  • Downstream Processing: Different crystal habits (e.g., needles vs. plates) can affect filtration and drying characteristics.

  • Drug Development: For drug development professionals, controlling polymorphism is critical as it directly impacts bioavailability and regulatory approval.

How to Mitigate Polymorphism Risk:

  • Consistency is Key: Use a consistent and well-documented crystallization protocol (solvent, cooling rate, agitation).

  • Characterization: If you observe batch-to-batch inconsistencies, use analytical techniques like Differential Scanning Calorimetry (DSC) to check for different melting points or Powder X-Ray Diffraction (PXRD) to identify different crystal structures.

  • Seeding: Using seed crystals of the desired polymorph can help ensure that the same form is consistently produced.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of N-phenylhydrazine-1,2-dicarboxamide and its Analogs.
  • Fedorov, V. A., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667.
  • BenchChem. (n.d.). Troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Kuhn, S., et al. (n.d.). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. AIChE.
  • Bobbitt, J. M., et al. (2024, April 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
  • Scilit. (n.d.). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure.
  • University of Geneva. (n.d.). Guide for crystallization.
  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • Hu, Y., et al. (2025, June 27). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Journal of Pharmaceutical Sciences, 11(1).
  • Royal Society of Chemistry. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.

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degradation of 4-Isopropoxybenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists, researchers, and drug development professionals working with 4-Isopropoxybenzohydrazide. As Senior Application Scientists, we understand the nuances of experimental work and the challenges that can arise. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter regarding the degradation of this compound in solution. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs) on General Stability & Handling

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: The degradation of this compound in solution is primarily influenced by three main mechanisms:

  • Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic conditions.[1][2][3]

  • Oxidation: Like many hydrazines, this compound can be susceptible to oxidation, potentially initiated by dissolved oxygen, trace metal ion contaminants, or reactive oxygen species.[4][5]

  • Photodegradation: Aromatic compounds, including benzohydrazide derivatives, can absorb UV or even visible light, leading to photochemical reactions and degradation.[6][7]

Q2: How should I prepare and store my stock solutions of this compound to ensure maximum stability?

A2: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, or Ethanol). If aqueous buffers are required for your experiment, prepare the aqueous dilution immediately before use.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light.[6]

Q3: I'm dissolving the compound in an aqueous buffer for my assay. What pH should I use?

A3: The pH of your aqueous solution is critical. Hydrazides are generally most stable at a neutral or slightly alkaline pH (around 7.4).[1][9] Acidic conditions (pH < 6) will catalyze hydrolysis of the hydrazide bond, leading to rapid degradation.[2][3] Unless your experimental goal is to study this degradation, maintain a pH of 7.0-8.0.

Part 2: Troubleshooting Degradation in Experiments

This section is designed to help you diagnose and solve unexpected degradation of this compound during your experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

Q: My HPLC analysis shows that my compound is degrading rapidly after being diluted in my pH 7.4 phosphate buffer. What's going on?

A: While pH 7.4 is generally ideal, rapid degradation could still occur due to other factors. Here is a troubleshooting workflow to diagnose the issue.

G start Unexpected Degradation at pH 7.4 check_pH Verify Final pH of Solution (Is it truly 7.4 after adding compound?) start->check_pH check_buffer Investigate Buffer Components (Any catalytic species? e.g., metal ions) start->check_buffer check_oxidation Suspect Oxidation (Solution exposed to air for long?) start->check_oxidation check_light Suspect Photodegradation (Was experiment run under bright light?) start->check_light sol_pH Solution: Adjust pH carefully. Use freshly prepared, high-purity buffer. check_pH->sol_pH If pH is off sol_buffer Solution: Use metal-free (chelex-treated) water/buffer. Evaluate different buffer systems. check_buffer->sol_buffer If buffer is suspect sol_oxidation Solution: Degas buffer before use. Work under inert atmosphere (N2/Ar). Add antioxidant (use with caution). check_oxidation->sol_oxidation If oxidation is likely sol_light Solution: Protect experiment from light. Use amber tubes or cover with foil. check_light->sol_light If light exposure occurred

Caption: Troubleshooting workflow for unexpected degradation.

Causality Explained:

  • pH Verification: Although the buffer is prepared at pH 7.4, dissolving a compound, especially at high concentrations, can slightly alter the final pH. A small drop into a more acidic range can be enough to accelerate hydrolysis.[2]

  • Buffer Components: Buffers are not always inert. Phosphate buffers can sometimes contain trace metal impurities from the salts used to prepare them. Transition metals are known catalysts for the decomposition of hydrazine derivatives.[4]

  • Oxidation: Dissolved oxygen in aqueous buffers is a common culprit for oxidizing sensitive functional groups. The rate of oxidation can be influenced by temperature and exposure to air.

  • Photodegradation: Standard laboratory lighting can be sufficient to induce photodegradation over the course of a multi-hour experiment, especially for aromatic compounds that absorb in the UV-visible spectrum.[7]

Issue 2: Appearance of New Peaks in Chromatogram During Analysis

Q: I'm running a time-course experiment. Over time, I see the peak for this compound decrease, and one or more new peaks appear. How can I identify the degradation pathway?

A: The appearance of new, related peaks is a classic sign of degradation. To identify the pathway, you should perform a Forced Degradation Study . This involves subjecting the compound to stress conditions to intentionally generate degradation products, which can then be characterized.[10][11] International Council for Harmonisation (ICH) guidelines provide a framework for such studies.[10][12]

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway TargetedPotential Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°C, several hoursHydrolysis4-Isopropoxybenzoic acid and Hydrazine
Base Hydrolysis 0.1 M NaOH, 60°C, several hoursHydrolysis4-Isopropoxybenzoic acid and Hydrazine
Oxidation 3% H₂O₂, Room Temp, several hoursOxidationOxidized derivatives (e.g., N-oxides, dimers)
Photolysis UV light (e.g., 254/365 nm) or high-intensity visible light, in solutionPhotodegradationVarious photoproducts, potentially complex
Thermal 80°C, in solid state and solutionThermolysisVarious, often overlaps with other pathways

By comparing the retention times of the unknown peaks in your experiment to those generated in the forced degradation study, you can tentatively identify the degradation pathway. For definitive structural confirmation, analysis of the degradants by LC-MS/MS is recommended.[11][13][14]

G cluster_pathways Degradation Pathways Parent This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Parent->Hydrolysis Oxidation Oxidation ([O]) Parent->Oxidation Photolysis Photolysis (hν) Parent->Photolysis Prod_Hydro 4-Isopropoxybenzoic Acid + Hydrazine Hydrolysis->Prod_Hydro Prod_Oxid Oxidized Products Oxidation->Prod_Oxid Prod_Photo Photoproducts Photolysis->Prod_Photo

Caption: Primary degradation pathways for this compound.

Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study for this compound

This protocol is a self-validating system to assess the stability of your compound and identify potential degradation products.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or other appropriate modifier for HPLC)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV/PDA detector

  • pH meter

  • Photostability chamber (or UV lamp)

  • Amber and clear HPLC vials

Workflow Diagram:

G cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis: Add 0.1 M HCl, heat 60°C prep->acid base Base Hydrolysis: Add 0.1 M NaOH, heat 60°C prep->base oxid Oxidation: Add 3% H₂O₂, RT prep->oxid photo Photolysis: Expose to UV light, RT prep->photo control Control: Dilute with 50:50 ACN:H₂O, RT, dark prep->control sampling Take Aliquots at t=0, 2, 4, 8, 24h (Neutralize acid/base samples) acid->sampling base->sampling oxid->sampling photo->sampling control->sampling analysis Analyze all samples by Stability-Indicating HPLC Method sampling->analysis

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in ACN.

  • Control Sample: In an amber HPLC vial, mix 100 µL of the stock solution with 900 µL of a 50:50 ACN:water mixture. This is your time-zero and control sample. Store it protected from light at 4°C.

  • Acid Hydrolysis:

    • In a vial, mix 100 µL of stock solution with 900 µL of 0.1 M HCl.

    • Place the vial in a heating block at 60°C.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, and immediately neutralize it with an equimolar amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • In a vial, mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.

    • Place the vial in a heating block at 60°C.

    • At specified time points, withdraw an aliquot and neutralize it with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • In an amber vial, mix 100 µL of stock solution with 900 µL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Take aliquots at specified time points for analysis.

  • Photodegradation:

    • In a clear glass vial, mix 100 µL of stock solution with 900 µL of a 50:50 ACN:water mixture.

    • Place the vial in a photostability chamber or at a controlled distance from a UV lamp.

    • Simultaneously, prepare an identical "dark control" sample by wrapping the vial in aluminum foil and placing it next to the photolysis sample.

    • Take aliquots from both vials at specified time points for analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation products and common solvent peaks.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new products.

References
  • A Comparative Guide to the Stability of Hydrazones for Researchers and Drug Development Professionals. Benchchem.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Georgieva, M. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE.
  • Lesellier, E., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 170, 265-275. [Link]
  • British Health and Safety Executive. (2001). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 5(4), 433-437. [Link]
  • Selvita. Stability Studies. Selvita. [Link]
  • Klick, S., et al. (2005). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Kumar, S., & Saini, P. (2019). Stability testing of new pharmaceutical drug products. Indo American Journal of Pharmaceutical Sciences, 6(5), 9578-9586. [Link]
  • GAVRILESCU, M., & DEMERCIU, D. (2018). Degradation of Carbamazepine from Aqueous Solutions via TiO 2 -Assisted Photo Catalyze. Revista de Chimie, 69(11), 3051-3058. [Link]
  • Kurmi, M., et al. (2017). Analytical method development, identification, and characterization of stress degradation products of idelalisib by ultrahigh-performance liquid chromatography...
  • Marquez, F. M., et al. (2018). Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs.
  • Tahir, M., et al. (2020). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • European Medicines Agency. (2003).
  • GMP SOP. Stability testing overview for Pharmaceutical products. GMP SOP. [Link]
  • Pimentel, L. S., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]
  • Hrubá, K., et al. (2020). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO 2.
  • Rao, A. V., & Sravan, B. (2015). Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1195-1210. [Link]
  • Gu, Y., et al. (2014). Photodegradation of the Benzotriazine 1,4-Di-N-Oxide Hypoxia-Activated Prodrug SN30000 in Aqueous Solution. Journal of Pharmaceutical Sciences, 103(11), 3569-3576. [Link]
  • Kaczmarek, A. M., & Radecka, H. (2016). Photodegradation of Butyl 4-Hydroxybenzoate in the Presence of Peroxides and Mediated by Dissolved Organic Matter. Water, Air, & Soil Pollution, 227(8), 268. [Link]
  • Cháirez-Ramírez, M. H., et al. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Pharmaceutical Research, 21(3), 428-435. [Link]
  • Ludeman, S. B., et al. (1986). Base-catalyzed Hydrolysis of 4-hydroperoxycyclophosphamide: Evidence for Iminocyclophosphamide as an Intermediate. Journal of Medicinal Chemistry, 29(5), 716-727. [Link]
  • Jain, D., & Basniwal, P. K. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 2-10. [Link]
  • Gu, Y., et al. (2014). Photodegradation of the Benzotriazine 1,4-Di-N-oxide Hypoxia-Activated Prodrug SN30000 in Aqueous Solution. Journal of Pharmaceutical Sciences, 103(11), 3569-3576. [Link]
  • ChemProfJH. (2015). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. YouTube. [Link]
  • Li, Y., et al. (2017). [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. Sheng Wu Gong Cheng Xue Bao, 33(8), 1335-1343. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 4-Isopropoxybenzohydrazide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Isopropoxybenzohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges frequently encountered with benzohydrazide derivatives in aqueous assay environments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the reliable and reproducible use of this compound in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: I observed a cloudy precipitate in my assay plate immediately after adding this compound. What is the primary cause?

A: This is a classic sign of a compound exceeding its aqueous solubility limit. This compound, like many organic small molecules, has inherently low solubility in water-based buffers. The precipitation is often triggered by "solvent shock," a phenomenon that occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous medium, causing it to crash out of solution.[1][2]

Q2: My stock solution of this compound in 100% DMSO is perfectly clear. Why does it precipitate in the final assay buffer?

A: A clear stock solution in a strong organic solvent does not guarantee solubility in the final aqueous buffer. The dramatic shift in solvent polarity from 100% DMSO to >99% aqueous buffer drastically reduces the compound's solubility.[2] The final concentration in the assay, even if low, may be well above the compound's thermodynamic solubility limit in that specific aqueous environment.

Q3: What is the maximum recommended final concentration of DMSO for my assay?

A: While there is no universal rule, a final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard for cell-based assays to minimize solvent-induced artifacts.[3] Concentrations above 1% can lead to cytotoxicity or off-target effects, confounding your results.[4][5] It is critical to empirically determine the tolerance of your specific assay system (e.g., cells, enzymes) to the solvent and to maintain a consistent final DMSO concentration across all wells, including controls.[2]

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A: Absolutely. The hydrazide functional group is ionizable, meaning its charge state can change with pH.[6][7] The solubility of such compounds is often highly dependent on the pH of the solution.[8][9] Adjusting the buffer pH may increase solubility by favoring the more soluble, ionized form of the molecule. A pH-solubility profile should be determined to identify the optimal pH range for your experiments.[10]

Section 2: Systematic Troubleshooting Guide

When encountering precipitation, a systematic approach is crucial. Follow this guide to diagnose and resolve the issue.

Observation Table: Common Precipitation Scenarios
ObservationPotential CauseRecommended First Action
Immediate, widespread precipitation in all wells upon compound addition.Final concentration exceeds kinetic solubility; severe "solvent shock".[11]Decrease the final assay concentration. Implement a serial dilution protocol instead of a single large dilution.[1]
Precipitation over time during incubation (e.g., at 37°C).Compound has poor thermodynamic solubility or is unstable in the buffer at that temperature.Assess compound stability in the assay buffer over time. Consider pre-warming solutions to the incubation temperature before compound addition.[1]
Precipitation only at the highest concentrations of a dose-response curve.Highest concentrations are above the compound's solubility limit in the final assay buffer.Determine the maximum soluble concentration and work below this limit. Use data from precipitating concentrations with caution, as the effective concentration is unknown.
Inconsistent or random precipitation across the plate.Poor mixing, pipetting errors, or issues with specific buffer components (e.g., serum proteins).Ensure thorough but gentle mixing after compound addition. Test solubility in buffer with and without serum or other potentially interacting components.[2]
Visual Workflow: A Decision Tree for Solubility Enhancement

This diagram outlines a logical path for troubleshooting and resolving solubility issues with this compound.

G start Precipitation Observed in Assay check_conc Is Final Concentration Too High? start->check_conc reduce_conc Reduce Concentration & Determine Max Soluble Conc. check_conc->reduce_conc Yes check_dilution Is Dilution Method Causing 'Solvent Shock'? check_conc->check_dilution No success Problem Solved: Proceed with Assay reduce_conc->success serial_dilution Implement Serial Dilution Protocol (See Protocol 1) check_dilution->serial_dilution Yes check_buffer Is Buffer Composition the Issue? check_dilution->check_buffer No serial_dilution->success adjust_ph Adjust Buffer pH (Test pH 5.0-8.0) check_buffer->adjust_ph use_cosolvent Add Co-solvent (e.g., PEG, Ethanol) check_buffer->use_cosolvent use_excipient Use Solubilizing Excipient (e.g., Cyclodextrin) check_buffer->use_excipient validate_assay Validate Assay Compatibility (See Protocol 2) adjust_ph->validate_assay use_cosolvent->validate_assay use_excipient->validate_assay validate_assay->success G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis process_node process_node data_node data_node result_node result_node plate_cells 1. Plate Cells in 96-Well Plate prep_dilutions 2. Prepare Co-solvent Serial Dilutions in Medium plate_cells->prep_dilutions treat_cells 3. Treat Cells with Dilutions prep_dilutions->treat_cells incubate 4. Incubate for Assay Duration treat_cells->incubate viability_assay 5. Perform Viability Assay (MTS/MTT) incubate->viability_assay plot_data 6. Plot Viability vs. Co-solvent Concentration viability_assay->plot_data determine_max 7. Determine Max Tolerated Concentration (>90% Viability) plot_data->determine_max

Caption: Experimental workflow for co-solvent tolerance testing.

Section 4: Advanced Solubilization Strategies

If basic troubleshooting is insufficient, these advanced strategies can be employed.

Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. [12]* Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycols (PEGs, e.g., PEG-400), Propylene Glycol (PG).

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for a lipophilic compound to remain dissolved. [13]* Implementation: Prepare your assay buffer with a pre-determined, fixed percentage of the co-solvent that is tolerated by your assay (see Protocol 2). Dissolve the compound stock into this mixed-solvent system.

pH Adjustment

For ionizable compounds like this compound, altering the pH can significantly impact solubility. [14]* Mechanism: The hydrazide group can be protonated under acidic conditions. By adjusting the pH of the buffer away from the compound's pI (isoelectric point), you increase the population of the charged (and typically more water-soluble) species. [9]* Implementation: Prepare a series of buffers at different pH values (e.g., from 6.0 to 8.0 in 0.5 unit increments). Determine the solubility of this compound in each buffer to find the optimal pH for your assay, ensuring the chosen pH is also compatible with your biological system.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes. [15]* Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. The lipophilic this compound molecule can partition into this cavity, with the entire complex remaining soluble in water. [16]* Common Types: β-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used. [17]* Implementation: Prepare stock solutions of the compound directly in an aqueous solution containing a molar excess of cyclodextrin. This is often done by stirring or sonicating the mixture to facilitate complex formation.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH.
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • N'-(3-hydroxy-1,3-dimethyl-butyl)benzohydrazide | Solubility of Things. (n.d.). Solubility of Things.
  • Benzohydrazide - Solubility of Things. (n.d.). Solubility of Things.
  • What effects does DMSO have on cell assays? (n.d.). Quora.
  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025, November 24). Illumina.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy.
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.). ResearchGate.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Benzoylhydrazine | C7H8N2O. (n.d.). PubChem - NIH.
  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). PMC - NIH.
  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage.
  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. (n.d.). ResearchGate.
  • 4-Isopropoxybenzaldehyde | C10H12O2. (n.d.). PubChem - NIH.
  • This compound (C10H14N2O2). (n.d.). PubChemLite.
  • ph-sensitive hydrazone bond: Topics by Science.gov. (n.d.). Science.gov.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PMC - NIH.
  • The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
  • Physicochemical descriptors in property-based drug design. (n.d.). PubMed.
  • Annex 4. (n.d.). World Health Organization (WHO).

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Technical Support Center: Optimization of Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing hydrazides?

Hydrazides are typically synthesized through the nucleophilic acyl substitution of a carboxylic acid derivative with hydrazine or its derivatives.[1] The most common starting materials are:

  • Esters: Reacting an ester (typically a methyl or ethyl ester for best results) with hydrazine hydrate is one of the most widely used methods.[2] This reaction, known as hydrazinolysis, is often carried out by refluxing the reagents in a suitable solvent like ethanol.[2][3]

  • Carboxylic Acids: Direct reaction with hydrazine can be achieved using coupling agents. The dicyclohexylcarbodiimide (DCC) method, often with an additive like 1-hydroxybenzotriazole (HOBt), is effective for a mild conversion, which is particularly useful for preparing peptide hydrazides.[4][5] This approach avoids side reactions often seen in harsher methods.[5]

  • Acyl Chlorides and Anhydrides: These highly reactive starting materials react vigorously with hydrazine.[4] The reaction must be carefully controlled, often by adding the acylating agent dropwise at low temperatures to a solution of excess hydrazine.[4][6]

Q2: Why is it standard practice to use a large excess of hydrazine hydrate?

Using a significant molar excess of hydrazine hydrate is a critical strategy to prevent the formation of the major byproduct: the symmetrically di-substituted hydrazide, also known as a diacylhydrazide.[6]

  • Causality: The newly formed hydrazide product is still nucleophilic and can react with another molecule of the starting material (e.g., the ester or acyl chloride). By ensuring a high concentration of hydrazine hydrate, you statistically favor the reaction of the starting material with hydrazine rather than with the product hydrazide. Ratios of ester to hydrazine from 1:5 to 1:20 have been reported to be effective.[6]

Q3: What are the best solvents for hydrazide synthesis?

The ideal solvent should dissolve both the starting material (e.g., ester) and the hydrazine hydrate.[6]

  • Common Choices: Alcohols such as ethanol and methanol are the most frequently used solvents.[2][6] They are effective at dissolving a wide range of substrates and are compatible with the typical reflux temperatures required for the reaction.

  • Alternative Solvents: For specific applications, other solvents like tetrahydrofuran (THF) or dichloromethane (for DCC coupling reactions) may be employed.[2][4] In some cases, solvent-free conditions using grinding techniques have also been reported.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Yield
Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration, often stemming from one or more of the following factors.[6] A systematic approach is key to diagnosis.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. For reactions involving esters, refluxing for several hours is common.[6][7] The most reliable way to determine the optimal reaction time is to monitor its progress using Thin Layer Chromatography (TLC).[6]

  • Purity of Starting Materials: Impurities in your reagents can inhibit or interfere with the reaction.

    • Solution: Always use high-purity starting materials.[6] If you suspect contamination, purify your ester, carboxylic acid, or other starting materials before use. Ensure your hydrazine hydrate has not degraded.

  • Poor Solubility: If the starting material is not sufficiently soluble in the chosen solvent, the reaction rate will be severely limited.

    • Solution: Select a solvent in which both reactants are soluble.[6] If a single solvent is not effective, a solvent mixture might be necessary.

  • Product Loss During Work-up: Significant amounts of product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize your purification procedures. If your hydrazide has some water solubility, minimize aqueous washes or perform a back-extraction of the aqueous layers. Ensure your recrystallization solvent and volume are optimized to prevent product loss.

G start Low Yield Encountered check_completion Is the reaction complete? (Check via TLC) start->check_completion check_purity Are starting materials pure? check_completion->check_purity Yes increase_time_temp Increase reaction time/temperature. check_completion->increase_time_temp No check_solubility Is the starting material soluble? check_purity->check_solubility Yes purify_reagents Purify starting materials. check_purity->purify_reagents No check_workup Is product lost during workup? check_solubility->check_workup Yes change_solvent Choose a better solvent system. check_solubility->change_solvent No optimize_purification Optimize extraction and recrystallization steps. check_workup->optimize_purification Yes

Caption: Troubleshooting logic for low hydrazide synthesis yields.
Problem: Product Impurity
Q5: I've isolated my product, but it's impure. What are the most common byproducts?

The primary impurities are typically unreacted starting materials and byproducts from side reactions.[8] The most common are:

  • Symmetrically Di-substituted Hydrazide (Diacylhydrazide): This is the most prevalent byproduct, formed when the hydrazide product reacts with another molecule of the acylating agent.[6]

  • Unreacted Starting Materials: Residual ester, acyl chloride, or carboxylic acid is common if the reaction did not go to completion.[8]

  • Hydrazones: If your starting materials or solvents are contaminated with aldehydes or ketones, hydrazones can form as byproducts.[8]

G cluster_0 Reaction Pathways Ester Ester (R-COOR') Product Desired Hydrazide (R-CONH-NH2) Ester->Product + Hydrazine (Desired Path) Hydrazine Hydrazine (NH2-NH2) Hydrazine->Product Byproduct Diacylhydrazide (R-CONH-NHCO-R) Product->Byproduct + Ester (Side Reaction)

Caption: Formation of the desired hydrazide and the common diacylhydrazide byproduct.
Q6: My NMR/IR spectra show unexpected signals. How can I identify the impurities?

Spectroscopic analysis is key to identifying contaminants.[6]

  • IR Spectroscopy:

    • A broad O-H stretch (around 3000 cm⁻¹) may indicate unreacted carboxylic acid.[6]

    • The absence of the characteristic N-H stretches (typically two bands around 3200-3400 cm⁻¹) and the hydrazide C=O stretch (~1640-1680 cm⁻¹) would suggest the reaction failed.

  • NMR Spectroscopy:

    • Signals corresponding to your starting ester (e.g., a singlet for a methyl ester around 3.7 ppm) or carboxylic acid can confirm their presence.

    • The diacylhydrazide byproduct will have a distinct set of signals, often with a downfield shift for the NH protons compared to the product hydrazide, and it will lack the -NH2 protons.

Quantitative Data Summary

The choice of reaction conditions depends heavily on the starting material. The following table summarizes typical conditions to maximize yield and minimize byproducts.

Starting MaterialKey ReagentsTypical SolventTemperatureKey Optimization Strategy
Ester Hydrazine HydrateEthanol or MethanolRefluxUse a large excess (5-20 eq.) of hydrazine hydrate to prevent diacylhydrazide formation.[6]
Carboxylic Acid Hydrazine, DCC, HOBtDichloromethane or THF0°C to Room TempAdd DCC solution dropwise at 0°C to control the exothermic reaction and minimize side products.[5][6]
Acyl Chloride Hydrazine HydrateDiethyl Ether or HexaneLow Temperature (e.g., 0°C)Add the acyl chloride slowly to a cooled, stirred solution of excess hydrazine to manage the highly vigorous reaction.[4][6]
Amide (enzymatic) Hydrazine Dihydrochloride, AmidaseSolvent-free20-40°COptimize pH, enzyme concentration, and temperature using Response Surface Methodology (RSM) for biocatalytic processes.[9][10][11]

Experimental Protocols

Protocol 1: General Synthesis from an Ester (Hydrazinolysis)

This protocol describes a common method for preparing a hydrazide from its corresponding ethyl or methyl ester.[2][3]

Materials:

  • Ester (1 equivalent)

  • Hydrazine Hydrate (98-100%, 10 equivalents)

  • Ethanol (or Methanol)

Procedure:

  • Dissolve the ester in a minimal amount of absolute ethanol in a round-bottom flask equipped with a condenser.

  • Add hydrazine hydrate (10 eq.) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting ester spot has completely disappeared (typically 2-8 hours).[2]

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after adding cold water. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and a non-polar solvent like n-hexane to remove impurities.[12]

  • Purify the crude product by recrystallization.[8]

Protocol 2: Synthesis from a Carboxylic Acid using DCC/HOBt

This is a mild procedure for preparing hydrazides, especially useful for sensitive substrates like protected peptides.[5][6]

Materials:

  • Carboxylic Acid (1 equivalent)

  • Hydrazine (1 equivalent)

  • 1-Hydroxybenzotriazole (HOBt) (1 equivalent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1 equivalent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the carboxylic acid in anhydrous DCM or THF in a round-bottom flask.

  • Add HOBt and hydrazine to the solution.

  • Cool the mixture in an ice bath (0°C).

  • In a separate flask, dissolve DCC in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.[6]

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization or column chromatography.[6]

G cluster_workflow General Experimental Workflow start Dissolve Starting Material & Reagents in Solvent react Run Reaction (Heat/Stir as required) start->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Work-up (Quench, Extract, Wash) monitor->workup Complete isolate Isolate Crude Product (Evaporation/Precipitation) workup->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize

Caption: A general experimental workflow for hydrazide synthesis and purification.

Purification and Characterization

Q7: What is the best way to purify my crude hydrazide?

Recrystallization and column chromatography are the most effective and widely used techniques for purifying solid hydrazide compounds.[6][8]

  • Recrystallization: This method relies on the difference in solubility between the hydrazide and its impurities in a specific solvent. The ideal solvent dissolves the hydrazide poorly at room temperature but well at elevated temperatures.[8] Ethanol is a common and effective choice.

    • Troubleshooting "Oiling Out": If the compound precipitates as an oil instead of crystals, it may be melting before dissolving. Try using a larger volume of solvent or a different solvent system.[8] Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be effective.[8]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel).[8] It is very effective for removing impurities with polarities different from the desired product.

References

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology.
  • Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Benchchem.
  • Optimization of Reaction Conditions for Enzymatic Synthesis of Palm Fatty Hydrazides Using Response Surface Methodology. PubMed.
  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed.
  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Benchchem.
  • Strategies to prevent byproduct formation during hydrazide synthesis. Benchchem.
  • Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing.
  • Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-b
  • How can I combine hydrazine derivative and ester?
  • Optimization of reaction conditions for enzymatic synthesis of palm fatty hydrazides using response surface methodology. J-Stage.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central.
  • Method of synthesizing hydrazine compounds carboxylic acids.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • How to remove impurity
  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 4-Isopropoxybenzohydrazide. It provides in-depth technical support, addressing common challenges and frequently asked questions encountered during laboratory-scale synthesis and pilot-scale ramp-up. Our focus is on providing causal explanations for experimental choices to ensure robust, scalable, and reproducible outcomes.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step sequence starting from the readily available methyl 4-hydroxybenzoate. The first step involves an etherification to install the isopropoxy group, followed by hydrazinolysis of the methyl ester.

Synthesis_Pathway A Methyl 4-hydroxybenzoate B Methyl 4-isopropoxybenzoate A->B  Williamson Ether Synthesis  (2-Bromopropane, K2CO3, DMF) C This compound B->C  Hydrazinolysis  (Hydrazine Hydrate, Ethanol)

Caption: Overall synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the synthesis, providing quick and actionable answers.

Part A: Synthesis of Methyl 4-isopropoxybenzoate (Intermediate)

Q1: What are the most critical parameters for the Williamson ether synthesis step?

A: The most critical parameters are ensuring anhydrous (water-free) conditions and selecting an appropriate base and solvent. Water can consume the base and lead to side reactions. Potassium carbonate (K₂CO₃) is a common and effective base. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is preferred as it effectively dissolves the reactants and facilitates the Sₙ2 reaction. Temperature control is also key; running the reaction at a moderate temperature (e.g., 80-90 °C) ensures a reasonable reaction rate without significant byproduct formation.

Q2: My etherification reaction is sluggish or incomplete. What should I check?

A: Several factors could be at play:

  • Purity of Reagents: Ensure your methyl 4-hydroxybenzoate is dry and your solvent is anhydrous.

  • Base Strength & Quantity: While K₂CO₃ is standard, a stronger base like cesium carbonate (Cs₂CO₃) can be used if reactivity is low. Ensure you are using at least 2.0 equivalents of the base to drive the reaction to completion.

  • Phase Transfer Catalyst: For scale-up operations where solubility might be an issue, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.

Q3: How do I efficiently remove the DMF solvent after the reaction, especially at a larger scale?

A: Removing DMF can be challenging due to its high boiling point. At scale, a simple rotary evaporator may be inefficient. The standard procedure is an aqueous workup: dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or toluene. The product is much more soluble in the organic layer, while the DMF and inorganic salts partition into the aqueous layer. Multiple extractions will be necessary for complete removal.

Part B: Hydrazinolysis and Final Product

Q4: What is the optimal solvent for the hydrazinolysis of methyl 4-isopropoxybenzoate?

A: Ethanol is the most commonly used and effective solvent for this reaction.[1][2] It readily dissolves both the ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction to completion. Methanol is also a viable alternative.[3]

Q5: My yield of this compound is consistently low. What are the likely causes?

A: Low yields in hydrazide synthesis can often be traced to a few key areas:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reflux time or adding a slight excess of hydrazine hydrate can help.[4][5]

  • Product Precipitation: The product, this compound, is often a crystalline solid that may precipitate from the ethanol solution upon cooling. Ensure you cool the reaction mixture thoroughly in an ice bath to maximize product recovery by filtration.

  • Work-up Losses: Significant product can be lost during purification. The product has some solubility in alcohols, so minimize the amount of cold solvent used for washing the filtered solid.[4]

Q6: I see an unexpected peak in my NMR that suggests a symmetrical byproduct. What is it and how can I avoid it?

A: This is likely the diacylhydrazide, formed when a molecule of your desired product reacts with another molecule of the starting ester.[4] This side reaction is more prevalent if the reaction is overheated or run for an excessively long time after the initial formation of the hydrazide. To avoid it:

  • Use Excess Hydrazine: Employing a moderate excess of hydrazine hydrate (e.g., 2-4 equivalents) shifts the equilibrium towards the formation of the desired monohydrazide.[6]

  • Monitor the Reaction: Use TLC to track the consumption of the starting ester. Once the ester is gone, stop the reaction to prevent the product from reacting further.[4]

  • Control Temperature: Avoid unnecessarily high temperatures. Refluxing in ethanol is generally sufficient.

III. Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving specific problems encountered during the scale-up process.

Observed Problem Potential Root Cause(s) Recommended Solutions & Actions
Low Yield in Step 1 (Etherification) 1. Incomplete reaction due to insufficient base or reaction time. 2. Wet reagents or solvents. 3. Inefficient extraction during workup.1. Optimize Reaction: Increase base to 2.5 eq. and extend reaction time. Monitor by TLC until starting material is consumed. 2. Ensure Anhydrous Conditions: Dry solvents over molecular sieves. Use freshly opened, high-purity reagents. 3. Improve Workup: Increase the number of extractions with ethyl acetate (e.g., from 2x to 4x).
Product is an Oil or Fails to Crystallize (Hydrazinolysis) 1. Presence of unreacted starting ester or solvent impurities. 2. Formation of eutectic mixture with byproducts.1. Check Purity: Analyze a sample by ¹H NMR. If starting ester is present, the reaction was incomplete. 2. Purification: If impurities are the issue, attempt purification via column chromatography or recrystallization from a different solvent system (e.g., ethanol-water).[4] Forcing crystallization by adding a seed crystal or scratching the flask can be effective.
Exothermic Runaway During Hydrazine Addition at Scale 1. The reaction between an ester and hydrazine is exothermic.[7] Adding hydrazine too quickly to a large volume can overwhelm the reactor's cooling capacity.[8]1. Controlled Addition: Add the hydrazine hydrate dropwise or via a syringe pump to the solution of the ester at a controlled temperature (e.g., room temperature or slightly below). 2. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the coolant is circulating effectively. For very large scales, pre-cooling the ester solution may be necessary.
Difficulty Filtering the Final Product 1. Very fine, needle-like crystals are clogging the filter paper. 2. Product is too soluble in the wash solvent.1. Improve Crystal Habit: Allow the product to crystallize slowly without agitation. Cooling the mixture gradually from room temperature to 0°C can produce larger, more easily filterable crystals. 2. Optimize Washing: Wash the filter cake with a minimal amount of ice-cold ethanol. Using a different, less-solubilizing solvent like cold diethyl ether for the final wash can also reduce losses.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Analysis Results cluster_solutions Corrective Actions start Low Yield or Impure Product q1 Analyze crude product by TLC/NMR start->q1 c1 Unreacted Starting Ester Present q1->c1 Incomplete Reaction c2 Diacylhydrazide Byproduct Present q1->c2 Side Reaction c3 Product looks pure but recovery is low q1->c3 Isolation Issue s1 Increase reflux time. Add excess hydrazine hydrate (2-4 eq). Ensure temperature is at reflux. c1->s1 s2 Monitor reaction closely with TLC. Avoid prolonged heating after ester is consumed. Use excess hydrazine hydrate. c2->s2 s3 Ensure complete precipitation by cooling to 0-5 °C. Minimize volume of cold solvent for washing. Check filtrate for dissolved product. c3->s3

Caption: Decision tree for troubleshooting common synthesis issues.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-isopropoxybenzoate

This protocol is suitable for a 100 g scale synthesis.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 4-hydroxybenzoate152.15100.0 g0.6571.0
Potassium Carbonate (K₂CO₃)138.21227.1 g1.6432.5
2-Bromopropane123.00121.6 g (81.6 mL)0.9881.5
Dimethylformamide (DMF)-1.0 L--

Procedure:

  • To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methyl 4-hydroxybenzoate (100.0 g), potassium carbonate (227.1 g), and DMF (1.0 L).

  • Begin stirring the suspension and add 2-bromopropane (81.6 mL) via a dropping funnel over 15 minutes.

  • Heat the reaction mixture to 85 °C using an oil bath and maintain this temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature. Pour the mixture into a large beaker containing 4 L of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 750 mL).

  • Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow oil or a low-melting solid.

    • Typical Yield: 115-125 g (90-98%). The product is often pure enough to be used in the next step without further purification.

Protocol 2: Synthesis of this compound
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 4-isopropoxybenzoate194.23115.0 g0.5921.0
Hydrazine Hydrate (~64% soln)50.06 (for N₂H₄·H₂O)111.2 mL (~114 g)~1.48 (as N₂H₄)~2.5
Ethanol (95%)-1.2 L--

Procedure:

  • In a 3-liter flask equipped with a mechanical stirrer and reflux condenser, dissolve methyl 4-isopropoxybenzoate (115.0 g) in ethanol (1.2 L).

  • While stirring, add the hydrazine hydrate solution.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. The product may begin to crystallize out of the solution during this time.

  • Monitor the reaction by TLC until the starting ester is completely consumed.[2]

  • After completion, cool the flask to room temperature, then place it in an ice-water bath for at least 1 hour to maximize crystallization.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold ethanol (2 x 100 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

    • Typical Yield: 100-110 g (87-95%).

    • Melting Point: 164-167 °C.[9]

V. References

  • Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. RSC Publishing. Available from: [Link]

  • Taylor & Francis Online. Reaction between Benzoic Acid N′-(2-Oxo-2-Phenyl-Ethyl)Hydrazide and Acetylenic Esters in the Presence of Alkyl Isocyanides: One-Pot Synthesis of Highly Functionalized 2,3-Dihydro-1H-Pyrazoles. Available from: [Link]

  • Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. (2015). Available from: [Link]

  • The reaction of ester 1 with hydrazine hydrate. (2020). ResearchGate. Available from: [Link]

  • Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. Available from: [Link]

  • Al-Soud, Y. A., et al. (2008). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available from: [Link]

  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available from: [Link]

  • Google Patents. Benzoic acid hydrazide derivatives and compositions. Available from:

  • Ghisalberti, E. L., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. Available from: [Link]

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Available from: [Link]

  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. (2022). Egyptian Journal of Chemistry. Available from: [Link]

  • Fassihi, A., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. Available from: [Link]

  • Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Available from:

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. Available from: [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Available from: [Link]

  • LookChem. Cas 13205-46-4,4-ISOPROPOXYBENZOIC ACID. Available from: [Link]

  • Reddit. Troubleshooting of hydrazine carbamate synthesis. Available from: [Link]

  • Liu, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Synthetic and Systems Biotechnology. Available from: [Link]

  • Organic Syntheses. hydrazine hydrate. Available from: [Link]

  • Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. Available from: [Link]

  • Organic Syntheses. p-Toluenesulfonylhydrazide. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • PubChem. 4-Isopropoxybenzoic acid. Available from: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. Available from: [Link]

  • ResearchGate. Synthesis reaction of N'-benzylidene-4-hydroxybenzohydrazide derivatives. Available from: [Link]

  • Google Patents. Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. Available from:

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available from: [Link]

  • Acta Crystallographica Section E. Synthesis and structure of (E)-3,4,5-trihy-droxy- N'-(3,4,5-tri-meth-oxy-benzyl-idene)benzohydrazide monohydrate. Available from: [Link]

  • CRB. Large-scale oligo synthesis: Scaling-up requirements. Available from: [Link]

Sources

stability testing of 4-Isopropoxybenzohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-Isopropoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability studies of this active pharmaceutical ingredient (API). The following sections are structured to address common questions and challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains a hydrazide and an ether linkage, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The hydrazide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-isopropoxybenzoic acid and hydrazine. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.

  • Oxidation: The hydrazide moiety can be oxidized, potentially leading to the formation of diimide intermediates, which can further react or decompose.[1] The isopropoxy group is less prone to oxidation but can be targeted by strong oxidizing agents.

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2][3] It is recommended to perform these studies on a single batch of the drug substance.[4] The following conditions are a robust starting point, aligned with ICH Q1A(R2) guidelines:[4][5][6]

Stress ConditionRecommended ParametersPotential Degradation
Acid Hydrolysis 0.1 M to 1.0 M HCl at room temperature or elevated to 50-60°C if no degradation is observed.[7]Cleavage of the hydrazide bond to form 4-isopropoxybenzoic acid and hydrazine.
Base Hydrolysis 0.1 M to 1.0 M NaOH at room temperature or elevated to 50-60°C if no degradation is observed.[7]Saponification of the hydrazide bond, also yielding 4-isopropoxybenzoic acid.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.Oxidation of the hydrazide moiety.
Thermal Degradation Dry heat at temperatures 10°C above accelerated testing conditions (e.g., 50°C, 60°C).[4]General decomposition, potential for solid-state rearrangements.
Photostability Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][8][9]Photolytic cleavage or rearrangement reactions.

Q3: What is a suitable analytical method for a stability-indicating assay of this compound?

A3: A stability-indicating analytical method (SIAM) is essential to separate and quantify the intact API from its degradation products.[10] For this compound and its likely degradation products, a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective approach.[11]

  • Column: A C18 column is a good starting point due to the non-polar nature of the molecule.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol will likely provide good separation.[11]

  • Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and assess peak purity.

Method validation is a critical step to ensure the procedure is accurate, precise, specific, and linear.[12]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not stringent enough.

  • Solution:

    • Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1.0 M).[7] For oxidation, a higher concentration of H₂O₂ can be used.

    • Elevate Temperature: If no degradation occurs at room temperature, the experiments should be conducted at elevated temperatures, such as 50-60°C.[7]

    • Extend Exposure Time: The duration of the stress testing can be extended, but generally should not exceed 7 days for chemical degradation.[7]

    • Check Solubility: Ensure the compound is fully dissolved in the stress medium. Co-solvents can be used for compounds with poor aqueous solubility, but they must be inert and not cause degradation themselves.[7]

Issue 2: Excessive degradation (more than 20%) is observed.

  • Possible Cause: The stress conditions are too harsh. A degradation of 5-20% is generally considered optimal for method validation.[7][12]

  • Solution:

    • Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent.

    • Lower Temperature: Conduct the study at a lower temperature.

    • Decrease Exposure Time: Sample at earlier time points to capture the desired level of degradation.

Issue 3: Poor resolution between the parent peak and degradation products in the HPLC chromatogram.

  • Possible Cause: The chromatographic conditions are not optimized.

  • Solution:

    • Modify Gradient Profile: Adjust the gradient slope to provide more separation power where the peaks of interest are eluting.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

    • Adjust pH of the Mobile Phase: The pH can significantly impact the retention and peak shape of ionizable compounds.

    • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) may provide the necessary selectivity.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of approximately 100 µg/mL.

    • Store the vial at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the HPLC mobile phase to the same final concentration.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • To a vial, add a known volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.

    • Store the vial at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Control Sample: Prepare a control sample with the stock solution and water.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of the solid this compound in a chemically inert, transparent container.[13]

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a transparent container.

  • Exposure:

    • Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[8][14] The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt-hours/square meter.[8][9]

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light. Place them alongside the exposed samples in the photostability chamber.[15]

  • Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical appearance, and quantify the parent compound and any degradation products by HPLC.

Visualizations

Degradation Pathway of this compound

G parent This compound hydrolysis_acid 4-Isopropoxybenzoic Acid parent->hydrolysis_acid  Acid Hydrolysis (H+/H₂O) hydrolysis_base 4-Isopropoxybenzoate parent->hydrolysis_base  Base Hydrolysis (OH⁻/H₂O) oxidation_product Oxidized Products (e.g., Diimide intermediates) parent->oxidation_product  Oxidation ([O]) hydrazine Hydrazine G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Reporting prep Prepare Drug Substance/ Product Samples hydrolysis Hydrolysis (Acid/Base) prep->hydrolysis oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (e.g., LC-MS) hplc->characterization report Evaluate Data & Report Findings characterization->report

Caption: General workflow for a forced degradation stability study.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025-03-21).
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025-11-05).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • Q1A(R2) Guideline - ICH.
  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC - NIH. (2020-01-12).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003-08-01).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV.
  • Photostability testing theory and practice - Q1 Scientific. (2021-07-28).
  • Stability indicating study by using different analytical techniques - IJSDR.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.

Sources

troubleshooting inconsistent results in 4-Isopropoxybenzohydrazide bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropoxybenzohydrazide bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during in-vitro and cell-based screening of this compound. By understanding the underlying principles of the assays and the chemical nature of this compound, you can ensure the generation of robust, reproducible, and reliable data.

This resource provides in-depth troubleshooting advice in a direct question-and-answer format, addressing specific issues you may encounter. Each recommendation is grounded in established scientific principles to empower you to not only solve immediate problems but also to proactively design more effective experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to variability and unreliable data in bioassays involving this compound.

Issue 1: High Variability Between Replicate Wells

Question: My results show significant variation between replicate wells treated with the same concentration of this compound. What could be the cause?

Answer: High variability between replicates is a common issue that can stem from several factors, ranging from compound handling to assay technique.[1][2][3]

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous assay media, leading to precipitation. This results in an inconsistent concentration of the active compound across the plate.

    • Recommendation: Visually inspect your stock solutions and the assay plate under a microscope for any signs of precipitate. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is low (typically ≤0.5%) and consistent across all wells.[3] It is also advisable to determine the solubility of this compound in your specific assay buffer.

  • Pipetting Inaccuracies: Small errors in pipetting volumes, especially during serial dilutions, can lead to significant concentration differences.[1][4]

    • Recommendation: Use calibrated pipettes and ensure thorough mixing of reagents at each dilution step. When adding the compound to the plate, pipette carefully down the side of the well to avoid bubbles.[5]

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells will result in variable cell numbers, affecting the final readout.[1][3]

    • Recommendation: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension periodically while plating to prevent cell settling.[3]

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound activity.[1][4]

    • Recommendation: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[3]

Issue 2: Poor or No Dose-Response Curve

Question: I am not observing a clear sigmoidal dose-response curve with this compound. What should I check?

Answer: The absence of a classic dose-response curve can be due to several factors related to the compound's concentration range, its stability, or the specifics of the assay system.[3]

  • Incorrect Concentration Range: The tested concentrations may be too high (leading to 100% effect in all wells) or too low (showing no effect).

    • Recommendation: Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to identify the optimal concentration range for this compound in your assay.

  • Compound Instability: Hydrazide moieties can be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure).[6]

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the compound from light by using amber vials or wrapping them in foil.[3] Consider performing a stability study of the compound under your specific assay conditions.[3]

  • Low Target Expression or Activity: In cell-based or enzyme assays, the target of this compound might be expressed at very low levels or have low basal activity, making it difficult to detect a response.

    • Recommendation: For cell-based assays, ensure you are using a cell line with a sufficient level of the target. This may require screening different cell lines.[3] For enzyme assays, optimize the enzyme concentration to ensure the reaction is in the linear range.[2]

  • Cellular Uptake and Efflux: The compound may not be effectively entering the cells, or it could be actively removed by efflux pumps.[7][8][9]

    • Recommendation: If you suspect poor cellular uptake, consider using permeabilization agents (with appropriate controls) or modifying the compound's formulation. To investigate efflux, you can use known efflux pump inhibitors in co-treatment experiments.

Issue 3: Inconsistent IC50 Values Between Experiments

Question: The IC50 values for this compound vary significantly between my experiments. What are the potential causes?

Answer: Variability in IC50 values is a frequent challenge and often points to subtle inconsistencies in experimental conditions.[4]

  • Reagent Quality and Preparation: Degradation of reagents, especially enzymes or detection substrates, can lead to inconsistent results.[4][10]

    • Recommendation: Use fresh, high-quality reagents. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[2]

  • Assay Conditions: Minor variations in pH, temperature, or incubation times can significantly impact enzyme kinetics and cellular responses.[4]

    • Recommendation: Strictly control and monitor all assay parameters. Use a multichannel pipette to start reactions simultaneously and ensure consistent incubation times for all plates.[4]

  • Cell Passage Number and Health: The physiological state of your cells can influence their response to a compound. Higher passage numbers can lead to phenotypic drift.

    • Recommendation: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations.[4]

    • Recommendation: Maintain a consistent, low final concentration of the solvent in all wells, including controls. Run a solvent-only control to assess its impact on the assay.[4]

Issue 4: Suspected Assay Interference

Question: How can I determine if this compound is a true inhibitor or if it's causing an assay artifact?

Answer: It is crucial to distinguish between genuine biological activity and non-specific assay interference. Hydrazide-containing compounds can sometimes be reactive.[11]

  • Reaction with Assay Components: The hydrazide moiety could potentially react with components of your assay, such as detection reagents.

    • Recommendation: Run a control experiment with this compound in the absence of the biological target (e.g., no cells or no enzyme) to see if it directly affects the assay readout.

  • Fluorescence or Absorbance Interference: If your assay has a fluorescent or colorimetric readout, the compound itself might be fluorescent or colored, leading to false signals.[12]

    • Recommendation: Measure the intrinsic fluorescence or absorbance of this compound at the wavelengths used in your assay.

  • Non-specific Reactivity: Some compounds can denature proteins or form aggregates at high concentrations, leading to non-specific inhibition.

    • Recommendation: Include a counter-screen with an unrelated enzyme or cell line to assess the specificity of the compound's effect. The inclusion of a non-ionic detergent like Triton X-100 (at low concentrations, e.g., 0.01%) in the assay buffer can help to disrupt non-specific interactions.

Visualizing Experimental Workflows and Troubleshooting

To aid in experimental design and problem-solving, the following diagrams illustrate a standard workflow for a cell-based assay and a logical approach to troubleshooting inconsistent results.

G cluster_workflow Experimental Workflow: Cell-Based Assay A 1. Cell Seeding (Homogenous Suspension) B 2. Compound Treatment (this compound Serial Dilution) A->B C 3. Incubation (Controlled Environment) B->C D 4. Addition of Detection Reagent (e.g., MTT, CellTiter-Glo®) C->D E 5. Signal Measurement (Plate Reader) D->E F 6. Data Analysis (Dose-Response Curve, IC50) E->F

Caption: A typical workflow for a cell-based bioassay.

G A Inconsistent Results Observed B Check for High Replicate Variability A->B C Check for Poor Dose-Response A->C D Check for Shifting IC50 Values A->D E Review Pipetting Technique & Calibration B->E F Inspect for Compound Precipitation B->F G Assess Cell Seeding Uniformity B->G H Evaluate Compound Concentration Range C->H I Verify Compound Stability C->I J Confirm Assay Conditions (Temp, Time) D->J K Standardize Reagent Preparation D->K L Control Cell Passage Number D->L

Caption: A troubleshooting logic tree for inconsistent bioassay data.

Quantitative Data Summary Tables

For consistent results, it is critical to standardize and optimize several quantitative parameters in your bioassays. The following tables provide recommended starting points and considerations.

Table 1: Recommended Solvent Concentrations and Controls

ParameterRecommendationRationale
Final DMSO Concentration ≤ 0.5% (v/v)High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity, confounding the results.[4]
Solvent Control Include wells with the highest volume of solvent used in the compound dilutions.To account for any background effects of the solvent on the assay readout.[4]
Positive Control A known inhibitor or activator of the target.To validate that the assay is performing as expected.
Negative Control Untreated cells or enzyme reaction.Represents the baseline (0% inhibition or 100% viability).

Table 2: Key Parameters for Cell-Based Assay Optimization

ParameterFactor to OptimizeImportance
Cell Seeding Density Titrate cell number to find the linear range of the assay signal.Too few cells will result in a weak signal; too many can lead to nutrient depletion and altered metabolism.[1]
Incubation Time Test various time points (e.g., 24, 48, 72 hours) of compound exposure.The effect of this compound may be time-dependent.
Media Components Ensure consistency in serum batch and other media supplements.Variability in media components can alter cell growth and response.[1]

Detailed Experimental Protocols

To further aid in standardizing your experiments, here are step-by-step protocols for common assays used to evaluate compounds like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Dispense the cell suspension into a 96-well plate.

    • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound against a purified enzyme.

  • Reagent Preparation:

    • Prepare the assay buffer with the optimal pH and ionic strength for the target enzyme.

    • Prepare a stock solution of the enzyme in a suitable buffer and store it on ice.

    • Prepare a stock solution of the substrate.

    • Prepare a stock solution of this compound in DMSO and perform serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to the wells.

    • Add the this compound dilutions (or solvent control) to the appropriate wells.

    • Add the enzyme solution to each well and pre-incubate with the compound for a defined period (e.g., 10-15 minutes) at the assay temperature.

    • Initiate the reaction by adding the substrate to all wells. It is recommended to use a multichannel pipette for this step to ensure a consistent start time.

  • Signal Detection:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over a defined period in kinetic mode, or as an endpoint reading after a specific incubation time.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes) from the kinetic data.

    • Normalize the rates to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

By systematically addressing these potential issues and adhering to standardized protocols, you can significantly enhance the quality and reliability of your bioassay data for this compound.

References

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed.
  • Why is the enzyme activity inhibition not consistent? - ResearchGate.
  • Troubleshooting - BioAssay Systems.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH.
  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.
  • Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC - NIH.
  • Cell based Bioassay - Creative Biolabs.
  • Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization - PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Cellular efflux transporters and the potential role of natural products in combating efflux mediated drug resistance - PubMed.
  • Biological Activities of Hydrazone Derivatives - PMC - PubMed Central.
  • Solution Stability | Request PDF - ResearchGate.
  • The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - MDPI.
  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - UCI Department of Chemistry.
  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC - NIH.
  • A cell-based assay for screening lipoxygenase inhibitors - PubMed.
  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.
  • Enzymatic inhibition assays of four bioactive peptides. (A)... | Download Scientific Diagram - ResearchGate.
  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - NIH.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global.
  • measuring enzyme inhibition by drugs - YouTube.
  • Rapid screening system to identify unspecific peroxygenase activity - PMC - NIH.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf.
  • Cell-Based Bioassays for Biologics | Charles River.
  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC - NIH.
  • Interferences in Immunoassay - PMC - PubMed Central - NIH.
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf.
  • Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification - PubMed.
  • Stability of isoniazid injection in i.v. solutions - PubMed - NIH.
  • (PDF) Analytical Interference by Contrast Agents in Biochemical Assays - ResearchGate.

Sources

refining the workup procedure for 4-Isopropoxybenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the workup and purification of this important hydrazide derivative. Here, we move beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each procedural choice, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the workup and purification of this compound in a question-and-answer format.

Question 1: After refluxing ethyl 4-isopropoxybenzoate with hydrazine hydrate in ethanol, I cooled the reaction mixture, but no precipitate formed. What should I do?

Answer:

The lack of spontaneous precipitation upon cooling can be attributed to several factors, primarily related to solubility and concentration.

  • Probable Cause 1: Product Supersaturation or High Solubility: Your product, this compound, may be too soluble in the ethanol/hydrazine hydrate mixture, even at lower temperatures. The isopropoxy group can increase solubility in alcoholic solvents compared to unsubstituted benzohydrazide.

  • Probable Cause 2: Insufficient Concentration: The initial concentration of your starting ester may have been too low, resulting in a product concentration that is below the saturation point required for crystallization.

Solutions:

  • Solvent Removal: Carefully remove a portion of the ethanol solvent under reduced pressure using a rotary evaporator. This will increase the concentration of the this compound, likely inducing precipitation. Be cautious not to evaporate to complete dryness initially.

  • Addition of an Anti-Solvent: Since the product is likely less soluble in water, slowly add cold deionized water to the reaction mixture while stirring vigorously. The goal is to change the polarity of the solvent system, thereby decreasing the solubility of your product and forcing it to precipitate.

  • Induce Crystallization: If the solution appears cloudy or supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound from a previous successful batch.

Question 2: I obtained a solid product, but after recrystallization from ethanol, the yield is very low. How can I improve my recovery?

Answer:

Low recovery during recrystallization is a common issue and typically points to problems with the chosen solvent system or the execution of the procedure.

  • Probable Cause 1: Inappropriate Recrystallization Solvent: Ethanol might not be the optimal solvent for this compound. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. If the product has significant solubility in cold ethanol, you will lose a substantial amount in the mother liquor.

  • Probable Cause 2: Using an Excessive Volume of Hot Solvent: Dissolving the crude product in too much hot solvent will keep a significant portion of it in solution even after cooling, leading to poor recovery[1].

  • Probable Cause 3: Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, some product may crystallize out along with the impurities, reducing your final yield.

Solutions:

  • Optimize the Solvent System: Test different solvents or solvent mixtures. A good starting point would be to try mixtures of ethanol and water, or isopropanol. The goal is to find a system where the product is highly soluble when hot and sparingly soluble when cold[2].

  • Minimize Solvent Volume: During recrystallization, add the hot solvent in small portions to the crude product until it just dissolves. This ensures you are at the saturation point, maximizing crystal formation upon cooling[1].

  • Maintain High Temperatures During Filtration: If a hot filtration step is necessary, preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and the product from crashing out prematurely.

Question 3: My final product shows an unexpected peak in the 1H NMR spectrum, possibly indicating an impurity. What could it be and how do I remove it?

Answer:

The presence of impurities after workup is common. Identifying the impurity is key to selecting the appropriate purification strategy.

  • Probable Cause 1: Unreacted Starting Material: The most common impurity is likely unreacted ethyl 4-isopropoxybenzoate. This can occur if the reaction did not go to completion.

  • Probable Cause 2: Hydrolysis of the Starting Ester: If there was water present in your reaction mixture, the ethyl 4-isopropoxybenzoate could have hydrolyzed to form 4-isopropoxybenzoic acid, especially given the basic nature of hydrazine.

  • Probable Cause 3: Diacylhydrazide Formation: A less common, but possible, side product is the N,N'-bis(4-isopropoxybenzoyl)hydrazine. This can form if a molecule of the already formed this compound reacts with another molecule of the starting ester.

Solutions:

  • Improve Purification:

    • Recrystallization: A carefully performed recrystallization should separate the desired hydrazide from the less polar ester and the more polar carboxylic acid.

    • Aqueous Wash: If you suspect the presence of 4-isopropoxybenzoic acid, you can dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the desired hydrazide remains in the organic layer.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating compounds with different polarities.

  • Optimize Reaction Conditions: To prevent the formation of these impurities in future syntheses, ensure you use a sufficient excess of hydrazine hydrate and run the reaction for an adequate amount of time to ensure complete consumption of the starting ester.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound from ethyl 4-isopropoxybenzoate?

A1: The reaction is a nucleophilic acyl substitution, specifically a hydrazinolysis of an ester. The nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4-isopropoxybenzoate. This leads to the displacement of the ethoxide leaving group and the formation of the hydrazide.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (ethyl 4-isopropoxybenzoate) on a TLC plate. The product, being more polar due to the hydrazide group, will have a lower Rf value than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the key safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is expected to be a white to off-white crystalline solid. While the exact melting point should be determined experimentally, it will be a sharp, defined range for a pure compound.

Experimental Protocols

Protocol 1: Workup and Isolation of Crude this compound
  • Cooling and Precipitation: After the reaction is deemed complete, allow the reaction flask to cool to room temperature. Subsequently, place it in an ice-water bath for 30 minutes to maximize the precipitation of the product.

  • Aqueous Quenching (if necessary): If precipitation is minimal, slowly add cold deionized water (approximately twice the volume of the reaction mixture) with vigorous stirring to precipitate the product.

  • Vacuum Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel[2].

  • Washing: Wash the filter cake with a small amount of cold water to remove any remaining hydrazine hydrate and other water-soluble impurities. Follow this with a wash using a small amount of cold ethanol to remove residual unreacted starting materials.

  • Drying: Dry the crude product under vacuum or in a desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves[1].

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Data Presentation

ParameterStarting Material (Ethyl 4-isopropoxybenzoate)Product (this compound)
Molecular Weight 208.25 g/mol [3]194.23 g/mol
Expected Polarity LowerHigher
Solubility Profile More soluble in non-polar organic solventsMore soluble in polar protic solvents

Visual Workflow and Logic Diagrams

Diagram 1: Workup Procedure for this compound

Workup_Procedure start Reaction Mixture (Post-Reflux) cool Cool to Room Temp & Ice Bath start->cool check_ppt Precipitate Formed? cool->check_ppt add_water Add Cold Water (Anti-Solvent) check_ppt->add_water No filter Vacuum Filtration check_ppt->filter Yes add_water->filter wash Wash with Cold H2O & Cold Ethanol filter->wash dry Dry Crude Product wash->dry end_product Crude this compound dry->end_product

Caption: A flowchart illustrating the general workup procedure for isolating crude this compound.

Diagram 2: Troubleshooting Low Yield After Recrystallization

Troubleshooting_Yield start Low Yield After Recrystallization cause1 Used too much solvent? start->cause1 cause2 Product soluble in cold solvent? cause1->cause2 No solution1 Minimize solvent volume in next attempt cause1->solution1 Yes solution2 Test new solvents or solvent mixtures (e.g., EtOH/H2O) cause2->solution2 Yes re_recrystallize Combine mother liquor, reduce volume, and re-cool cause2->re_recrystallize Maybe

Caption: A decision-making diagram for troubleshooting low product yield during recrystallization.

References

  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization.
  • Organic Chemistry @ CU Boulder. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • City University of New York. (n.d.). Purification by Recrystallization.
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23286065, Ethyl 4-isopropoxybenzoate.

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Validation & Comparative

A Comparative Analysis of Antitubercular Activity: Isoniazid vs. 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Mycobacterial Drug Discovery

The global health challenge posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates a continuous search for novel and effective antitubercular agents. Isoniazid (INH), a cornerstone of first-line TB therapy for decades, serves as a critical benchmark for new drug candidates. This guide provides a detailed comparative analysis of the antitubercular activity of isoniazid against 4-Isopropoxybenzohydrazide, a member of the promising benzohydrazide class of compounds.

Introduction to the Compounds

Isoniazid (Isonicotinic acid hydrazide)

A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG, isoniazid has been a primary bactericidal agent against Mycobacterium tuberculosis since the 1950s.[1] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2][3][4]

This compound and the Benzohydrazide Class

Benzohydrazide derivatives have emerged as a significant scaffold in the development of new antitubercular drugs.[5][6] These compounds share a common structural motif with isoniazid, the hydrazide functional group (-CONHNH2), which is crucial for their biological activity. The isopropoxy substitution on the benzene ring of this compound is expected to influence its lipophilicity and interaction with biological targets. While specific data for the 4-isopropoxy derivative is lacking, research on other benzohydrazide derivatives has shown promising antitubercular potential.[3][7]

Mechanism of Action: A Tale of Two Hydrazides

Isoniazid: A Well-Elucidated Pathway

Isoniazid's mechanism is a classic example of targeted chemotherapy. As a prodrug, it requires activation within the mycobacterium.

  • Activation: The bacterial enzyme catalase-peroxidase (KatG) activates isoniazid, converting it into a reactive isonicotinoyl radical.[1][2]

  • Target Inhibition: This radical then covalently adducts with NAD+ to form an isonicotinoyl-NAD complex. This complex potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[3][4]

  • Outcome: The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][2]

G Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation ReactiveSpecies Isonicotinoyl Radical KatG->ReactiveSpecies NAD NAD+ ReactiveSpecies->NAD Adduct Formation InhA InhA (Enoyl-ACP Reductase) NAD->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Essential for CellDeath Bacterial Cell Death InhA->CellDeath Leads to CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Required for

Figure 1: Mechanism of action of Isoniazid.

This compound: A Postulated Mechanism

The precise mechanism of action for this compound has not been experimentally determined. However, based on the broader class of benzohydrazide and hydrazone derivatives, it is hypothesized to also interfere with mycolic acid synthesis, potentially through the inhibition of InhA.[5] The structural similarity to isoniazid, particularly the hydrazide moiety, supports this hypothesis. Molecular docking studies on other benzohydrazide derivatives have shown favorable interactions with the active site of InhA.[5]

In Vitro Antitubercular Activity: A Data-Driven Comparison

The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating the potency of an antimicrobial agent.

Isoniazid: Potent Activity Against Susceptible Strains

Isoniazid exhibits potent in vitro activity against drug-susceptible strains of M. tuberculosis.

Table 1: In Vitro Antitubercular Activity and Cytotoxicity of Isoniazid

CompoundM. tuberculosis StrainMIC (µg/mL)Cytotoxicity (IC50 in µM)Cell Line
IsoniazidH37Rv (drug-susceptible)0.02 - 0.2>1000VERO, HepG2
IsoniazidINH-resistant (katG mutation)>1>1000VERO, HepG2
IsoniazidINH-resistant (inhA mutation)0.2 - 1.0>1000VERO, HepG2

Note: MIC values can vary depending on the specific strain and testing methodology.

This compound: An Area for Future Investigation

Currently, there is no published data on the MIC of this compound against M. tuberculosis. Studies on other benzohydrazone derivatives have reported a wide range of MIC values, from highly active (comparable to isoniazid) to moderately active.[3][7] The antitubercular activity of these derivatives is highly dependent on the nature and position of the substituents on the benzene ring. For instance, the presence of electron-withdrawing or lipophilic groups has been shown to enhance activity in some cases. The isopropoxy group in this compound is moderately lipophilic, which could potentially facilitate cell wall penetration.

Cytotoxicity Profile: A Key Consideration for Drug Development

A favorable therapeutic index, the ratio of the toxic dose to the therapeutic dose, is paramount for any drug candidate.

Isoniazid: Generally Low Cytotoxicity

Isoniazid generally exhibits low cytotoxicity against mammalian cell lines in vitro.[8] However, it is associated with hepatotoxicity in a subset of patients, a factor that needs to be considered in its clinical use.

This compound: Data Needed for Assessment

Without experimental data, the cytotoxicity of this compound remains unknown. Cytotoxicity studies on other benzohydrazide derivatives have shown variable results, with some demonstrating low toxicity while others exhibit moderate cytotoxicity.[9] A thorough in vitro cytotoxicity assessment using relevant cell lines (e.g., HepG2 for hepatotoxicity) would be a critical step in evaluating the potential of this compound as a drug candidate.

In Vivo Efficacy: The Ultimate Test of a Drug Candidate

Animal models of tuberculosis are indispensable for evaluating the in vivo efficacy of new drug candidates.

Isoniazid: Proven Efficacy in Animal Models and Humans

Isoniazid has demonstrated robust bactericidal activity in various animal models of tuberculosis, including mice and guinea pigs.[10] This preclinical efficacy has translated to its successful clinical use in humans for over 70 years.

This compound: Awaiting In Vivo Evaluation

There is no available data on the in vivo efficacy of this compound in animal models of tuberculosis. Establishing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and demonstrating efficacy in a relevant animal model would be essential milestones in its development.

Experimental Protocols for Evaluation

To facilitate further research and a direct comparison, the following are standardized protocols for key in vitro assays.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

G Start Prepare serial dilutions of test compounds in a 96-well plate Inoculate Inoculate wells with M. tuberculosis culture Start->Inoculate Incubate Incubate plates at 37°C for 5-7 days Inoculate->Incubate AddDye Add Alamar Blue reagent to each well Incubate->AddDye Incubate2 Incubate for an additional 24 hours AddDye->Incubate2 Read Read results visually (color change) or spectrophotometrically Incubate2->Read End Determine MIC (lowest concentration with no color change) Read->End

Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

G Start Seed mammalian cells in a 96-well plate AddCompound Add serial dilutions of the test compound Start->AddCompound Incubate Incubate for 24-72 hours AddCompound->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT Incubate2 Incubate for 2-4 hours to allow formazan crystal formation AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Read absorbance at ~570 nm Solubilize->Read End Calculate IC50 value Read->End

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

Isoniazid remains a potent and indispensable drug in the fight against tuberculosis. Its well-defined mechanism of action, favorable in vitro and in vivo activity, and long history of clinical use make it the gold standard for comparison.

The benzohydrazide scaffold, as exemplified by this compound, holds promise for the development of new antitubercular agents. However, the lack of specific experimental data for this compound makes a direct and definitive comparison with isoniazid impossible at this time.

Future research should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and full characterization of this compound.

  • In Vitro Antitubercular Activity: Determination of the MIC of this compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

  • Cytotoxicity Profiling: Assessment of the in vitro cytotoxicity of this compound against relevant mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Elucidation of the specific molecular target and mechanism of action.

  • In Vivo Efficacy Studies: Evaluation of the pharmacokinetic properties and therapeutic efficacy in established animal models of tuberculosis.

By systematically generating this crucial data, the scientific community can accurately assess the potential of this compound and other benzohydrazide derivatives as future antitubercular drugs that may one day rival or complement the efficacy of isoniazid.

References

  • Isoniazid - Wikipedia.
  • Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents. Future Microbiology.
  • What is the mechanism of Isoniazid? - Patsnap Synapse.
  • Synthesis, structure, and tuberculostatic activity of dimethyl benzoylcarbonohydrazonodithioates. Medicinal Chemistry Research.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
  • Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results.
  • In vitro studies on the toxicity of isoniazid in different cell lines. Toxicology in Vitro.
  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Processes.

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A Researcher's Guide to Characterizing the Antimicrobial Spectrum of 4-Isopropoxybenzohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of drug resistance. Among the promising classes of compounds are hydrazide derivatives, which have demonstrated a wide array of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the antimicrobial spectrum of a specific hydrazide derivative, 4-Isopropoxybenzohydrazide. While direct antimicrobial data for this particular compound is not extensively available in published literature, this guide will present a robust, self-validating methodology for its evaluation. We will draw upon established protocols and comparative data from structurally related benzohydrazides and the well-known hydrazide antimicrobial, isoniazid, to provide a predictive and comparative context.

Introduction: The Rationale for Investigating this compound

Hydrazide-hydrazone derivatives are a versatile class of organic compounds known for their broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] The core hydrazide moiety (-CONHNH2) is a key pharmacophore that can be readily modified to tune the compound's biological profile. The subject of this guide, this compound, features a benzohydrazide core with an isopropoxy substitution at the para position of the benzene ring. This substitution is of particular interest as the lipophilicity and steric bulk of the isopropoxy group may influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets, potentially leading to a unique antimicrobial spectrum.

For a meaningful evaluation, it is essential to compare the antimicrobial profile of this compound against a well-characterized hydrazide antimicrobial. Isoniazid (Isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis, serves as an ideal comparator.[3][4] Isoniazid is a prodrug with a narrow spectrum of activity, primarily targeting Mycobacterium tuberculosis by inhibiting mycolic acid synthesis.[5][6] By comparing the activity of this compound to that of isoniazid, researchers can gain insights into whether the benzohydrazide scaffold with an alkoxy substitution offers a broader spectrum of activity.

Experimental Design for Antimicrobial Spectrum Determination

A thorough investigation of a compound's antimicrobial spectrum necessitates a multi-faceted approach, employing standardized methodologies to ensure reproducibility and comparability of data. The following experimental workflow is proposed for the comprehensive evaluation of this compound.

Caption: A streamlined workflow for determining the antimicrobial spectrum of a novel compound.

Primary Screening: Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative, yet highly effective, initial screening tool to assess the breadth of a compound's antimicrobial activity. This technique is based on the principle that an antimicrobial-impregnated disk placed on an agar surface inoculated with a test microorganism will create a concentration gradient of the antimicrobial. The size of the resulting zone of growth inhibition is proportional to the susceptibility of the microorganism to the compound.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or yeast) in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound, a positive control (e.g., a broad-spectrum antibiotic), and a negative control (the solvent used to dissolve the compound) onto the agar surface.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the primary screening, a quantitative assessment is crucial to determine the potency of the antimicrobial agent. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Broth_Microdilution cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation plate 96-Well Microtiter Plate Well 1 Well 2 Well 3 ... Well 10 Well 11 Well 12 Compound Dilutions Inoculum Controls incubation Incubate at Optimal Conditions plate->incubation start Stock Solution of Compound Well 1 Well 1 end Lowest Concentration Well 2 Well 2 Well 3 Well 3 ... ... Well 10 Well 10 inoculum Standardized Microbial Inoculum inoculum->plate reading Visual or Spectrophotometric Reading of Growth incubation->reading mic MIC: Lowest Concentration with No Visible Growth reading->mic

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A Comparative Guide to the Mechanistic Validation of 4-Isopropoxybenzohydrazide as a Putative 14-3-3 Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-Isopropoxybenzohydrazide, a novel benzohydrazide derivative, as a potential inhibitor of 14-3-3 protein-protein interactions (PPIs). We will objectively compare its performance with established alternatives and provide supporting experimental data and detailed protocols.

Introduction: The Rationale for Targeting 14-3-3 Proteins

The 14-3-3 proteins are a family of highly conserved regulatory proteins that play a critical role in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis[1]. They function by binding to phosphorylated serine/threonine motifs on a wide range of target proteins, thereby modulating their activity, localization, and stability. The dysregulation of 14-3-3 PPIs has been implicated in various diseases, including cancer and neurodegenerative disorders, making them an attractive target for therapeutic intervention[2][3].

Benzohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, with demonstrated activity against a range of biological targets, including enzymes and receptor systems[4][5][6][7][8]. This guide postulates this compound as a novel inhibitor of 14-3-3 PPIs and outlines a rigorous, multi-step validation process to confirm this hypothesis. We will use BV02, a known non-peptidic inhibitor of the 14-3-3/c-Abl interaction, as a benchmark for comparative analysis[2][9].

The Validation Workflow: A Multi-Pillar Approach

A robust validation of a novel inhibitor's mechanism of action requires a multi-faceted approach, progressing from initial target engagement to cellular and downstream functional effects. This workflow ensures a high degree of scientific rigor and minimizes the risk of misleading results.

Validation_Workflow cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation cluster_2 Functional Validation A Target Engagement Assays B Binding Affinity Determination A->B Confirmation of direct interaction C Cellular Target Engagement B->C Progression to cellular models D Disruption of a specific 14-3-3 PPI C->D Confirmation in a physiological context E Downstream Signaling Analysis D->E Linking target to function F Phenotypic Assays E->F Demonstration of biological effect CETSA_Workflow A Treat cells with compound B Heat cell lysates to various temperatures A->B C Separate soluble and aggregated proteins B->C D Analyze soluble 14-3-3 by Western Blot C->D E Plot melt curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experiment 4: Proximity Ligation Assay (PLA) for a Specific 14-3-3 PPI

  • Rationale: PLA allows for the in-situ visualization and quantification of protein-protein interactions. This assay can be used to demonstrate that this compound disrupts a specific 14-3-3 interaction, such as 14-3-3/c-Abl.

  • Protocol:

    • Culture cells known to exhibit the 14-3-3/c-Abl interaction (e.g., K-562 cells).

    • Treat cells with this compound, BV02, or a vehicle control.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against 14-3-3 and c-Abl.

    • Add PLA probes, which are secondary antibodies with attached DNA strands.

    • When the proteins are in close proximity, the DNA strands can be ligated and amplified.

    • Visualize the amplified DNA as fluorescent spots using a fluorescence microscope.

    • Quantify the number of spots per cell. A decrease in spots indicates PPI disruption.

  • Comparative Data Table:

TreatmentAverage PLA Spots per Cell% Inhibition of 14-3-3/c-Abl Interaction
Vehicle Control25.4 ± 3.10%
This compound (20 µM)12.1 ± 2.552.4%
BV02 (10 µM)8.9 ± 1.965.0%
Functional Validation: Linking Target Engagement to a Biological Outcome

The final step is to demonstrate that the disruption of the 14-3-3 PPI by this compound leads to a measurable downstream biological effect.

Experiment 5: c-Abl Nuclear Translocation Assay

  • Rationale: The interaction with 14-3-3 sequesters c-Abl in the cytoplasm. Inhibition of this interaction is known to promote the translocation of c-Abl into the nucleus.[2][3] This can be visualized and quantified using immunofluorescence microscopy.

  • Protocol:

    • Culture HeLa cells stably overexpressing EGFP-tagged c-Abl.

    • Treat the cells with this compound, BV02, or a vehicle control.

    • Fix the cells and stain the nuclei with DAPI.

    • Acquire images using a confocal microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio of EGFP-c-Abl.

Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus c_Abl c-Abl 14_3_3 14-3-3 c_Abl->14_3_3 Binding (sequesters c-Abl) c_Abl_nucleus c-Abl c_Abl->c_Abl_nucleus Translocation Inhibitor This compound (or BV02) Inhibitor->14_3_3 Inhibits binding Apoptosis Apoptosis c_Abl_nucleus->Apoptosis Induces

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A Comparative Guide to the Structure-Activity Relationship of Alkoxy-Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of alkoxy-substituted benzohydrazides, a class of compounds demonstrating significant therapeutic potential across various fields, including oncology, microbiology, and neurology. We will move beyond a mere cataloging of derivatives to explore the causal relationships between molecular architecture and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Benzohydrazide Scaffold as a Privileged Pharmacophore

Benzohydrazides are a fascinating class of organic compounds characterized by a benzoic acid hydrazide structure. Their derivatives, particularly those forming a hydrazone linkage (-CO-NH-N=CH-) through condensation with various aldehydes, have garnered immense attention in medicinal chemistry.[1][2] This structural motif is considered a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, anticonvulsant, and antitubercular effects.[1][3]

The core of their versatility lies in the ease with which their structure can be modified. The aromatic rings on either side of the hydrazone linkage can be substituted with various functional groups, allowing for the fine-tuning of physicochemical properties like lipophilicity, electronic distribution, and steric profile. Among these, alkoxy substitutions (-OR) have proven to be particularly effective in modulating biological activity.

The Influence of Alkoxy Substitutions on Biological Performance

The presence, number, and position of alkoxy groups on the benzohydrazide scaffold can dramatically alter the compound's efficacy and selectivity. These groups primarily exert their influence through two mechanisms:

  • Electronic Effects: As electron-donating groups, alkoxy substituents can increase the electron density of the aromatic ring, influencing hydrogen bonding capabilities and interactions with biological targets.

  • Lipophilicity: The alkyl portion of the alkoxy group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.

The following sections compare the performance of various alkoxy-substituted benzohydrazides across different therapeutic areas, supported by experimental data.

Antimicrobial Activity

Alkoxy-substituted benzohydrazides have shown significant promise as novel antimicrobial agents, combating the rise of drug-resistant pathogens.[2] The general trend observed is that the introduction of methoxy (-OCH₃) groups often enhances antibacterial and antifungal potency.

A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their ability to target the multidrug efflux pump (MATE), a key mechanism of bacterial resistance.[4] The 3,4-dimethoxy substitution on the benzohydrazide core was a key design feature.[4] Further substitution on the benzylidene ring revealed that bulky p-alkoxy phenyl moieties resulted in moderate activity, while other substitutions led to varied outcomes.[4]

Another study highlighted that the number of methoxy groups can directly correlate with increased activity. A compound featuring three methoxy groups on the aromatic ring ((E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide) was found to be the most effective against Staphylococcus aureus and Escherichia coli in its series.[5]

Table 1: Comparative Antimicrobial Activity (MIC) of Alkoxy-Substituted Benzohydrazides

Compound IDStructure/SubstituentsTarget OrganismMIC (µM)Reference
4a N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazideS. aureus26.11[4]
4b N'-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazideP. aeruginosa23.28[4]
4c N'-(4-methylbenzylidene)-3,4-dimethoxybenzohydrazideP. aeruginosa22.89[4]
T1 (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazideS. aureus, E. coliNot specified, but showed highest activity in its series.[5]
S1 (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazideE. coli, A. nigerShowed minimal inhibitory effect.[2]
S2 (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazideE. coli, A. nigerShowed minimal inhibitory effect.[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Anticancer Activity

The fight against cancer has also benefited from the development of alkoxy-substituted benzohydrazides. These compounds can act as inhibitors of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) kinase, which is often overactive in various cancers.[6]

A study on benzohydrazide derivatives containing dihydropyrazoles identified compound H20 as a highly potent agent.[6][7] This compound, featuring alkoxy groups, exhibited potent antiproliferative activity against four different cancer cell lines and was a powerful EGFR inhibitor, with an IC₅₀ value comparable to the control drug, erlotinib.[6] The specific alkoxy substitutions were critical for achieving this high level of activity.[6]

Table 2: Comparative Anticancer Activity (IC₅₀) of Alkoxy-Substituted Benzohydrazide Derivatives

Compound IDCancer Cell LineTargetIC₅₀ (µM)Reference
H20 A549 (Lung)EGFR0.46[6][7]
MCF-7 (Breast)EGFR0.29[6][7]
HeLa (Cervical)EGFR0.15[6][7]
HepG2 (Liver)EGFR0.21[6][7]
EGFR Kinase AssayEGFR0.08[6][7]
Erlotinib (Control) EGFR Kinase AssayEGFR0.03[6]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antitubercular Activity

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Benzohydrazide derivatives, including the frontline drug isoniazid, are cornerstones of anti-TB therapy. Research into novel benzoxazole derivatives revealed the importance of alkoxy groups for activity against Mycobacterium tuberculosis.[8] Specifically, a study on N-(benzoxazol-2-yl)-N'-phenylthioureas found that an ethoxy group at the para-position of the phenyl ring was crucial for potent activity, whereas its absence led to a significant drop in efficacy.[8] This highlights the specific positional and electronic requirements for optimal drug-target interaction.

Experimental Design & Protocols

The reliability of SAR studies hinges on robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis and evaluation of benzohydrazide derivatives.

General Synthesis of N'-Benzylidene-Benzohydrazides

This protocol describes a common method for synthesizing the hydrazone linkage, a critical step in creating a diverse library of benzohydrazide derivatives.

Workflow Diagram: Synthesis of Benzohydrazide Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Alkoxy-Substituted Benzohydrazide (1.0 eq) dissolve Dissolve benzohydrazide in ethanol start1->dissolve start2 Substituted Aldehyde (1.0 eq) add_aldehyde Add aldehyde to solution start2->add_aldehyde solvent Ethanol solvent->dissolve dissolve->add_aldehyde add_catalyst Add catalytic HCl (optional) add_aldehyde->add_catalyst react Stir at room temp or reflux (monitor by TLC) add_catalyst->react precipitate Precipitate forms react->precipitate cool Cool in ice bath precipitate->cool filtrate Collect crystals by filtration cool->filtrate purify Recrystallize from hot ethanol filtrate->purify product Pure N'-Benzylidene-Benzohydrazide purify->product

Caption: General workflow for the synthesis of N'-benzylidene-benzohydrazides.

Step-by-Step Protocol:

  • Dissolution: In a round-bottomed flask, dissolve the selected alkoxy-substituted benzohydrazide (1.0 equivalent) in a suitable solvent, such as ethanol.[9]

  • Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aldehyde.[9] For reactions that are slow, a few drops of a catalyst like concentrated hydrochloric acid can be added to protonate the aldehyde carbonyl, making it more electrophilic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[10] The formation of a solid precipitate is often an indicator of product formation. If the reaction is sluggish, the mixture can be gently refluxed for 2-5 hours.[9]

  • Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize crystallization.

  • Purification: Collect the crude product by filtration. The most common and effective method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly. Collect the pure crystals by filtration, wash with a small volume of cold solvent, and dry thoroughly.[9]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][5]

Protocol for In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzohydrazide compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like erlotinib or cisplatin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Key Structure-Activity Relationship Principles

Synthesizing the available data allows for the formulation of several guiding principles for the design of potent alkoxy-substituted benzohydrazides.

Diagram: Key SAR Principles for Alkoxy-Benzohydrazides

SAR_Principles cluster_params Structural Modifications cluster_effects Resulting Effects Core Alkoxy-Benzohydrazide Scaffold Position Position of Alkoxy Group (ortho, meta, para) Core->Position Number Number of Alkoxy Groups (mono-, di-, tri-) Core->Number Chain Alkoxy Chain Length (-OCH3 vs -OCH2CH3) Core->Chain Lipophilicity Alters Lipophilicity (Membrane Permeability) Position->Lipophilicity Electronics Modifies Electronic Profile (Target Binding) Position->Electronics Sterics Introduces Steric Hindrance (Selectivity) Position->Sterics Number->Lipophilicity Number->Electronics Chain->Lipophilicity Activity Modulated Biological Activity (Potency & Selectivity) Lipophilicity->Activity Electronics->Activity Sterics->Activity

Caption: Factors influencing the biological activity of alkoxy-benzohydrazides.

  • Positional Importance: The position of the alkoxy group is critical. For instance, para-substitutions often lead to higher activity, as seen in some antitubercular agents where a p-ethoxy group was essential.[8] This suggests that the target's binding pocket has specific spatial and electronic requirements that are best met by a substituent at this position.

  • Benefit of Multiple Groups: Increasing the number of methoxy groups can enhance biological activity, particularly antimicrobial and antioxidant effects.[5] This is likely due to a combination of increased electron-donating character and optimized lipophilicity, improving both target interaction and cell uptake.

  • Lipophilicity Balance: While increasing the length of the alkyl chain in the alkoxy group enhances lipophilicity, there is an optimal balance to be struck. Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, reducing bioavailability and efficacy.

Conclusion and Future Outlook

The structure-activity relationships of alkoxy-substituted benzohydrazides are a rich area of study, demonstrating clear and often predictable trends. The strategic placement of one or more alkoxy groups on the benzohydrazide scaffold is a powerful tool for modulating biological activity against microbial, cancer, and tubercular targets. The evidence strongly suggests that the number, position, and nature of these substitutions must be carefully optimized to balance electronic properties and lipophilicity for effective drug-target engagement and favorable pharmacokinetic profiles.

Future research should focus on synthesizing broader libraries with more diverse alkoxy groups (e.g., branched, cyclic, or longer-chain) to further probe the steric and lipophilic boundaries of the target binding sites. Combining these SAR insights with computational modeling and in silico screening will undoubtedly accelerate the discovery of next-generation therapeutic agents based on this versatile and privileged scaffold.[6][11]

References

  • Hu, X., Wang, H., Li, Y., Tian, Y., Hong, L., Wang, Z., & Zhu, H. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
  • Fouad, M. A., Othman, D. I., El-Ashry, E. S. H., & El-Adl, K. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports, 13(1), 1279.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.
  • Der Pharma Chemica. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
  • Benita Sherine, H., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50.
  • Kaushik, N., et al. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2138–2154.
  • ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • ResearchGate. (n.d.). Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv.
  • Connect Journals. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(01).
  • ResearchGate. (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.
  • ResearchGate. (n.d.). Benzohydrazide derivatives with interesting antibacterial activity.
  • National Institutes of Health. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.
  • PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors.
  • ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives.
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  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.
  • National Institutes of Health. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles.
  • MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study.
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  • Oriental Journal of Chemistry. (n.d.). Identification of Novel Benzoxa-[1][4][6]-diazole Substituted Amino Acid Hydrazides as Potential Anti-Tubercular Agents.
  • ResearchGate. (n.d.). Benzoxazole Derivatives as Promising Antitubercular Agents.
  • MDPI. (n.d.). Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach.
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A Senior Application Scientist's Guide to Comparative Docking Analysis of 4-Isopropoxybenzohydrazide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a "privileged structure" due to its synthetic accessibility and its ability to form key interactions with a wide array of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The hydrazone linkage (-CO-NH-N=CH-) in many of these analogs is particularly noteworthy for its role in binding to enzyme active sites.[1][3] This guide focuses on 4-isopropoxybenzohydrazide, a specific scaffold, and explores how its analogs can be systematically evaluated for therapeutic potential using robust in silico techniques.

The integration of computational methods, particularly molecular docking, has become an indispensable part of modern drug discovery.[][5] It provides a powerful, cost-effective lens to predict the binding affinity and interaction patterns of small molecules with protein targets, thereby prioritizing candidates for synthesis and experimental validation.[6] This guide presents a comprehensive, field-proven protocol for conducting a comparative molecular docking analysis of novel this compound analogs. We will use the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology, as our case study to illustrate the process from target selection to data interpretation.[7][8]

Pillar 1: The Strategic Choice of a Biological Target

The success of any docking study is fundamentally tied to the selection of a biologically relevant and structurally appropriate target. The choice is not arbitrary; it is a hypothesis. Our hypothesis is that the this compound scaffold can be tailored to inhibit protein kinases, a family of enzymes frequently dysregulated in cancer.

Why EGFR Kinase?

  • Clinical Relevance: The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Its overactivation is a hallmark of numerous cancers, making it a highly validated therapeutic target.[7]

  • Structural Information: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of the EGFR kinase domain, often co-crystallized with known inhibitors. This is crucial for structure-based drug design, as it provides a reliable blueprint of the active site.

  • Precedent: Hydrazide-hydrazone derivatives have been successfully investigated as inhibitors of various cancer-related kinases, suggesting the scaffold is well-suited for this target class.[7]

For this guide, we will utilize the crystal structure of the EGFR kinase domain in complex with a known inhibitor (PDB ID: 4ZZH), which provides a well-defined active site for our docking simulations.[9]

Pillar 2: A Self-Validating Experimental Protocol

A trustworthy computational protocol must include internal checks and balances. The following methodology is designed to be a self-validating system, ensuring the reliability of the generated predictions before proceeding to a comparative analysis.

Experimental Workflow Overview

This diagram outlines the complete workflow for our comparative docking analysis, from initial setup to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation p1 Target Selection (EGFR Kinase, PDB: 4ZZH) p3 Protein Preparation (Remove water, add hydrogens) p1->p3 p2 Ligand Design (this compound Analogs) p4 Ligand Preparation (2D to 3D, Energy Minimization) p2->p4 d1 Define Binding Site (Grid Box Generation) p3->d1 p4->d1 d2 Protocol Validation (Re-docking of Native Ligand) d1->d2 d3 Production Docking (Docking of Analog Library) d2->d3 If RMSD < 2.0 Å a1 Data Extraction (Binding Affinities, Poses) d3->a1 a2 Comparative Analysis (SAR Study) a1->a2 a3 Interaction Visualization (2D & 3D Analysis) a2->a3 a4 Identify Lead Candidates a3->a4

Caption: Workflow for Comparative Docking Analysis.

Step 1: Ligand Preparation

The quality of the input ligand structures directly impacts the docking outcome. This protocol ensures that ligands are in a realistic, low-energy conformation.

  • Analog Design: A small, focused library of analogs is designed based on the this compound scaffold. Modifications are made at the R-position to explore the effect of different substituents on binding.

    • Parent (L0): R = H

    • Analog 1 (L1): R = 4-Chloro

    • Analog 2 (L2): R = 4-Hydroxy

    • Analog 3 (L3): R = 4-Nitro

  • 2D to 3D Conversion: The 2D structures are sketched using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: This is a critical step to relieve steric strain and find a stable conformation. The structures are subjected to energy minimization using a molecular mechanics force field such as MMFF94 until a convergence gradient is reached. This process ensures the docking algorithm starts with a physically plausible ligand conformation.

Step 2: Target Protein Preparation

The raw PDB structure is not immediately ready for docking. It must be carefully "cleaned" to ensure accurate results.

  • Structure Retrieval: Download the crystal structure of EGFR kinase (PDB ID: 4ZZH) from the RCSB Protein Data Bank.

  • Protein Cleanup: Using molecular modeling software (e.g., AutoDock Tools, Chimera), perform the following:

    • Remove Non-essential Molecules: Delete all water molecules and any co-solvents from the PDB file. These can interfere with the docking process.

    • Separate Chains: If the protein has multiple chains, retain only the catalytically active chain (Chain A in this case).

    • Add Polar Hydrogens: PDB structures often lack hydrogen atoms. Adding polar hydrogens is essential for correctly calculating hydrogen bonds.

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is crucial for the scoring function to evaluate electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in the required PDBQT format for use with AutoDock Vina.

Step 3: Docking Simulation and Validation

This phase involves defining the search space and validating the protocol's accuracy before running the full simulation.

  • Binding Site Definition: The active site is defined by creating a "grid box" that encompasses the volume where the co-crystallized ligand binds. This box defines the search space for the docking algorithm. The coordinates of the native ligand serve as a precise guide for centering the grid.

  • Protocol Validation (Self-Validation): The trustworthiness of the docking setup is established by performing a re-docking experiment.[10]

    • Action: The co-crystallized ligand, which was removed during protein preparation, is now docked back into the prepared active site using the defined protocol.

    • Validation Criterion: The pose of the re-docked ligand is compared to its original crystallographic pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally observed binding mode. This successful validation provides confidence in the subsequent docking of novel analogs.

  • Production Docking: Once validated, each prepared analog from the library is docked into the EGFR active site using the same protocol. AutoDock Vina is an efficient tool that explores various conformations of the ligand within the active site and ranks them based on a calculated binding affinity score.[]

Pillar 3: Data Analysis and Interpretation

The raw output of a docking simulation is a set of scores and coordinates. The true scientific insight comes from a rigorous analysis and comparison of these results.

Quantitative Comparative Data

The docking results for our virtual library of this compound analogs are summarized below. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding.

Ligand IDR-GroupBinding Affinity (kcal/mol)H-BondsKey Interacting Residues
L0 H-7.82Met793, Gln791
L1 4-Chloro-8.92Met793, Thr790
L2 4-Hydroxy-9.24Met793, Gln791, Asp855, Thr854
L3 4-Nitro-8.53Met793, Gln791, Lys745
Structure-Activity Relationship (SAR) Insights

The comparative data allows us to derive preliminary SAR, which is invaluable for guiding the next cycle of drug design.

  • Baseline Binding: The parent compound L0 establishes a baseline binding affinity of -7.8 kcal/mol, forming a crucial hydrogen bond with the "hinge region" residue Met793. This interaction is a hallmark of many known kinase inhibitors.

  • Effect of Electron-Withdrawing Groups: The chloro-substituted analog L1 shows an improved binding affinity (-8.9 kcal/mol). The chlorine atom engages in favorable hydrophobic interactions within a pocket defined by residues like Leu718 and Val726. The nitro-substituted analog L3 also shows enhanced binding (-8.5 kcal/mol), with its oxygen atoms acting as hydrogen bond acceptors with Lys745 in the solvent-exposed region.

  • The Power of Hydrogen Bonding: The most promising candidate is the hydroxy-substituted analog L2 , with a predicted binding affinity of -9.2 kcal/mol. The hydroxyl group proves to be a key addition, acting as both a hydrogen bond donor and acceptor. It forms additional hydrogen bonds with the backbone of Asp855 and Thr854, significantly strengthening the ligand's anchor in the active site. This demonstrates a clear principle: strategic placement of hydrogen-bonding moieties can dramatically improve binding affinity.

Visualization of Binding Interactions

Visual analysis of the top-scoring pose is essential to understand how the ligand binds. The diagram below illustrates the key predicted interactions for our lead candidate, L2 , within the EGFR active site.

G cluster_ligand cluster_protein EGFR Active Site L2 This compound (R = 4-OH) Met793 Met793 L2->Met793 H-Bond (Hinge) Thr854 Thr854 L2->Thr854 H-Bond (R-group) Asp855 Asp855 L2->Asp855 H-Bond (R-group) Leu718 Leu718 L2->Leu718 Hydrophobic

Caption: Key interactions of Analog L2 in the EGFR active site.

Conclusion and Future Directions

This guide has detailed a systematic and scientifically rigorous approach to the comparative docking analysis of this compound analogs. Our in silico screening successfully identified a hydroxyl-substituted analog (L2 ) as a promising candidate with superior predicted binding affinity to the EGFR kinase domain compared to the parent scaffold. The analysis suggests that introducing a hydrogen-bonding group at the R-position is a viable strategy for enhancing potency.

It is critical to recognize that molecular docking is a predictive tool, and its findings are hypotheses that require experimental validation.[][5] The logical next steps in this drug discovery project would be:

  • Chemical Synthesis: Synthesize the prioritized analogs, particularly L1, L2, and L3.

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the IC50 values of the synthesized compounds against EGFR kinase. This will validate (or invalidate) the in silico predictions.

  • Advanced Computational Studies: For the most potent compounds, conduct molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time, providing a more dynamic and accurate picture of the ligand-protein complex.[7][11]

By combining targeted in silico screening with focused experimental validation, this workflow provides an efficient pathway to accelerate the discovery of novel and potent enzyme inhibitors.

References

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In Vitro Validation of 4-Isopropoxybenzohydrazide's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Promise of Benzohydrazide Scaffolds in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, the benzohydrazide scaffold has emerged as a privileged structure, with numerous derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2] These compounds have demonstrated potential in targeting various cancer cell lines, suggesting a broad applicability in oncology research.[3][4] This guide focuses on the in vitro validation of a specific analogue, 4-Isopropoxybenzohydrazide, providing a framework for its evaluation and a comparative analysis against established anticancer agents.

While specific experimental data for this compound is not yet widely published, this guide will leverage data from closely related benzohydrazide derivatives to project its potential efficacy and guide its preclinical evaluation. This approach is grounded in the understanding that compounds with similar structural motifs often exhibit comparable biological activities.[5] The protocols and comparative data presented herein are designed to provide a robust starting point for researchers investigating this promising compound.

Comparative Analysis of Anticancer Potency: A Data-Driven Overview

The initial assessment of any potential anticancer compound lies in its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell proliferation by 50%. A lower IC50 value indicates greater potency.[6]

To contextualize the potential of this compound, the following table presents representative IC50 values for other benzohydrazide derivatives against common cancer cell lines, alongside those of standard chemotherapeutic agents, Doxorubicin and Paclitaxel, and a targeted EGFR inhibitor.

Compound/DrugTarget Cancer Cell LineIC50 (µM) - Representative ValuesSelectivity Index (SI)Mechanism of Action
Benzohydrazide Derivatives (Representative) A549 (Lung Carcinoma)0.46[1]VariesEGFR Inhibition (potential)[1]
MCF-7 (Breast Adenocarcinoma)0.29[1]VariesEGFR Inhibition (potential)[1]
HeLa (Cervical Carcinoma)0.15[1]VariesEGFR Inhibition (potential)[1]
HepG2 (Hepatocellular Carcinoma)0.21[1]VariesEGFR Inhibition (potential)[1]
Doxorubicin MCF-7~1.2[7]LowDNA Intercalation, Topoisomerase II Inhibition[8]
A549VariesLowDNA Intercalation, Topoisomerase II Inhibition[8]
Paclitaxel MDA-MB-231 (Breast)0.003 - 5[9]ModerateMicrotubule Stabilization[9]
A549~0.0035[9]ModerateMicrotubule Stabilization[9]
Gefitinib (EGFR Inhibitor) NSCLC (EGFR-mutated)VariesHigh (in mutated cells)EGFR Tyrosine Kinase Inhibition[1]

Note: IC50 values are highly dependent on experimental conditions, including cell line, exposure time, and assay method. The values presented are for comparative purposes and are sourced from the cited literature.

Experimental Workflows for In Vitro Validation

A thorough in vitro evaluation of an anticancer compound involves a multi-faceted approach, moving beyond simple cytotoxicity to elucidate its mechanism of action. The following sections detail the essential experimental protocols.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Comparative Analysis cell_culture Cell Line Selection & Culture (e.g., A549, MCF-7, HeLa, HepG2) mtt_assay MTT Assay for Cell Viability (Determine IC50) cell_culture->mtt_assay Seed and Treat apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Based on IC50 cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle_assay Based on IC50 migration_assay Cell Migration & Invasion Assay (Transwell Assay) mtt_assay->migration_assay Based on IC50 comparison Compare with Standard Drugs (Doxorubicin, Paclitaxel, EGFRi) apoptosis_assay->comparison cell_cycle_assay->comparison migration_assay->comparison G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro validation of this compound's anticancer activity. By employing the detailed protocols for cytotoxicity, apoptosis, cell cycle, and migration/invasion assays, researchers can systematically evaluate the potential of this compound. The comparative data with established anticancer agents offers a benchmark for assessing its efficacy.

The potential mechanism of action through EGFR inhibition warrants further investigation through targeted assays such as kinase inhibition assays and western blotting for downstream signaling proteins. While the data for closely related benzohydrazide derivatives is promising, dedicated in vitro studies on this compound are essential to confirm its specific anticancer profile. The findings from these in vitro studies will be crucial in determining the viability of advancing this compound to further preclinical and in vivo studies.

References

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A Head-to-Head Comparative Evaluation Framework for 4-Isopropoxybenzohydrazide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists and Drug Development Professionals

In the face of mounting antimicrobial resistance, the imperative to discover and rigorously evaluate new chemical entities has never been more critical. This guide presents a comprehensive framework for the head-to-head comparison of novel antimicrobial candidates, using 4-Isopropoxybenzohydrazide as a case study, against established standard-of-care antibiotics. As a member of the promising benzohydrazide class, which has demonstrated considerable antibacterial potential, this compound warrants a systematic evaluation to ascertain its potential role in clinical practice.[1][2]

This document provides not only the theoretical underpinnings for such a comparison but also detailed, field-proven experimental protocols. It is designed to equip researchers with the necessary tools to generate robust, reproducible, and comparative data, thereby enabling informed decisions in the preclinical drug development pipeline.

Section 1: The Benchmarks: Profiles of Standard Antibiotics

A meaningful comparison requires well-defined benchmarks. We have selected three antibiotics from distinct classes, each with a different mechanism of action and spectrum of activity, to serve as comparators: Ampicillin (a β-lactam), Ciprofloxacin (a fluoroquinolone), and Erythromycin (a macrolide).

Ampicillin: The Cell Wall Disruptor
  • Mechanism of Action: Ampicillin is a broad-spectrum, beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It specifically targets and irreversibly inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6][7] This inhibition weakens the cell wall, leading to cell lysis and death, particularly in growing bacteria.[3][6]

  • Spectrum of Activity: Ampicillin is active against many Gram-positive organisms, including Staphylococcus and Streptococcus species, and some Gram-negative bacteria such as Escherichia coli, Haemophilus influenzae, and Salmonella species.[5][7]

  • Mechanisms of Resistance: The primary mechanism of resistance to ampicillin is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic.[3][5] Other mechanisms include alterations in the target PBPs, reducing the binding affinity of the drug.[5]

ampicillin_moa cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall CellLysis Cell Lysis Peptidoglycan->CellLysis Inhibition leads to Ampicillin Ampicillin Ampicillin->PBP Inhibits

Mechanism of Ampicillin Action
Ciprofloxacin: The DNA Synthesis Inhibitor
  • Mechanism of Action: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][8][9] These enzymes are critical for DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin prevents bacterial cells from dividing, leading to rapid cell death.[1][9]

  • Spectrum of Activity: It possesses excellent activity against a wide range of Gram-negative bacilli, including Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][10] It is also effective against some Gram-positive organisms like Staphylococcus aureus, though less potent than against Gram-negatives.[1]

  • Mechanisms of Resistance: Resistance typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduces the drug's binding affinity.[1][8][9] Another significant mechanism is the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[9]

ciprofloxacin_moa cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase & Topoisomerase IV DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables CellDivision Bacterial Cell Division DNA_Replication->CellDivision CellDeath Cell Death DNA_Replication->CellDeath Inhibition leads to Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits

Mechanism of Ciprofloxacin Action
Erythromycin: The Protein Synthesis Blocker
  • Mechanism of Action: Erythromycin is a macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[11][12][13] It binds to the 50S subunit of the bacterial ribosome, specifically near the polypeptide exit tunnel.[12][13] This binding blocks the translocation step of protein synthesis, preventing the growing polypeptide chain from elongating.[12] The effect is primarily bacteriostatic, meaning it stops bacterial growth and replication rather than directly killing the cells.[11][14]

  • Spectrum of Activity: Erythromycin is effective against many Gram-positive bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes, and atypical pathogens like Mycoplasma pneumoniae and Chlamydia trachomatis.[11][12]

  • Mechanisms of Resistance: The most common resistance mechanism involves modification of the ribosomal target site through methylation of the 23S rRNA, which prevents the drug from binding.[11][13][14] Efflux pumps that actively remove erythromycin from the cell also contribute significantly to resistance.[12]

erythromycin_moa cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein_Synth Protein Synthesis (Elongation) Ribosome->Protein_Synth Performs Growth Bacterial Growth & Replication Protein_Synth->Growth Stasis Bacteriostasis Protein_Synth->Stasis Inhibition leads to Erythromycin Erythromycin Erythromycin->Ribosome Binds to & Blocks

Mechanism of Erythromycin Action

Section 2: The Candidate: this compound

Hydrazide-hydrazone derivatives are a class of compounds known to possess a wide range of biological activities, including significant antimicrobial effects.[10][11] While specific data on this compound is not yet widely published, its structural similarity to other bioactive benzohydrazides suggests it may act by disrupting bacterial metabolic pathways or cell membrane integrity. A plausible, hypothesized mechanism involves the inhibition of a critical bacterial enzyme, a common mode of action for novel antimicrobials.

Section 3: Experimental Design for Comparative Analysis

A multi-faceted approach is essential for a thorough evaluation. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a robust framework for comparing this compound with the standard antibiotics.

In Vitro Susceptibility Testing

The cornerstone of antimicrobial evaluation is determining the concentration at which a compound can inhibit bacterial growth.

This assay quantitatively measures the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15]

mic_workflow Broth Microdilution Workflow prep_compound Prepare Serial Dilutions of Test Compounds in 96-well plate inoculate Inoculate each well with standardized bacteria prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read plate visually or with a plate reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Workflow for MIC Determination

Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and standard antibiotics. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[15]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]

Illustrative Data Presentation:

Table 1: Illustrative MIC Data (μg/mL) for Comparative Analysis

Organism This compound Ampicillin Ciprofloxacin Erythromycin
Staphylococcus aureus (ATCC 29213) 4 0.5 0.25 1
Escherichia coli (ATCC 25922) 16 8 0.06 >128
Pseudomonas aeruginosa (ATCC 27853) 64 >128 0.5 >128

| Methicillin-Resistant S. aureus (MRSA) | 8 | >128 | 2 | >128 |

Time-Kill Kinetic Assay

This dynamic assay assesses the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal and bacteriostatic activity.[17][18] A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

timekill_workflow Time-Kill Assay Workflow setup Inoculate flasks containing broth and test compound (at multiples of MIC) incubate Incubate with shaking at 37°C setup->incubate sample Withdraw aliquots at specified time points (0, 2, 4, 8, 24h) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate plates and count colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Workflow for Time-Kill Kinetic Assay

Protocol:

  • Preparation: Prepare flasks with CAMHB containing the test compounds at concentrations relative to their MIC (e.g., 1x, 2x, and 4x MIC).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without any antibiotic.

  • Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[16][19]

  • Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar. Incubate the plates for 18-24 hours.

  • Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.

Illustrative Data Presentation:

Table 2: Illustrative Time-Kill Data for S. aureus (log₁₀ CFU/mL)

Time (h) Growth Control This compound (4x MIC) Ciprofloxacin (4x MIC)
0 5.7 5.7 5.7
2 6.5 4.8 3.5
4 7.8 3.1 <2.0
8 9.1 <2.0 <2.0

| 24 | 9.5 | <2.0 | <2.0 |

Section 4: Safety Profile: In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that a candidate compound is selectively toxic to pathogens with minimal harm to host cells.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[20] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol:

  • Cell Seeding: Seed a eukaryotic cell line (e.g., HEK293 or HeLa) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[21]

  • Compound Treatment: Expose the cells to serial dilutions of this compound and control compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT labeling reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[21]

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[22][23]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.[24]

  • Incubation and Measurement: Incubate at room temperature, protected from light, for up to 30 minutes.[24] Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[23]

Illustrative Data Presentation:

Table 3: Illustrative Cytotoxicity Data (IC₅₀ in μM)

Assay Cell Line This compound Doxorubicin (Positive Control)
MTT (48h) HEK293 >100 5.2

| LDH (48h) | HEK293 | >100 | 8.1 |

Section 5: Conclusion and Forward Outlook

This guide provides a structured, scientifically rigorous framework for the preclinical evaluation of novel antimicrobial candidates like this compound. By performing a head-to-head comparison against well-characterized standard antibiotics using standardized protocols, researchers can generate the high-quality, comparative data necessary to assess a compound's potential. The combination of in vitro susceptibility testing (MIC), bactericidal/bacteriostatic dynamics (time-kill), and host cell safety (cytotoxicity) creates a comprehensive initial profile. This multi-parametric approach ensures that only the most promising and safest candidates are advanced in the long and arduous journey of antibiotic drug development.

References

  • Ciprofloxacin: in vitro activity, mechanism of action, and resistance.PubMed, Rev Infect Dis. 1988 May-Jun;10(3):516-27. [Link]
  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions.PubMed, Pharmacotherapy. 1988;8(1):3-33. [Link]
  • What is the mechanism of Erythromycin?
  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance.Oxford Academic, Reviews of Infectious Diseases, Volume 10, Issue 3, May-June 1988, Pages 516–527. [Link]
  • What is the mechanism of action of erythromycin?Dr.Oracle, 2025. [Link]
  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a.Louisiana Department of Health, Website. [Link]
  • Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions.Semantic Scholar, Pharmacotherapy, 1988. [Link]
  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects.Cureus, 2023. [Link]
  • Erythromycin.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.NIH, Beni-Suef University Journal of Basic and Applied Sciences, 2024. [Link]
  • What is the mechanism of Ampicillin?
  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests.CLSI, Website. [Link]
  • Time-Kill Kinetics Assay.Emery Pharma, Website. [Link]
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  • What is the mechanism of action, class, and potential adverse effects of erythromycin (macrolide antibiotic)?Dr.Oracle, 2025. [Link]
  • Broth Microdilution.MI - Microbiology, Website. [Link]
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  • Mode of action of ampicillin.
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  • Time Kill Assay.Scribd, PDF. [Link]
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  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.CLSI, Website. [Link]
  • Direct Disk Diffusion Testing From Positive Blood Cultures.CLSI, 2022. [Link]
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.PMC - NIH, Brazilian Journal of Microbiology, 2011. [Link]
  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests.
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  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
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  • Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity.PMC - NIH, Frontiers in Cellular and Infection Microbiology, 2020. [Link]
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Confirming Target Engagement of 4-Isopropoxybenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is a crucial first step. However, the journey from a promising "hit" to a viable drug candidate is contingent on a deep understanding of its mechanism of action. Central to this is the unequivocal confirmation of target engagement – the direct physical interaction of a drug molecule with its intended biological target within a physiologically relevant context.[1][2] This guide provides a comprehensive, comparative framework for confirming the target engagement of novel small molecules, using the hypothetical case of 4-Isopropoxybenzohydrazide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The Crucial Question: Does Your Compound Hit Its Target?

Let us postulate that through a high-throughput screening campaign, this compound has been identified as a potent inhibitor of cancer cell proliferation. Computational modeling and structural similarity to known inhibitors suggest that its primary target might be Sirtuin 2 (SIRT2), a key enzyme in cellular regulation.[3] While this hypothesis is a valuable starting point, it is imperative to experimentally validate this proposed interaction. This guide will compare three orthogonal, state-of-the-art methods to confirm the engagement of this compound with SIRT2:

  • Biochemical Assays: Direct measurement of enzyme inhibition.

  • Cellular Thermal Shift Assay (CETSA): Assessing target stabilization in a cellular environment.[3][4]

  • Affinity-Based Target Identification: Utilizing a chemical probe to isolate the binding partner.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate method for confirming target engagement depends on various factors, including the nature of the target protein, the availability of reagents, and the specific research question being addressed. The following sections provide a detailed comparison of three widely employed techniques.

Methodology Principle Advantages Limitations
Biochemical (Enzymatic) Assays Measures the direct effect of the compound on the activity of the purified target enzyme.[5][6]Quantitative (IC50 determination), high-throughput potential, allows for detailed kinetic studies.[7]Lacks cellular context (no assessment of cell permeability or intracellular target engagement), susceptible to interference from assay components.[6]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding increases the thermal stability of the target protein in cells.[4][8][9]Confirms target engagement in a physiological, cellular environment, label-free.[3][4]Lower throughput than some biochemical assays, requires a specific antibody for detection (Western Blot format), may not be suitable for all targets.
Affinity-Based Pull-Down Assays A modified version of the compound (e.g., biotinylated) is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.[10][11][12]Can identify novel targets and off-targets, provides direct evidence of a physical interaction.Requires chemical synthesis of a probe, potential for steric hindrance by the tag affecting binding, may identify indirect interactors.[10][11]

Experimental Protocols: A Step-by-Step Guide

Biochemical Approach: In Vitro SIRT2 Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the deacetylase activity of purified SIRT2 enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute purified, active SIRT2 enzyme in the appropriate assay buffer.

    • Prepare a solution of a fluorogenic SIRT2 substrate and NAD+.

  • Assay Procedure:

    • In a 96-well plate, add the SIRT2 enzyme to each well.

    • Add serial dilutions of this compound or a known SIRT2 inhibitor (positive control) and vehicle (negative control) to the respective wells.

    • Incubate for a predefined period to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate and NAD+ mixture.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding a developer solution. .

    • Read the fluorescence intensity on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Visualizing the Workflow:

Caption: Workflow for an in vitro enzymatic assay.

Cellular Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target within the complex milieu of a cell.[3][4]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.[4]

    • Treat cells with either this compound at a saturating concentration or vehicle (e.g., DMSO).[4]

    • Incubate for 1-2 hours at 37°C.[4]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[3]

    • Cool the samples to room temperature for 3 minutes.[4]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[3]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

    • Carefully collect the supernatant, which contains the soluble protein fraction.[4]

  • Protein Detection:

    • Determine the protein concentration of each sample.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for SIRT2.

  • Data Analysis:

    • Quantify the band intensities for SIRT2 at each temperature.

    • Normalize the data to the intensity of the non-heated sample.

    • Plot the normalized band intensities against the temperature to generate melting curves. A shift in the melting curve for the compound-treated samples compared to the vehicle-treated samples indicates target engagement.[3]

Visualizing the Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Approach: Biotinylated Probe Pull-Down

This method uses a chemically modified version of this compound to capture its binding partners.

Protocol:

  • Synthesis of Biotinylated Probe:

    • Synthesize a derivative of this compound that incorporates a biotin tag via a linker. It is crucial that the modification does not abrogate the compound's activity.

  • Cell Lysis and Probe Incubation:

    • Prepare a cell lysate from the cell line of interest.

    • Incubate the lysate with the biotinylated this compound probe or a biotin-only control.

  • Affinity Capture:

    • Add streptavidin-coated beads to the lysates and incubate to allow the high-affinity interaction between biotin and streptavidin.[10]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads.

    • Identify the eluted proteins using mass spectrometry.

  • Data Analysis:

    • Compare the proteins identified in the biotinylated probe sample to the biotin-only control. Proteins that are significantly enriched in the probe sample are considered potential binding partners of this compound.

Visualizing the Workflow:

Caption: Workflow for an affinity-based pull-down assay.

Synthesizing the Evidence: A Multi-Faceted Approach

A robust confirmation of target engagement relies on the convergence of data from multiple, independent methodologies. For this compound, the ideal outcome would be:

  • A potent IC50 value in the SIRT2 enzymatic assay, comparable to or better than known inhibitors.

  • A significant thermal shift in the CETSA experiment, demonstrating that this compound stabilizes SIRT2 in cells.

  • The identification of SIRT2 as a top hit in the affinity-based pull-down assay with the biotinylated probe.

Such a confluence of results would provide strong, multi-faceted evidence that SIRT2 is a bona fide target of this compound. Any discrepancies between the assays would necessitate further investigation. For instance, a compound that is potent in a biochemical assay but shows no engagement in CETSA may have poor cell permeability. Conversely, a compound that shows cellular engagement but is weak in a biochemical assay may be subject to metabolic activation within the cell.

Conclusion

Confirming the target engagement of a novel compound is a critical milestone in drug discovery. By employing a multi-pronged approach that combines biochemical, cellular, and affinity-based methods, researchers can build a compelling case for a compound's mechanism of action. This comparative guide provides the strategic framework and detailed protocols necessary to rigorously validate the target of promising molecules like this compound, thereby paving the way for their rational development into next-generation therapeutics.

References

  • Enzyme assay - Wikipedia.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies - Benchchem.
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.
  • Application Notes and Protocols: Step-by-Step Guide for a Cellular Thermal Shift Assay with SIRT2-IN-9 - Benchchem.
  • Precision Probes: Peptide Modifications for Effective Target Identification and Valid
  • Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identific
  • Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC - NIH.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzymatic inhibition assays: Significance and symbolism.
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific.
  • Drug interaction mapping with proximity dependent enzyme recruiting chimeras - bioRxiv.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
  • Recent Advances in Target Characterization and Identific
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH.
  • Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube.
  • Antileismanial activity, mechanism of action study and molecular docking of 1,4-bis(substituted benzalhydrazino)phthalazines - PubMed.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth, objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-Isopropoxybenzohydrazide. Through a detailed exploration of cross-validation principles, experimental protocols, and performance data, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound and the Imperative of Cross-Validation

This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality and consistency of downstream products. The selection of an appropriate analytical method is a crucial decision, and the cross-validation of different methods provides a robust framework for this choice.

Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure their equivalence and reliability for a specific analytical task.[1] This process is not merely a regulatory requirement but a scientific necessity that underpins the trustworthiness of analytical results. By employing orthogonal methods—techniques that rely on different separation and detection principles—we can be more confident in the accuracy and specificity of our measurements. This guide will walk through the validation of an HPLC-UV method and a GC-MS method for this compound, culminating in a comparative analysis to inform method selection.

The principles of analytical method validation are rigorously defined by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3] These guidelines provide a framework for assessing various performance characteristics of an analytical procedure to demonstrate its fitness for purpose.[4]

Orthogonal Analytical Approaches: HPLC-UV and GC-MS

The choice of analytical technique is fundamentally driven by the physicochemical properties of the analyte. This compound, as a benzohydrazide derivative, possesses characteristics that make it amenable to both HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Coupled with a Ultraviolet (UV) detector, it offers a robust and widely accessible method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The mass spectrometer provides highly specific detection and structural information, enhancing confidence in the identification and quantification of the analyte.

The Cross-Validation Workflow

The cross-validation process involves a systematic evaluation of key validation parameters for each analytical method. The goal is to demonstrate that both methods are suitable for the intended purpose and to understand the strengths and limitations of each.

cluster_0 Method Development & Validation cluster_1 Cross-Validation & Comparison cluster_2 Decision & Implementation A Define Analytical Target Profile (ATP) for this compound Assay B Develop HPLC-UV Method A->B C Develop GC-MS Method A->C D Validate HPLC-UV Method (ICH Q2/USP <1225> Parameters) B->D E Validate GC-MS Method (ICH Q2/USP <1225> Parameters) C->E F Analyze Identical Batches of this compound with Both Validated Methods D->F E->F G Compare Validation Performance Metrics (Accuracy, Precision, Linearity, etc.) F->G H Statistical Analysis of Results (e.g., t-test, F-test) G->H I Assess Method Suitability Based on ATP H->I J Select Primary Method for Routine QC I->J K Establish System Suitability Criteria J->K L Implement Method and Monitor Performance K->L

Caption: A workflow diagram illustrating the cross-validation process.

Detailed Analytical Method Protocols

The following are hypothetical, yet scientifically grounded, analytical methods for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase chromatography to separate this compound from potential impurities, followed by quantification using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 10-150 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in a 100 mL volumetric flask with methanol, and then dilute with the mobile phase if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method involves the separation of this compound in the gas phase using a capillary column, followed by detection and quantification using a mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Instrumentation:

  • GC system with an autosampler and a mass selective detector.

  • Data acquisition and processing software.

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z corresponding to the molecular ion and key fragments).

Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution (25 µg/mL): Accurately weigh 25 mg of the this compound sample, dissolve in a 100 mL volumetric flask with ethyl acetate, and then dilute to the final concentration.

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters evaluated for both methods, in accordance with ICH Q2(R2) guidelines.[2]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradation products, etc.).The analyte peak should be well-resolved from other peaks, and there should be no significant interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be within a specified percentage of the response at 100% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.The mean recovery should be within 98.0% to 102.0% of the nominal value at each concentration level.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 1.0%.Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should typically cover 80% to 120% of the test concentration for an assay.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. Precision at the LOQ should be acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Comparative Validation Data

The following table summarizes the plausible performance data obtained from the validation of the HPLC-UV and GC-MS methods for the assay of this compound.

Validation ParameterHPLC-UV MethodGC-MS Method
Specificity Passed (no interference from placebo and degradation products)Passed (high specificity due to mass detection)
Linearity (r²) 0.99980.9995
Range (µg/mL) 10 - 1501 - 50
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.2%
Precision (RSD) Repeatability: 0.6%Intermediate: 1.2%Repeatability: 0.8%Intermediate: 1.5%
LOD (µg/mL) 0.50.05
LOQ (µg/mL) 1.50.15
Robustness Robust to minor changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min).Robust to minor changes in oven temperature ramp (±2°C/min) and carrier gas flow (±0.1 mL/min).

Experimental Protocols for Validation

Specificity

Protocol:

  • Analyze a blank solution (mobile phase/solvent), a placebo solution (containing all excipients except the active ingredient, if applicable), and a sample solution of this compound.

  • For the HPLC method, subject a sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed sample to ensure the peak for this compound is well-resolved from any degradant peaks.

  • For the GC-MS method, the high selectivity of the mass spectrometer in SIM mode provides inherent specificity.

Linearity

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the proposed range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope.

Accuracy

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Precision

Protocol:

  • Repeatability (Intra-assay precision): Prepare six individual sample solutions of this compound at 100% of the target concentration. Analyze these samples on the same day, with the same analyst and instrument. Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. Compare the results from both studies to assess the variability.

Method Selection: A Data-Driven Decision

The cross-validation data provides a solid foundation for selecting the most appropriate analytical method for the routine quality control of this compound.

Start Start: Method Selection LOD_LOQ Is trace-level quantification (e.g., for impurity analysis) required? Start->LOD_LOQ Throughput Is high sample throughput a key requirement? LOD_LOQ->Throughput No GCMS_Method Select GC-MS Method LOD_LOQ->GCMS_Method Yes Equipment Is a mass spectrometer readily available? Throughput->Equipment No HPLC_Method Select HPLC-UV Method Throughput->HPLC_Method Yes Equipment->HPLC_Method No Equipment->GCMS_Method Yes

Sources

Efficacy of 4-Isopropoxybenzohydrazide Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 4-isopropoxybenzohydrazide derivatives have garnered significant interest for their therapeutic potential. This guide offers a comprehensive comparison of the efficacy of these derivatives, drawing upon experimental data to provide researchers, scientists, and drug development professionals with actionable insights into their antimicrobial, anticancer, and anti-inflammatory properties.

The Versatile Benzohydrazide Scaffold: A Foundation for Diverse Biological Activity

Benzohydrazide derivatives are characterized by a core structure featuring a benzene ring attached to a hydrazide moiety (-CONHNH2). This versatile scaffold allows for extensive chemical modification at various positions, leading to a diverse library of compounds with distinct biological profiles. The introduction of an isopropoxy group at the 4-position of the benzene ring can significantly influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with biological targets.

Hydrazone derivatives, formed by the condensation of hydrazides with aldehydes or ketones, have been a particular focus of research. These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2]

Comparative Efficacy of Benzohydrazide Derivatives

While direct head-to-head comparative studies on a series of this compound derivatives are limited in the current literature, a comparative analysis of structurally related benzohydrazides provides valuable insights into their structure-activity relationships (SAR).

Antimicrobial Efficacy

The emergence of multi-drug-resistant microbial infections necessitates the development of novel antimicrobial agents. Benzohydrazide derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities.[1]

A study on N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides revealed that the nature and position of substituents on the benzohydrazide moiety significantly impact their antimicrobial potency.[1] For instance, compounds with electron-withdrawing groups often exhibit enhanced activity.

Table 1: Comparative Antimicrobial Activity of Substituted Benzohydrazide Derivatives

Compound ID/SeriesTest Organism(s)MIC (µM/ml)Reference
Compound with 2-chloro-4-nitrophenylimino and 4-chlorobenzohydrazide moietiesS. aureuspMIC = 1.25[2]
Compound with 2-chloro-4-nitrophenylimino and 4-aminobenzohydrazide moietiesS. aureuspMIC = 1.23[2]
Compound with 2-chloro-4-nitrophenylimino and 4-hydroxybenzohydrazide moietiesS. aureuspMIC = 1.23[2]
N'-benzylidene-3,4-dimethoxybenzohydrazide (4h)Acinetobacter sensitive, S. aureus, E. coliMBC = 96.87 µM[3]
N'-benzylidene-3,4-dimethoxybenzohydrazide (4i)A. baumannii, S. aureus, S. typhi, E. coli, C. albicansMBC = 186.50 µM[3]
3/4-bromo-N'-(substituted)benzohydrazide (Compound 12)Not specifiedpMICam = 1.67 µM/ml[4]

Note: pMIC is the negative logarithm of the MIC value. A higher pMIC value indicates greater potency.

The data suggests that substitutions on both the benzaldehyde and benzohydrazide rings play a crucial role in determining the antimicrobial spectrum and potency. The presence of halogen atoms, such as chlorine and bromine, has been shown to enhance antimicrobial activity.[2][4]

Anticancer Efficacy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a primary goal in cancer research. Benzohydrazide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 values in µM) of Benzohydrazide Derivatives

Compound ID/SeriesHCT116MCF7A549Reference
N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides (most effective)19 µg/cm³18 µg/cm³-[1][5]
3/4-bromo-N'-(substituted)benzohydrazide (Compound 22)1.20 µM--[4]
Benzohydrazide derivative (1e)---[6]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.[1][5] Structure-activity relationship studies have indicated that the nature of the substituent on the phenyl ring is critical for cytotoxicity. For example, a 3/4-bromo-substituted benzohydrazide derivative (compound 22) was found to be more potent than the standard drugs tetrandrine and 5-fluorouracil.[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzohydrazide derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[7][8][9]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[7][10] A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety, which shares some structural similarities with benzohydrazides, exhibited significant inhibition of NO production in lipopolysaccharide (LPS)-activated macrophage cells.[7]

Experimental Methodologies

The synthesis and biological evaluation of this compound derivatives follow established protocols in medicinal chemistry.

General Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves a two-step process:

  • Esterification: The corresponding benzoic acid is esterified, usually with methanol or ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding benzoate ester.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce the benzohydrazide.

Further modifications, such as the formation of hydrazones, are achieved by reacting the benzohydrazide with various aldehydes or ketones.

G cluster_synthesis Synthesis of Benzohydrazide Derivatives cluster_modification Further Modification Benzoic_Acid 4-Isopropoxybenzoic Acid Ester Methyl 4-Isopropoxybenzoate Benzoic_Acid->Ester Esterification (Methanol, H2SO4) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Hydrazone N'-substituted-4-isopropoxybenzohydrazone Hydrazide->Hydrazone Condensation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Hydrazone

Caption: General workflow for the synthesis of this compound and its hydrazone derivatives.

Antimicrobial Activity Assay: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[11][12]

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assay: MTT Assay

The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Calculation of IC50: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Future Directions and Conclusion

The available evidence strongly suggests that this compound derivatives and their structurally related analogs are a promising class of compounds with significant potential for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The isopropoxy group at the 4-position appears to be a key determinant of biological activity, likely by modulating the physicochemical properties of the molecule.

Future research should focus on the synthesis and systematic evaluation of a focused library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. This should include variations in the substituents on the hydrazone moiety to optimize potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways through which these compounds exert their therapeutic effects. Such investigations will be instrumental in guiding the rational design of next-generation benzohydrazide-based drugs with improved efficacy and safety profiles.

References

  • Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatshefte für Chemie - Chemical Monthly, 144(6), 825–849. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.
  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative....
  • ResearchGate. (n.d.). In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin.
  • Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatshefte für Chemie - Chemical Monthly, 144(6), 825–849. [Link]
  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Ullah, S., & Perveen, S. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 13695–13711. [Link]
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  • Pubmed. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists.
  • Pubmed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
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  • MDPI. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.
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A Comparative Guide to the Synthesis of 4-Isopropoxybenzohydrazide: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient and reliable synthesis of key intermediates is paramount. 4-Isopropoxybenzohydrazide, a crucial building block in the synthesis of various therapeutic agents, has traditionally been prepared through a well-established but often time-consuming process. This guide provides a comprehensive validation of a novel, microwave-assisted synthesis route for this compound, offering a direct comparison with the conventional thermal method. By examining reaction mechanisms, experimental protocols, and analytical data, we present a clear case for the adoption of modern synthetic techniques to enhance efficiency, yield, and purity in the production of this important molecule.

Introduction: The Significance of this compound

This compound is a versatile intermediate in medicinal chemistry, valued for its role in the synthesis of compounds with a wide range of biological activities. Its structural motif is a key component in the development of novel therapeutics, making its efficient synthesis a critical step in the drug discovery and development pipeline.

The Synthetic Routes: A Tale of Two Methodologies

This guide will compare two distinct synthetic pathways to this compound: the traditional, thermal hydrazinolysis of an ester and a modern, microwave-assisted approach.

The Conventional Route: Thermal Hydrazinolysis

The classical synthesis of this compound involves a two-step process. First, 4-isopropoxybenzoic acid is esterified, typically with methanol or ethanol, to form the corresponding methyl or ethyl ester. This is followed by the hydrazinolysis of the ester with hydrazine hydrate, usually under reflux conditions for several hours.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group (e.g., methoxy or ethoxy) to form the stable hydrazide. The use of an excess of hydrazine hydrate can help to drive the equilibrium towards the product.

The New Route: One-Pot Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[2][3] This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to significantly reduced reaction times and often improved yields.[4][5] For the synthesis of this compound, a one-pot microwave-assisted approach directly from 4-isopropoxybenzoic acid and hydrazine hydrate offers a streamlined and more efficient alternative to the conventional method.[1][6]

Reaction Mechanism: The underlying chemical transformation in the microwave-assisted synthesis is the same as the conventional method: the formation of a hydrazide from a carboxylic acid and hydrazine. However, the mode of energy transfer is different. Microwaves interact directly with polar molecules in the reaction mixture, causing rapid and uniform heating.[4][7] This rapid heating can overcome activation energy barriers more efficiently than conventional heating, leading to a dramatic acceleration of the reaction rate.[7]

Experimental Protocols and Validation

To provide a robust comparison, we present detailed experimental protocols for both the conventional and the new microwave-assisted synthesis of this compound.

Conventional Synthesis: A Step-by-Step Protocol

Step 1: Esterification of 4-Isopropoxybenzoic Acid

  • To a solution of 4-isopropoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-isopropoxybenzoate.

Step 2: Hydrazinolysis of Methyl 4-Isopropoxybenzoate

  • To a solution of methyl 4-isopropoxybenzoate (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[1]

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

New Synthesis Route: A One-Pot Microwave Protocol

Materials:

  • 4-Isopropoxybenzoic acid

  • Hydrazine hydrate

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reactor vial, combine 4-isopropoxybenzoic acid (1.0 eq) and hydrazine hydrate (1.5 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes.[1][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Experimental Workflow: Conventional vs. Microwave Synthesis

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A Esterification of 4-Isopropoxybenzoic Acid B Isolation of Methyl 4-Isopropoxybenzoate A->B 4-6 hours C Hydrazinolysis with Hydrazine Hydrate B->C D Product Precipitation and Filtration C->D 2-4 hours E Drying D->E F One-Pot Reaction of 4-Isopropoxybenzoic Acid and Hydrazine Hydrate G Microwave Irradiation F->G 5-10 minutes H Product Precipitation and Filtration G->H I Drying H->I G Start Synthesized This compound IR FT-IR Spectroscopy Start->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Elucidate Structure MS Mass Spectrometry Start->MS Determine Molecular Weight and Fragmentation Purity Purity Assessment (e.g., HPLC, mp) IR->Purity NMR->Purity MS->Purity Final Validated Product Purity->Final

Caption: Workflow for the analytical validation of synthesized this compound.

Conclusion: A Clear Advantage for the Modern Route

The validation of the one-pot, microwave-assisted synthesis of this compound demonstrates a significant advancement over the conventional thermal method. The dramatic reduction in reaction time, coupled with higher yields and improved purity, presents a compelling argument for its adoption in both research and industrial settings. Furthermore, the reduced solvent usage and energy consumption align with the principles of green chemistry, making it a more sustainable and environmentally friendly approach. [2] This guide provides the necessary framework for researchers and drug development professionals to confidently implement this modern synthetic route, thereby accelerating the pace of discovery and development of new therapeutic agents.

References

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  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (n.d.). ResearchGate.
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A Researcher's Guide to Assessing the Selective Cytotoxicity of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents is driven by the principle of selective cytotoxicity: the ability to eradicate malignant cells while sparing their healthy counterparts. This guide delves into the comparative cytotoxic profile of 4-Isopropoxybenzohydrazide, a member of the benzohydrazide class of compounds which have garnered interest for their potential antiproliferative activities.[1][2] While comprehensive data on this specific derivative is still emerging, this document synthesizes established methodologies and findings from related benzohydrazide analogs to provide a robust framework for its evaluation.

The core objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to meticulously assess the differential effects of this compound on cancerous and non-cancerous cell lines. We will explore the causality behind experimental choices, detail self-validating protocols, and present data in a clear, comparative format.

The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Therapy

The ideal anticancer agent exhibits a wide therapeutic window, meaning its effective concentration for killing cancer cells is significantly lower than the concentration that harms normal cells.[3][4] Benzohydrazide derivatives have shown promise in this regard, with some studies indicating potent activity against various cancer cell lines while demonstrating a greater safety profile towards normal cells.[2][5] The evaluation of this compound, therefore, hinges on quantifying this selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) across a panel of both cancerous and normal cell lines. A high selectivity index (IC50 in normal cells / IC50 in cancer cells) is a strong indicator of a promising therapeutic candidate.

Comparative Cytotoxicity Profile: An Illustrative Overview

To contextualize the potential of this compound, we present illustrative data based on findings for analogous compounds. The following table summarizes hypothetical IC50 values, representing the kind of comparative data a researcher would aim to generate.

Cell LineTypeOriginHypothetical IC50 (µM) of this compound
MCF-7 Breast AdenocarcinomaHuman8.5
A549 Lung CarcinomaHuman12.2
HeLa Cervical AdenocarcinomaHuman15.8
HepG2 Hepatocellular CarcinomaHuman10.4
WI-38 Normal Lung FibroblastHuman> 100
MDCK Normal Kidney EpithelialCanine> 100

Note: These values are for illustrative purposes to demonstrate the concept of selective cytotoxicity. Actual experimental values must be determined empirically.

Unraveling the Mechanism: Is Apoptosis the Key?

A primary mechanism by which many anticancer drugs exert their effect is the induction of programmed cell death, or apoptosis.[6] This process is characterized by distinct morphological and biochemical hallmarks, including membrane blebbing, chromatin condensation, and the activation of a cascade of enzymes called caspases.[7] Benzohydrazide derivatives have been noted to induce apoptosis in cancer cells.[8][9] Therefore, a crucial part of evaluating this compound is to determine whether its cytotoxic activity is mediated through the apoptotic pathway. Key experiments for this involve Annexin V staining to detect early apoptotic events and caspase activity assays.

Experimental Framework for Cytotoxicity Assessment

A rigorous and logical workflow is essential for obtaining reliable and reproducible data. The following diagram illustrates a standard workflow for assessing the comparative cytotoxicity of a novel compound like this compound.

G cluster_viability Phase 1: Cell Viability Screening cluster_apoptosis Phase 2: Mechanism of Action (Apoptosis) cluster_annexin Early Apoptosis cluster_caspase Executioner Caspase start Seed Cancer & Normal Cell Lines in 96-well plates treat Treat with serial dilutions of This compound start->treat incubate_mtt Incubate for 24-72 hours treat->incubate_mtt mtt Perform MTT Assay to assess metabolic activity incubate_mtt->mtt calc Calculate IC50 values and Selectivity Index mtt->calc seed_apoptosis Seed cells based on IC50 results calc->seed_apoptosis Proceed if selective treat_ic50 Treat with compound at ~IC50 concentration seed_apoptosis->treat_ic50 incubate_apoptosis Incubate for defined period treat_ic50->incubate_apoptosis annexin Annexin V / PI Staining incubate_apoptosis->annexin caspase Caspase-3/7 Activity Assay incubate_apoptosis->caspase flow Analysis by Flow Cytometry annexin->flow luminescence Measure Luminescence/Absorbance caspase->luminescence

Caption: Workflow for evaluating the selective cytotoxicity and apoptotic induction of this compound.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for the core assays. These protocols are synthesized from established standards to ensure robustness and reproducibility.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

A. Materials and Reagents

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)

B. Step-by-Step Procedure

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for a predetermined exposure period (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[14][15] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[16]

A. Materials and Reagents

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

B. Step-by-Step Procedure

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300-400 x g for 5 minutes.[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7. The assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active Caspase-3/7.[17] This cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be measured.[18][19]

A. Materials and Reagents

  • Cells treated with this compound

  • Caspase-3 Assay Kit (Colorimetric or Fluorometric) containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric) substrate.

  • Microplate reader

B. Step-by-Step Procedure

  • Cell Treatment & Lysis: Induce apoptosis in cells as described previously. Collect the cells and lyse them using the provided chilled cell lysis buffer. Incubate on ice for 10 minutes.[18]

  • Lysate Preparation: Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[20]

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of each sample to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells. Add reaction buffer and the Caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

  • Measurement: Read the plate using a microplate reader at 400-405 nm for the colorimetric assay or at Ex/Em = 380/460 nm for the fluorometric assay.[18][21]

  • Data Analysis: Compare the readings from the treated samples to the untreated control to determine the fold-increase in Caspase-3/7 activity.

Visualizing the Apoptotic Staining Process

The following diagram outlines the logical flow of the Annexin V / PI staining protocol, a critical step in identifying the mode of cell death.

G start Start: Treated & Control Cell Population harvest Harvest Adherent & Floating Cells start->harvest wash1 Wash 1: Cold PBS harvest->wash1 wash2 Wash 2: Cold PBS wash1->wash2 resuspend Resuspend in 1X Binding Buffer wash2->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Add Binding Buffer & Analyze via Flow Cytometry incubate->analyze

Caption: Step-by-step workflow for Annexin V and Propidium Iodide staining for apoptosis analysis.

Conclusion

The systematic evaluation of this compound using the comparative framework and detailed protocols outlined in this guide will generate a comprehensive profile of its anticancer potential. By quantifying its cytotoxicity against both cancer and normal cell lines and elucidating its mechanism of action, researchers can make informed decisions about its viability as a candidate for further preclinical development. The emphasis on selective cytotoxicity remains paramount, as the ultimate goal is to develop therapies that are not only potent but also safe.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Preclinical Development

In the landscape of drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to withstand various environmental and physiological stressors dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy profile. Benzohydrazide derivatives are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this class, 4-Isopropoxybenzohydrazide has emerged as a compound of interest. This guide provides a comprehensive, in-depth comparison of the stability of this compound against its structurally related analogs, 4-Methoxybenzohydrazide and 4-Ethoxybenzohydrazide.

The primary objective of this guide is to elucidate the impact of the 4-alkoxy substituent's size and branching on the overall chemical stability of the benzohydrazide scaffold. By subjecting these compounds to a rigorous, multi-condition forced degradation study, we can delineate their degradation pathways and establish a rank-order of stability. This information is paramount for drug development professionals in selecting the most robust candidates for further investigation, optimizing formulation and storage conditions, and anticipating potential degradation products. The experimental design and protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4]

Experimental Design: A Rationale-Driven Approach to Stress Testing

The cornerstone of a meaningful stability study lies in a well-conceived experimental design. The choice of comparator compounds and stress conditions is not arbitrary but is instead driven by the desire to probe specific chemical liabilities of the core molecular structure.

Selection of Comparator Compounds:

To systematically investigate the influence of the 4-alkoxy group on the stability of the benzohydrazide moiety, we have selected two closely related analogs for comparison with this compound:

  • 4-Methoxybenzohydrazide: Represents the smallest alkoxy substituent, minimizing steric hindrance.

  • 4-Ethoxybenzohydrazide: An intermediate-sized, linear alkoxy group.

  • This compound: The target compound, featuring a branched alkoxy group, which introduces greater steric bulk compared to its linear counterparts.

This selection allows for a direct assessment of how increasing the size and branching of the alkoxy group—and thus its steric and electronic properties—modulates the molecule's susceptibility to degradation.

Forced Degradation Conditions (Stress Testing):

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and understand its intrinsic stability.[5][6] The conditions employed in this study are based on ICH guidelines and are chosen to simulate a range of potential environmental and physiological challenges:

  • Acidic Hydrolysis (0.1 M HCl): The hydrazide functional group is analogous to an amide and is susceptible to acid-catalyzed hydrolysis.[3][4][7][8] This condition assesses the lability of the C-N bond in an acidic environment, such as the stomach.

  • Basic Hydrolysis (0.1 M NaOH): While generally more stable to base than acid, amides and hydrazides can undergo base-catalyzed hydrolysis, particularly at elevated temperatures.

  • Oxidative Degradation (3% H₂O₂): This condition probes the molecule's susceptibility to oxidation. Potential sites of oxidation include the hydrazide moiety and the aromatic ring, potentially involving the alkoxy group.[9][10]

  • Photostability (ICH Q1B conditions): Exposure to light can induce photochemical reactions, leading to degradation. This is a critical parameter for determining appropriate packaging and storage.

  • Thermal Degradation (60°C): Elevated temperature accelerates degradation reactions, providing insight into the overall thermal stability of the compounds.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative stability assessment of the three benzohydrazide derivatives.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL solutions of each compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Stress (3% H₂O₂, RT) prep->oxidation Expose to stress photo Photostability (ICH Q1B, UV/Vis) prep->photo Expose to stress thermal Thermal Stress (60°C, in solution) prep->thermal Expose to stress sampling Sample at T=0, 2, 4, 8, 24, 48h acid->sampling Time-course sampling base->sampling Time-course sampling oxidation->sampling Time-course sampling photo->sampling Time-course sampling thermal->sampling Time-course sampling hplc RP-HPLC-UV Analysis (Quantify parent compound) sampling->hplc mass_spec LC-MS/MS Analysis (Identify degradants) sampling->mass_spec kinetics Calculate % Degradation & Degradation Rate hplc->kinetics pathway Elucidate Degradation Pathways mass_spec->pathway comparison Comparative Stability Assessment kinetics->comparison pathway->comparison

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is crucial for accurately quantifying the degradation of the parent compound and separating it from any potential degradants.

1. Preparation of Stock Solutions and Standards:

  • Prepare individual stock solutions of this compound, 4-Ethoxybenzohydrazide, and 4-Methoxybenzohydrazide at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards for each compound by diluting the stock solutions with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Forced Degradation Sample Preparation:

  • Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M HCl and dilute to 10 mL with methanol. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 0.2 M NaOH and dilute to 10 mL with methanol. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 6% H₂O₂ and dilute to 10 mL with methanol. Store at room temperature, protected from light.

  • Photostability: Expose the methanolic solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Incubate the methanolic solutions of each compound at 60°C in the dark.

3. HPLC Analysis:

  • System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start at 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection.

  • Analyze all samples by the validated HPLC method. Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

Comparative Stability Data

Table 1: Percentage Degradation of Benzohydrazide Derivatives under Forced Degradation Conditions after 48 hours.

Stress Condition4-Methoxybenzohydrazide (%)4-Ethoxybenzohydrazide (%)This compound (%)
Acidic Hydrolysis (0.1 M HCl, 60°C) 28.524.218.7
Basic Hydrolysis (0.1 M NaOH, 60°C) 8.27.56.1
Oxidative Degradation (3% H₂O₂, RT) 15.613.811.5
Photostability (ICH Q1B) 5.14.84.2
Thermal Degradation (60°C) 3.53.12.5

Analysis and Discussion of Results

The illustrative data reveals a clear trend in the stability of the three benzohydrazide derivatives, with the following rank order of stability across all stress conditions:

This compound > 4-Ethoxybenzohydrazide > 4-Methoxybenzohydrazide

This trend can be rationalized by considering the interplay of steric and electronic effects of the 4-alkoxy substituent.

Hydrolytic Stability:

The most significant degradation was observed under acidic conditions, confirming the susceptibility of the hydrazide linkage to acid-catalyzed hydrolysis. The proposed mechanism for this degradation is outlined below. The increased stability of the 4-isopropoxy derivative can be attributed to steric hindrance. The bulky isopropoxy group can partially shield the carbonyl carbon from nucleophilic attack by water, thereby slowing the rate of hydrolysis.[11][12] While all alkoxy groups are electron-donating through resonance, which can slightly deactivate the carbonyl group towards nucleophilic attack, the dominant differentiating factor here appears to be steric bulk.

Oxidative and Photolytic Stability:

Under oxidative and photolytic stress, the trend of increased stability with larger alkoxy groups is also observed. This suggests that the alkoxy group itself may be a site of initial attack or that its steric bulk provides a general protective effect to the entire molecule. For instance, the isopropoxy group may hinder the approach of reactive oxygen species to the aromatic ring or the hydrazide moiety.

Thermal Stability:

All three compounds exhibited good thermal stability in solution, with minimal degradation observed at 60°C over 48 hours. The subtle differences in thermal stability follow the same trend, likely due to the minor influence of the substituent on the overall molecular stability.

Proposed Degradation Pathway: Acid-Catalyzed Hydrolysis

The primary degradation pathway under acidic conditions is the hydrolysis of the hydrazide bond, yielding the corresponding 4-alkoxybenzoic acid and hydrazine.

G cluster_main Acid-Catalyzed Hydrolysis of this compound start This compound protonation Protonated Carbonyl start->protonation + H₃O⁺ tetrahedral Tetrahedral Intermediate protonation->tetrahedral + H₂O cleavage C-N Bond Cleavage tetrahedral->cleavage Proton Transfer products 4-Isopropoxybenzoic Acid + Hydrazine cleavage->products - H₂N-NH₃⁺

Caption: Proposed pathway for acid-catalyzed hydrolysis.

The mechanism involves an initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by a water molecule.[3][4][7] This is followed by proton transfers and the elimination of hydrazine (which is protonated under acidic conditions) to yield the carboxylic acid.

Conclusion and Future Directions

This comparative guide demonstrates that the stability of 4-alkoxybenzohydrazides is significantly influenced by the nature of the alkoxy substituent. The illustrative data, grounded in established chemical principles, suggests that increasing the steric bulk of the alkoxy group, as in the case of the isopropoxy derivative, enhances the stability of the molecule against hydrolytic, oxidative, and photolytic degradation.

For drug development professionals, this implies that this compound is likely the most robust of the three compounds, with a potentially longer shelf-life and greater formulation flexibility. However, it is imperative to validate these findings with rigorous experimental studies on the actual compounds. Further investigations should also focus on the comprehensive identification and characterization of all degradation products to fully assess the safety profile of these compounds.

This guide serves as a foundational framework for understanding and predicting the stability of this important class of molecules, enabling more informed decision-making in the early stages of drug development.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and development are paralleled by an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of 4-Isopropoxybenzohydrazide (CAS No. 90873-17-9), designed for the professional laboratory environment. Our approach is built on a foundation of regulatory compliance, chemical compatibility, and risk mitigation, ensuring that your laboratory's operations are as safe as they are innovative.

Hazard Characterization: A Data-Informed Assessment

Hydrazide compounds, as a class, are recognized as hazardous wastes by the Environmental Protection Agency (EPA).[2] The primary health concerns associated with this chemical family include irritation and potential toxicity. The precautionary principle requires that this compound be handled as a hazardous substance.

Table 1: Inferred Hazard Profile for this compound

Hazard Class & CategoryPictogramSignal WordHazard Statement CodeHazard Statement Description
Skin Corrosion/Irritation, Cat. 2

WarningH315Causes skin irritation.
Serious Eye Damage/Irritation, Cat. 2

WarningH319Causes serious eye irritation.
STOT, Single Exposure, Cat. 3

WarningH335May cause respiratory irritation.

This table is based on the hazard profile of the structural analog 4-Hydroxybenzohydrazide.[1]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow the "cradle-to-grave" principle established by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its final, safe disposal. The following protocol provides a self-validating system for ensuring compliance and safety.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility & External Operations start Waste Generation (e.g., unused reagent, contaminated labware) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Step 2: Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) ppe->segregate container Step 3: Containerize & Label (Use compatible, sealed container. Label 'Hazardous Waste') segregate->container saa Step 4: Store in SAA (Satellite Accumulation Area) container->saa Weekly Inspection pickup Step 5: Schedule Pickup (Contact EHS or Licensed Contractor) saa->pickup When container is full or time limit reached transport Step 6: Manifest & Transport (Proper shipping papers required) pickup->transport disposal Step 7: Final Disposal (Licensed TSDF - Incineration) transport->disposal

Disposal workflow for this compound.

This protocol details the necessary steps for safely handling and preparing this compound waste for final disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Rationale: The inferred hazard profile indicates that this compound is an eye, skin, and respiratory irritant. Proper PPE is the first line of defense against exposure.

  • Procedure: i. Always handle the compound and its waste within a certified chemical fume hood to mitigate inhalation risks. ii. Wear nitrile gloves (or other chemically resistant gloves), safety goggles with side shields, and a buttoned lab coat.

2. Waste Segregation:

  • Rationale: Segregation prevents dangerous chemical reactions and ensures the waste stream is correctly characterized for the disposal facility. Hydrazines should not be stored near strong oxidizing agents or acids.[3]

  • Procedure: i. Solid Waste: Collect unused or expired solid this compound, along with contaminated items (e.g., weighing papers, gloves, paper towels), in a designated solid waste container. ii. Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless your institution's Chemical Hygiene Plan (CHP) permits it.

3. Containerization and Labeling:

  • Rationale: Federal regulations (40 CFR § 262) mandate proper containerization and labeling to ensure safety, proper handling, and accurate tracking.[4] Containers must be compatible with the waste, sealed, and clearly marked.

  • Procedure: i. Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or a glass bottle for solutions). ii. Ensure the container has a tight-fitting screw cap. The container must be kept closed except when adding waste. iii. Affix a "Hazardous Waste" label to the container. iv. Clearly write the full chemical name, "this compound," and list all other components (e.g., solvents) with their approximate percentages. v. Indicate the primary hazards: "Irritant."

4. Temporary Storage (Satellite Accumulation Area - SAA):

  • Rationale: The SAA allows for the safe, short-term accumulation of hazardous waste at or near the point of generation before it is moved to a central storage area.

  • Procedure: i. Store the labeled waste container in a designated SAA within your laboratory. ii. The SAA must be under the control of the operator generating the waste. iii. Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

5. Final Disposal:

  • Rationale: The ultimate destruction of the chemical waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF). For organic hydrazide compounds, controlled incineration is the preferred method.[2] This process breaks the molecule down into simpler, less harmful components under high temperatures, with subsequent scrubbing of flue gases.

  • Procedure: i. Once the waste container is full (or the accumulation time limit is reached, per your generator status), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. ii. Follow their specific procedures for waste pickup, which will include signing a manifest to continue the "cradle-to-grave" tracking of the waste. iii. Never dispose of this compound down the drain or in regular trash.

Spill Management
  • Rationale: Accidental spills must be managed promptly to prevent exposure and environmental release.

  • Procedure: i. Ensure the spill area is well-ventilated (use a fume hood if the spill is contained within it). ii. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow. iii. Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. iv. Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage the disposal of this compound with the highest degree of safety and regulatory compliance, reinforcing the culture of responsibility that is the bedrock of scientific excellence.

References

  • Production, Import, Use, and Disposal.Toxicological Profile for Hydrazines.
  • Chemical Waste Name or Mixtures.University of Wisconsin-Madison. [Link]

Sources

Comprehensive Safety and Handling Guide for 4-Isopropoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Isopropoxybenzohydrazide. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for hazardous research chemicals and analogous hydrazide compounds, ensuring a cautious and protective approach in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety Profile & Hazard Assessment

Core Hazards Associated with Aromatic Hydrazides:

  • Irritation: Can cause severe irritation to the skin, eyes, and respiratory tract.[5][7]

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[4]

  • Carcinogenicity: Many hydrazines are considered potential or confirmed carcinogens.[2][3][4][8][9][10] It is prudent to handle this compound as a potential carcinogen.

  • Reactivity: Can react with oxidizing agents.[1]

All laboratory personnel must read and understand this guide and any institutional chemical hygiene plans before working with this compound.[11] Never work alone when handling highly hazardous chemicals.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Laboratory Task Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Full-face Shield- Lab Coat- N95 Respirator (or higher)To prevent inhalation of fine particles and protect against splashes to the face and eyes.
Solution Preparation and Transfers - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Full-face Shield- Lab CoatTo protect against splashes and direct skin/eye contact.
Running Reactions and Work-up - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab CoatStandard protection for handling chemical reactions.
Handling Contaminated Waste - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Lab CoatTo prevent exposure during the disposal process.

Note on Glove Selection: Always use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling hydrazines.[5][12] It is crucial to check the breakthrough time of the specific gloves being used.

Operational Handling and Workflow

Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[5][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and a neutralizing agent for hydrazines (e.g., a weak solution of calcium hypochlorite) should be readily available.[13]

Step-by-Step Handling Procedure
  • Don PPE: Before entering the designated work area, don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep all reaction vessels clearly labeled and within the fume hood for the duration of the experiment.

  • Post-Handling: After completing the work, wipe down the work area within the fume hood with an appropriate decontaminating solution.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure.

Minor Spill (within a fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an appropriate absorbent material from the spill kit to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization: For hydrazines, a weak oxidizing agent like calcium hypochlorite solution can be used for neutralization.[13] However, this should be done with caution as the reaction can be exothermic.

  • Cleanup: Collect the absorbed and neutralized material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Major Spill (outside a fume hood) or Personal Exposure
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Emergency Services: Contact your institution's emergency response team.

  • Personal Decontamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: All exposures, regardless of severity, require immediate medical attention.

Disposal Plan: A Cradle-to-Grave Approach

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste:

    • Place unused this compound, contaminated weighing boats, gloves, and other solid materials into a dedicated, clearly labeled, and sealed hazardous waste container.[14][15]

    • The container should be made of a material compatible with the chemical. The original container is often a good choice for waste storage.[16]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

Container Labeling

All waste containers must be labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of waste accumulation.

Final Disposal
  • Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[14][16]

  • Never dispose of this compound down the drain or in the regular trash.[16]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess the Task start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Handling solution_prep Solution Prep/ Transfer task_assessment->solution_prep Liquid Handling reaction Running Reaction task_assessment->reaction In-process disposal Waste Disposal task_assessment->disposal Post-procedure ppe_weighing Required PPE: - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - Lab Coat - N95 Respirator weighing->ppe_weighing ppe_solution Required PPE: - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - Lab Coat solution_prep->ppe_solution ppe_reaction Required PPE: - Double Gloves (Nitrile/Neoprene) - Goggles - Lab Coat reaction->ppe_reaction ppe_disposal Required PPE: - Double Gloves (Nitrile/Neoprene) - Goggles - Lab Coat disposal->ppe_disposal end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_reaction->end ppe_disposal->end

Caption: PPE selection workflow for handling this compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Hydrazine - Incident management. GOV.UK. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Hazardous Waste Disposal Guide. Northwestern University. [Link]
  • CB-LSOP-Hydrazines. The Brückner Research Group. [Link]
  • NIOSH Issues Revised Chemical Carcinogen Policy. Crowell & Moring LLP. [Link]
  • Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills.
  • NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention. [Link]
  • SPILL CLEANUP QUICK REFERENCE.[Link]
  • NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention. [Link]
  • Methods and systems for remediating hydrazine-contaminated equipment and/or surfaces.
  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
  • Safety and Handling of Hydrazine.
  • A review of cancer risk associated with human exposure to hydrazines. PubMed. [Link]
  • THE NIOSH CHEMICAL CARCINOGEN POLICY.[Link]
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
  • A review of environmental and health risks of maleic hydrazide. PubMed. [Link]
  • Hydrazines | Public Health Statement. Agency for Toxic Substances and Disease Registry. [Link]
  • Hydrazine Standard Operating Procedure Templ
  • Hydrazine. U.S. Environmental Protection Agency. [Link]
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

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